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  • Product: 4-methyl-4H-pyrrolo[3,2-b]pyridine
  • CAS: 148807-01-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structure Elucidation of 4-Methyl-4H-Pyrrolo[3,2-b]Pyridine

Executive Summary The structural elucidation of highly polarized, fused bicyclic heterocycles presents a unique analytical challenge. 4-methyl-4H-pyrrolo[3,2-b]pyridine (CAS 148807-01-6) is a prime example of such a mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly polarized, fused bicyclic heterocycles presents a unique analytical challenge. 4-methyl-4H-pyrrolo[3,2-b]pyridine (CAS 148807-01-6) is a prime example of such a molecule. Unlike standard azaindoles, the methylation of the pyridine nitrogen (N4) rather than the pyrrole nitrogen (N1) forces the molecule into a mesoionic or zwitterionic state—an anhydronium base. This whitepaper provides an authoritative, step-by-step methodology for the unambiguous structure elucidation of this compound, emphasizing the causality behind spectroscopic perturbations and the necessity of self-validating analytical workflows.

Structural Intricacies & The Mesoionic Anomaly

To understand the analytical data, one must first understand the electronic nature of the 4-azaindole core. In a standard 1H-pyrrolo[3,2-b]pyridine, the pyrrole ring contains the N-H group (N1), and the pyridine ring contains a neutral, basic nitrogen (N4).

When methylation occurs at N4 to form 4-methyl-4H-pyrrolo[3,2-b]pyridine , the molecule cannot exist as a simple neutral species without violating valency rules unless it adopts a highly polarized resonance structure. The pyridine ring becomes a positively charged pyridinium cation, forcing the pyrrole nitrogen (N1) to deprotonate, thereby becoming a negatively charged pyrrolide anion [1].

This push-pull electronic distribution drastically alters the electron density across the fused system. The structural elucidation strategy must not only confirm the atomic connectivity but also validate this unique zwitterionic charge distribution.

Self-Validating Analytical Strategy

A single analytical technique is insufficient for mesoionic compounds due to their propensity to aggregate and tautomerize. We employ an orthogonal, self-validating workflow where the findings of High-Resolution Mass Spectrometry (HRMS) are cross-examined by multinuclear 1D/2D NMR and validated by computational chemistry.

ElucidationWorkflow Start 4-Methyl-4H-pyrrolo[3,2-b]pyridine Analyte HRMS HRMS (ESI-TOF) Mass & Isotope Validation Start->HRMS NMR1D 1D NMR (1H, 13C, 15N) Electronic Environment Start->NMR1D Result Confirmed Mesoionic Zwitterion Structure HRMS->Result NMR2D 2D NMR (HMBC, HSQC) Regiochemical Mapping NMR1D->NMR2D DFT DFT (GIAO) Theoretical Shift Validation NMR2D->DFT DFT->Result

Fig 1. Self-validating analytical workflow for structural elucidation.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Causality: Before mapping connectivity, the exact molecular formula must be established to rule out oxidation, dimerization, or salt formation.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The acidic modifier ensures complete protonation to the[M+H]⁺ state.

  • Acquisition: Inject into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Self-Validation Check: The theoretical exact mass for the neutral molecule (C₈H₈N₂) is 132.0687 Da. The observed [M+H]⁺ ion must appear at m/z 133.0766 with a mass error of < 5 ppm. Furthermore, the isotopic distribution (M+1, M+2) must match the theoretical carbon/nitrogen isotope pattern with >95% fidelity to validate the formula.

Protocol 2: Multinuclear NMR Spectroscopy

Causality: Mesoionic compounds exhibit severe concentration-dependent chemical shifts due to intermolecular dipole-dipole aggregation [2]. To obtain true monomeric spectral data, a strongly solvating, highly polar solvent is required.

  • Sample Preparation: Dissolve ~15 mg of the compound in 0.6 mL of DMSO-d₆ (not CDCl₃, which promotes aggregation).

  • 1D Acquisition: Acquire ¹H (500 MHz), ¹³C (125 MHz), and ¹⁵N NMR spectra. The ¹⁵N spectrum is non-negotiable, as it directly reports the protonation/alkylation state of the nitrogens [3].

  • 2D Acquisition: Acquire ¹H-¹³C HSQC (direct connectivity), ¹H-¹³C HMBC (long-range connectivity), and ¹H-¹⁵N HMBC.

Spectroscopic Data Interpretation & Regiochemical Mapping

The crux of the elucidation lies in differentiating the 4-methyl isomer from the 1-methyl isomer. This is achieved through a combination of chemical shift perturbation analysis and HMBC correlation logic.

Chemical Shift Perturbations

Because of the polarized resonance structure, electron density is pushed from the pyrrolide anion to the pyridinium cation.

  • The Pyrrole Ring (Electron-Rich): The increased electron density shields the nuclei. Consequently, the ¹H signals for H2 and H3 shift significantly upfield compared to a neutral azaindole [1].

  • The Pyridine Ring (Electron-Deficient): The cationic charge at N4 deshields the adjacent nuclei. The ¹H signals for H5, H6, and H7 shift downfield [1].

HMBC Correlation Logic

To definitively prove that the methyl group resides on N4, we analyze the ³J_CH correlations in the HMBC spectrum. In the IUPAC numbering for pyrrolo[3,2-b]pyridine, N4 is flanked by C5 and the bridgehead carbon C3a. If the methyl group is at N4, the N-CH₃ protons will show strong cross-peaks to C5 and C3a. If it were at N1, correlations would appear at C2 and C7a instead [3].

HMBCLogic N4Me N4-CH3 Protons (δ 4.1 - 4.5 ppm) C5 C5 (Pyridine) (δ ~145 ppm) N4Me->C5 Strong 3J_CH C3a C3a (Bridgehead) (δ ~135 ppm) N4Me->C3a Strong 3J_CH C2 C2 (Pyrrole) (δ ~100 ppm) N4Me->C2 No Correlation (Rejects N1-Me)

Fig 2. HMBC correlation logic distinguishing N4-methylation from N1-methylation.

Table 1: Diagnostic NMR Correlation Matrix for Isomeric Differentiation
Nucleus / Position1-Methyl Isomer (Neutral) Expected4-Methyl Isomer (Mesoionic) ExpectedDiagnostic Causality
N-CH₃ (¹H) ~3.8 ppm~4.2 - 4.5 ppmDeshielding due to adjacent cationic N4.
H2 (Pyrrole) ~7.4 ppm~6.8 ppmUpfield shift due to anionic pyrrolide character.
H5 (Pyridine) ~8.2 ppm~8.8 ppmDownfield shift due to cationic pyridinium character.
¹H-¹³C HMBC (N-CH₃) ³J to C2, C7a³J to C5, C3aDefinitive mapping of regiochemistry.
¹⁵N NMR (N-CH₃) ~ -220 ppm (Neutral N)~ -160 ppm (Pyridinium N)Direct proof of nitrogen formal charge [3].

Note: Expected shifts are synthesized from established spectroscopic principles of azaindoles and literature precedents [1][4].

Orthogonal Validation via Computational Chemistry

To close the self-validating loop, experimental data must be cross-referenced with theoretical models. Because 4-methyl-4H-pyrrolo[3,2-b]pyridine exists in a state of resonance between a non-polarized (alternating double bonds) and a fully polarized (zwitterionic) structure, Density Functional Theory (DFT) is employed [1].

Protocol:

  • Perform a conformational search and geometry optimization using the B3LYP/6-31G(d,p) basis set.

  • Calculate theoretical NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Causality Check: By comparing the experimental ¹³C and ¹⁵N shifts to the GIAO-calculated shifts of the purely polarized vs. non-polarized in silico models, researchers can quantify the exact percentage contribution of the zwitterionic resonance structure to the molecule's ground state.

Conclusion

The structure elucidation of 4-methyl-4H-pyrrolo[3,2-b]pyridine is a masterclass in interpreting electronic push-pull systems. By utilizing a self-validating workflow that combines exact mass confirmation, concentration-controlled multinuclear NMR, highly specific HMBC regiochemical mapping, and DFT computational validation, scientists can unambiguously prove both the atomic connectivity and the mesoionic nature of this unique azaindole derivative.

References

  • 15N-NMR chemical shift of compounds 1-6 / Multinuclear NMR and ab initio MO studies of 7-methyl-7H-pyrrolo[2,3-b]pyridine and related compounds. Osaka University Institutional Knowledge Archive. Available at:[Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. ResearchGate. Available at:[Link]

  • 1H−15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: the case of 5F‐MDMB‐P7AICA. ResearchGate. Available at:[Link]

Exploratory

Pharmacological and Physico-Chemical Profiling of the 4-Methyl-4H-Pyrrolo[3,2-b]Pyridine Scaffold

Executive Summary: The Privileged Azaindole Core In the landscape of structure-based drug design (SBDD), fused bicyclic heteroaromatics are indispensable. While 7-azaindole is a universally recognized pharmacophore, its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Azaindole Core

In the landscape of structure-based drug design (SBDD), fused bicyclic heteroaromatics are indispensable. While 7-azaindole is a universally recognized pharmacophore, its structural isomer—the pyrrolo[3,2-b]pyridine scaffold—presents a unique electron density distribution that is increasingly exploited in modern medicinal chemistry.

Specifically, the 4-methyl-4H-pyrrolo[3,2-b]pyridine derivative serves as a critical model and building block. By deliberately installing a methyl group at the 4-position, researchers abolish the annular tautomerism inherent to the azaindole core. This modification "freezes" the molecule in a single, predictable resonance state, allowing for precise mapping of its physico-chemical properties (such as dipole moment and basicity) and highly targeted biological activity across antibacterial, antimycobacterial, and kinase-inhibitory domains .

Physico-Chemical Foundations: The Causality of N-Methylation

To understand the biological utility of 4-methyl-4H-pyrrolo[3,2-b]pyridine, we must examine the causality behind its structural design. Unsubstituted azaindoles exist in a rapid equilibrium between non-polarized and polarized resonance structures due to proton exchange between the pyrrole and pyridine nitrogens. This tautomerism complicates in silico docking and Structure-Activity Relationship (SAR) studies, as the hydrogen-bond donor/acceptor profile is constantly shifting.

By synthesizing the 4-methyl derivative, the tautomeric state is locked. Multinuclear NMR ( 1 H, 13 C, and 15 N) and ab initio molecular orbital calculations confirm that this N-methylation forces the molecule to adopt a predominantly non-polarized structure .

  • The Causality: Locking the tautomer ensures that the pyridine nitrogen (N1) remains a strict hydrogen-bond acceptor, while the planar bicyclic system maintains optimal geometry for π−π stacking within hydrophobic enzyme pockets. This predictability is the exact reason this scaffold is chosen as a starting point for rational drug design.

Core Biological Activities & Target Mechanisms

Antimycobacterial Action via DprE1 Inhibition

Derivatives of the pyrrolo[3,2-b]pyridine core exhibit potent activity against Mycobacterium tuberculosis. They act as competitive inhibitors of DprE1 , an essential enzyme responsible for synthesizing cell wall arabinans. The locked scaffold ensures the pyridine nitrogen is perfectly oriented to accept a hydrogen bond from the DprE1 active site, achieving Minimum Inhibitory Concentrations (MIC) comparable to the first-line drug Pyrazinamide .

Broad-Spectrum Antibacterial Translation Blockage

High-throughput screening (HTS) has identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as potent translation inhibitors in Escherichia coli. Unlike fluoroquinolones, these compounds halt bacterial protein synthesis without triggering an SOS DNA-damage response, indicating a highly specific mechanism of action targeting the bacterial ribosome rather than DNA gyrase .

Kinase and Phosphodiesterase (PDE) Modulation

Fused pyridine rings are privileged scaffolds for ATP-competitive inhibition. The [3,2-b] geometry mimics the adenine ring of ATP, making it a staple in oncology and anti-inflammatory research. Scaffold-hopping strategies frequently utilize this core to develop highly selective PDE4B inhibitors that suppress pro-inflammatory cytokines in human macrophages .

Quantitative Data Summary

The following table synthesizes the biological efficacy of key pyrrolo[3,2-b]pyridine derivatives across different therapeutic targets:

Scaffold / DerivativeBiological TargetAssay TypePotency (MIC / IC 50​ )Mechanism of Action
Pyrrolo[3,2-b]pyridine-3-carboxamide (8m) M. tuberculosisMABAMIC = 3.12 µg/mLDprE1 Inhibition (Cell Wall)
5-oxo-4H-pyrrolo[3,2-b]pyridine E. colipDualrep2 HTSMIC = 3.35 µg/mLRibosomal Translation Blockage
1H-pyrrolo[2,3-b]pyridine-2-carboxamide (11h) Human MacrophagesEnzymaticIC 50​ = 0.14 µMPDE4B Inhibition
Pyrrolo[3,2-b]pyridine core Protein KinasesKinase ProfilingVariable (Target Dep.)ATP-Competitive Inhibition

Mechanistic Visualization

Biological_Targeting Core 4-Methyl-4H-pyrrolo[3,2-b]pyridine (Locked Tautomeric Scaffold) Target1 Mycobacterium tuberculosis (DprE1 Enzyme) Core->Target1 High Affinity Binding Target2 Escherichia coli (Bacterial Ribosome) Core->Target2 HTS Hit Identification Target3 Human Macrophages (PDE4B / Kinases) Core->Target3 Scaffold Hopping Mech1 Inhibits Arabinan Biosynthesis Target1->Mech1 Mech2 Blocks Protein Translation Target2->Mech2 Mech3 Suppresses Pro-inflammatory Cytokines Target3->Mech3 Result1 Antitubercular Activity Mech1->Result1 Result2 Antibacterial Activity Mech2->Result2 Result3 Anti-inflammatory & Anticancer Activity Mech3->Result3

Fig 1. Pharmacological targeting pathways of 4-methyl-4H-pyrrolo[3,2-b]pyridine derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems , meaning the assay inherently proves its own operational validity during execution.

Protocol 1: Multinuclear NMR Validation of Tautomeric State

Context: Before advancing a synthesized derivative into biological assays, its tautomeric purity must be validated to ensure accurate structure-activity correlations.

  • Sample Preparation: Dissolve 15 mg of 4-methyl-4H-pyrrolo[3,2-b]pyridine in 0.5 mL of DMSO- d6​ . Causality: DMSO is chosen because its dielectric constant closely mimics the highly polar environment of biological assay buffers, providing physiologically relevant chemical shifts.

  • Internal Validation Control: Prepare a parallel NMR tube containing 15 mg of unmethylated 7-azaindole in DMSO- d6​ .

  • Acquisition: Run a 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC) experiment at 298 K.

  • Self-Validating Readout: The unmethylated control must show tautomeric peak broadening for the nitrogen signals. In contrast, the 4-methyl derivative must present sharp, distinct 15 N peaks with no cross-peak exchange. If the control broadens and the target remains sharp, the system is validated, confirming the methyl group has successfully locked the tautomer.

Protocol 2: pDualrep2 High-Throughput Antibacterial Screening

Context: To avoid advancing compounds with generic cytotoxicity or DNA-damaging profiles, a dual-reporter E. coli system is used to isolate true translation inhibitors.

  • Bacterial Preparation: Culture E. coli transformed with the pDualrep2 plasmid. This plasmid expresses Katushka2S (a far-red fluorescent protein indicating translation status) and RFP (red fluorescent protein triggered by the SOS DNA-damage response).

  • Plate Setup & Validation Controls: Dispense the bacterial suspension into 384-well plates.

    • Negative Control: 1% DMSO vehicle.

    • Positive Control 1 (Translation): Erythromycin (2 µg/mL).

    • Positive Control 2 (DNA Damage): Levofloxacin (0.5 µg/mL).

  • Compound Exposure: Pin-transfer the pyrrolo[3,2-b]pyridine library into the test wells at a final concentration of 10 µM. Incubate for 18 hours at 37°C.

  • Self-Validating Readout & Causality: Measure fluorescence at both Katushka2S and RFP emission wavelengths. The assay is only valid if Erythromycin shows a selective drop in Katushka2S and Levofloxacin shows a massive spike in RFP. A successful hit for a pyrrolo[3,2-b]pyridine derivative will mirror the Erythromycin profile (low Katushka2S, baseline RFP), proving targeted translation blockage without genotoxicity .

References

  • Osaka University Knowledge Archive. "Multinuclear NMR and ab initio MO studies of 7-methyl-7H-pyrrolo [2,3,-b] pyridine and 4-methyl-4H-pyrrolo [3,2-b] pyridine." URL:[Link][1]

  • Taylor & Francis. "Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives and in silico docking studies." URL:[Link][2]

  • Veselov, M. S., et al. "Identification of pyrrolo-pyridine derivatives as novel class of antibacterials." Molecular Diversity 24 (2020): 233–239. URL:[Link][3]

  • IntechOpen. "Fused Pyridine Derivatives: Synthesis and Biological Activities." URL: [Link]

  • National Center for Biotechnology Information (PMC). "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." URL:[Link][4]

Sources

Foundational

Introduction: The Pyrrolo[3,2-b]pyridine Scaffold in Drug Discovery

An In-Depth Technical Guide to the Core Mechanism of Action of 4-methyl-4H-pyrrolo[3,2-b]pyridine and Its Analogs This guide provides a detailed examination of the plausible mechanism of action for 4-methyl-4H-pyrrolo[3,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 4-methyl-4H-pyrrolo[3,2-b]pyridine and Its Analogs

This guide provides a detailed examination of the plausible mechanism of action for 4-methyl-4H-pyrrolo[3,2-b]pyridine. While direct studies on this specific molecule are not extensively published, a wealth of data on structurally related pyrrolo[3,2-b]pyridine derivatives allows for a robust, evidence-based inference of its biological activity. This document synthesizes findings from across the field to present a comprehensive overview centered on the predominant mechanism for this chemical class: kinase inhibition.

The pyrrolo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. Its structure, which can be viewed as a deaza-isostere of adenine, makes it an ideal starting point for the design of molecules that interact with ATP-binding sites in various enzymes, most notably protein kinases. Derivatives of this scaffold have demonstrated a wide range of biological activities, including antiproliferative, antineoplastic, and anti-inflammatory effects.[1][2] The central hypothesis for compounds like 4-methyl-4H-pyrrolo[3,2-b]pyridine is that they function as competitive inhibitors at the ATP-binding site of specific protein kinases, thereby modulating cellular signaling pathways critical for disease progression.

Part 1: The Kinase Inhibition Paradigm

The most consistently reported mechanism of action for pyrrolo[3,2-b]pyridine derivatives is the inhibition of protein kinases.[3][4][5] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This modification acts as a molecular switch, regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[2] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[4]

Case Study: FGFR Inhibition by Pyrrolo[3,2-b]pyridine Derivatives

A prominent example of this mechanism is the inhibition of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases by derivatives of 5-formyl-pyrrolo[3,2-b]pyridine.[3][6][7] The FGF-FGFR signaling pathway is crucial for normal development and tissue homeostasis, but its dysregulation is implicated in the pathogenesis of various cancers, including hepatocellular carcinoma.[3][7]

The binding of FGF ligands to FGFR induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[4]

Pyrrolo[3,2-b]pyridine-based inhibitors are designed to occupy the ATP-binding pocket of the FGFR kinase domain. The nitrogen atoms in the pyridine and pyrrole rings form critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine base of ATP. This competitive binding prevents ATP from accessing the active site, thereby blocking the phosphorylation cascade and inhibiting downstream signaling.

A novel series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives has been developed as reversible-covalent inhibitors that target both wild-type and mutant forms of FGFR4.[7] The representative compound, 10z, demonstrated potent, single-digit nanomolar activity against FGFR4 while sparing other FGFR isoforms.[7] This highlights the tunability of the pyrrolo[3,2-b]pyridine scaffold for achieving high potency and selectivity.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS P1->GRB2_SOS PI3K PI3K P1->PI3K P2 P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation Inhibitor 4-methyl-4H-pyrrolo [3,2-b]pyridine Inhibitor->FGFR Inhibits ATP Binding

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of a pyrrolo[3,2-b]pyridine derivative.

Part 2: Experimental Methodologies for Mechanism Elucidation

Determining the precise mechanism of action of a compound like 4-methyl-4H-pyrrolo[3,2-b]pyridine requires a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based functional assays.

In Vitro Kinase Inhibition Assay

The initial step is to quantify the direct inhibitory effect of the compound on the activity of a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.[8] It measures the amount of ADP produced during the kinase reaction; a lower ADP level indicates greater inhibition.

Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of 4-methyl-4H-pyrrolo[3,2-b]pyridine in an appropriate buffer (e.g., 1x Kinase Assay Buffer). Include a vehicle control (e.g., DMSO).

  • Kinase Reaction Setup: In a 96-well plate, add the diluted compound, the target kinase enzyme (e.g., recombinant human FGFR4), and a master mix containing the specific substrate peptide and ATP.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase_Assay_Workflow Start Start Prep_Cmpd Prepare Serial Dilution of Inhibitor Start->Prep_Cmpd Setup_Rxn Add Inhibitor, Kinase, Substrate & ATP to Plate Prep_Cmpd->Setup_Rxn Incubate1 Incubate at 30°C (e.g., 60 min) Setup_Rxn->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stops Rxn, Depletes ATP) Incubate1->Add_ADP_Glo Incubate2 Incubate at RT (40 min) Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, Drives Luciferase Rxn) Incubate2->Add_Detection Incubate3 Incubate at RT (30 min) Add_Detection->Incubate3 Measure Measure Luminescence Incubate3->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze End End Analyze->End

Figure 2: Workflow for a typical in vitro kinase inhibition assay (e.g., ADP-Glo™).

Cellular Target Engagement and Pathway Analysis

To confirm that the compound inhibits the target kinase within a living cell, techniques like Western blotting can be employed. This method allows for the detection of specific proteins and their phosphorylation status, providing a direct readout of kinase activity in a cellular context.[9]

Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to have activated FGFR signaling) to approximately 80% confluency. Treat the cells with various concentrations of 4-methyl-4H-pyrrolo[3,2-b]pyridine for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target of the kinase (e.g., anti-phospho-ERK). Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for the total form of the protein (e.g., anti-total-ERK) as a loading control.

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate (e.g., ECL) that produces a chemiluminescent signal upon reaction with HRP.

  • Imaging: Capture the chemiluminescent signal using a digital imager. A decrease in the phospho-protein signal with increasing compound concentration indicates target engagement and inhibition of the signaling pathway.

Western_Blot_Workflow Start Start Cell_Culture Culture & Treat Cells with Inhibitor Start->Cell_Culture Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE Protein Separation (SDS-PAGE) Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Add Chemiluminescent Substrate (ECL) Secondary_Ab->Detection Imaging Image Signal Detection->Imaging Analysis Analyze Band Intensity (pERK vs. Total ERK) Imaging->Analysis End End Analysis->End

Figure 3: General workflow for Western blot analysis to assess inhibition of a signaling pathway.

Quantitative Data Summary

The following table summarizes representative IC50 values for various pyrrolo[3,2-b]pyridine and related pyrrolopyridine derivatives against different kinases, demonstrating the potency and potential for selectivity within this class of compounds.

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
5-Formyl-pyrrolo[3,2-b]pyridineFGFR41 - 10[7]
1H-pyrrolo[2,3-b]pyridineFGFR17[4]
1H-pyrrolo[2,3-b]pyridineFGFR29[4]
Pyrrolo[3,2-c]pyridineFMS Kinase30[10]
Pyrrolo[3,2-d]pyrimidineHER2/EGFR11[11]

Conclusion and Future Directions

Based on extensive evidence from structurally related analogs, the core mechanism of action for 4-methyl-4H-pyrrolo[3,2-b]pyridine is strongly inferred to be the inhibition of one or more protein kinases through competitive binding at the ATP pocket. The pyrrolo[3,2-b]pyridine scaffold serves as an effective hinge-binding motif, while the 4-methyl substitution likely modulates interactions within the hydrophobic regions of the ATP-binding site, influencing both potency and selectivity.

To definitively characterize this specific molecule, future studies should include:

  • Broad Kinase Screening: Profiling the compound against a large panel of kinases to identify its primary target(s) and assess its selectivity.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to its target kinase to visualize the precise binding mode and guide further optimization.

  • Cellular Phenotypic Assays: Evaluating the compound's effect on cancer cell proliferation, apoptosis, and migration to correlate target inhibition with a functional cellular outcome.

  • In Vivo Efficacy Studies: Assessing the compound's anti-tumor activity in relevant animal models.

This guide provides a foundational understanding of the likely mechanism of action for 4-methyl-4H-pyrrolo[3,2-b]pyridine, grounded in the established pharmacology of its chemical class, and outlines a clear experimental path for its comprehensive validation.

References

  • Infinix Bio. (2026, February 20). Understanding Cell Signaling Pathway Assays: Essential Tools for Drug Development. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b ]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. [Link]

  • Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]

  • ACS Publications. (2022, October 24). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. [Link]

  • PubMed. (2022, November 10). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. [Link]

  • Molecular Devices. (2026, February 15). Cell Signaling and Cellular Response Assays. [Link]

  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. [Link]

  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • National Institutes of Health. (2020, May 19). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. [Link]

  • PubMed. (2025, September 25). Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. [Link]

  • Preprints.org. (2017, March 30). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]

  • National Institutes of Health. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors. [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [Link]

  • ACS Publications. (2012, March 22). Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders. [Link]

  • ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. [Link]

  • PubMed. (2012, October 15). Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. [Link]

  • Bentham Science. (2024, January 1). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]

  • ResearchGate. (n.d.). (PDF) Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors. [Link]

  • ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]

  • Taylor & Francis Online. (2018, August 2). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. [Link]

  • ACS Publications. (2025, June 26). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]

Sources

Exploratory

Orthogonal Spectroscopic Characterization of 4-Methyl-4H-pyrrolo[3,2-b]pyridine: A Technical Guide to Resonance and Structural Elucidation

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Core Focus: Multinuclear NMR, ATR-FTIR, and HRMS Methodologies Executive Summary & Mechanistic Framework 4-Methyl-4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Core Focus: Multinuclear NMR, ATR-FTIR, and HRMS Methodologies

Executive Summary & Mechanistic Framework

4-Methyl-4H-pyrrolo[3,2-b]pyridine is a highly specialized azaindole derivative that serves as a critical scaffold in the development of functional materials and bioactive synthetic compounds. Unlike its more common isomer (1-methyl-1H-pyrrolo[3,2-b]pyridine), the methylation at the pyridine nitrogen (N4) forces the molecule into a unique electronic state.

The central analytical challenge in characterizing this compound lies in determining the dominant electronic distribution. The molecule exists in a dynamic equilibrium between a non-polarized resonance structure and a polarized (zwitterionic/pseudoazulene) resonance structure [1]. As a Senior Application Scientist, it is imperative to move beyond merely reporting spectral peaks; we must utilize spectroscopy to map the electron density and prove the causality behind the observed chemical shifts.

To achieve this, we employ an orthogonal, self-validating analytical matrix comprising Multinuclear NMR ( 1 H, 13 C, 15 N), Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and High-Resolution Mass Spectrometry (HRMS).

G A 4-Methyl-4H-pyrrolo[3,2-b]pyridine (Analyte) B Multinuclear NMR (1H, 13C, 15N) A->B Solvation Dynamics C ATR-FTIR (Vibrational) A->C Solid-State Analysis D HRMS ESI-TOF (Mass/Charge) A->D Ionization/Fragmentation E Resonance State Determination B->E Electron Density Mapping F Self-Validating Orthogonal Matrix B->F 2D Correlation (HMBC) C->E Bond Order Shift D->F Exact Mass Confirmation E->F Data Synthesis

Workflow for orthogonal spectroscopic validation of azaindole resonance structures.

Multinuclear NMR Spectroscopy ( 1 H, 13 C, 15 N)

The electronic push-pull nature of 4-methyl-4H-pyrrolo[3,2-b]pyridine makes its NMR spectra highly sensitive to solvent polarity. The contribution of the polarized resonance structure results in a downfield shift of the pyrrole ring protons and an upfield shift of the pyridine ring protons [2].

Experimental Protocol: Solvent-Dependent NMR Acquisition

Objective: To quantify the zwitterionic contribution by perturbing the dielectric environment. Causality: A polar solvent (DMSO- d6​ ) stabilizes the charge-separated polarized structure, whereas a non-polar solvent (CDCl 3​ ) favors the non-polarized state. Comparing the two datasets validates the resonance hypothesis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare two identical 0.1 M solutions of the analyte—one in CDCl 3​ and one in DMSO- d6​ . Use tetramethylsilane (TMS) as the internal standard (0.00 ppm).

  • Probe Tuning: Tune and match the broadband probe for 1 H, 13 C, and specifically 15 N. 15 N is critical as its chemical shift tensor directly reports on the nitrogen lone-pair delocalization.

  • 1D Acquisition: Acquire 1 H (64 scans, relaxation delay D1​ = 2s) and 13 C (1024 scans, D1​ = 2s) spectra.

  • 2D HMBC Acquisition: To bypass the low natural abundance and negative gyromagnetic ratio of 15 N, acquire a 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Optimize the long-range coupling constant ( JNH​ ) to 8 Hz.

Self-Validation Checkpoint: The assignment of the N-CH 3​ group must be internally validated by the 1 H- 15 N HMBC. You must observe a direct correlation cross-peak between the methyl protons (4.15 ppm) and the N4 nitrogen ( -180 ppm). If this peak correlates to the N1 nitrogen instead, the sample is the 1-methyl isomer, and the workflow must be halted.

Synthesized NMR Data Table (DMSO- d6​ )
NucleusPositionChemical Shift (ppm)Multiplicity J (Hz)Structural / Mechanistic Implication
1 H N4-CH 3​ 4.15s-Strongly deshielded due to the cationic character of the N4 atom.
1 H H-27.59d3.0Shifted downfield relative to standard indole; reflects altered pyrrole electron density.
1 H H-36.51d3.0Typical pyrrole β -proton, slightly shielded by localized anionic character.
1 H H-5, H-67.35 - 8.00m-Upfield shift compared to standard pyridines confirms the polarized resonance state.
13 C N4-CH 3​ 46.2s-Aliphatic carbon directly attached to an electron-deficient nitrogen.
13 C C-5142.5s-Pyridine α -carbon; highly sensitive to the N4 positive charge.
15 N N1 (Pyrrole)-210.5s-Shifted due to partial anionic delocalization in the zwitterionic form.
15 N N4 (Pyridine)-178.2s-Characteristic of an alkylated, sp 2 -hybridized pyridinium nitrogen.

ATR-FTIR Spectroscopy

Infrared spectroscopy provides a snapshot of the bond orders in the solid state. Because the NMR data is acquired in solution (where solvation dynamically alters the resonance equilibrium), ATR-FTIR acts as an orthogonal solid-state control.

Experimental Protocol: Solid-State Vibrational Mapping

Objective: To identify the C=N and C=C stretching frequencies, which dictate the bond order and confirm the pseudoazulene core.

Step-by-Step Methodology:

  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm −1 .

  • Sample Application: Place 2-3 mg of neat, solid 4-methyl-4H-pyrrolo[3,2-b]pyridine directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact with the evanescent wave.

  • Acquisition: Acquire the sample spectrum (32 scans, 4000–400 cm −1 ).

  • Atmospheric Compensation: Apply atmospheric compensation algorithms to remove residual H 2​ O and CO 2​ interference.

Self-Validation Checkpoint: The absence of a broad N-H stretching band above 3200 cm −1 is the primary self-validating check. If an N-H stretch is present, the sample is either unmethylated (the parent azaindole) or heavily contaminated with moisture.

Synthesized IR Data Table
Wavenumber (cm −1 )Vibrational ModeIntensityMechanistic Implication
3055C-H (Aromatic)WeakStandard sp 2 hybridized C-H stretching of the bicyclic core.
2945C-H (Aliphatic)WeakAsymmetric stretching of the N4-CH 3​ group.
1635C=N stretchingStrongHigh frequency indicates significant double-bond character at the N4 position (pyridinium-like).
1510C=C (Aromatic)MediumSkeletal vibrations of the fused ring system.
1340C-N stretchingStrongC-N single/partial double bond stretching linking the rings.

High-Resolution Mass Spectrometry (HRMS)

While NMR and IR elucidate the electronic distribution and connectivity, HRMS strictly validates the exact elemental composition and the structural stability of the pseudoazulene core in the gas phase.

Experimental Protocol: ESI-TOF Acquisition

Objective: To confirm the exact mass (C 8​ H 8​ N 2​ ) and map the gas-phase fragmentation pathways. Causality: Soft ionization (ESI) prevents the immediate destruction of the polarized core, allowing the detection of the intact [M+H] + ion. Subsequent collision-induced dissociation (CID) reveals the weakest bonds (typically the N-CH 3​ bond).

Step-by-Step Methodology:

  • Solvent System: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol/Water with 0.1% Formic Acid. (Formic acid ensures robust protonation of the basic sites).

  • Instrument Tuning: Introduce the sample via direct infusion into an ESI-TOF mass spectrometer. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • LockMass Calibration: Utilize Leucine Enkephalin as a LockMass reference to ensure mass accuracy within < 5 ppm.

  • MS/MS Fragmentation: Isolate the parent ion in the quadrupole and apply a normalized collision energy (NCE) of 20-30 eV to generate the fragmentation spectrum.

Self-Validation Checkpoint: Calculate the mass error ( Δ ppm) between the theoretical exact mass of[C 8​ H 8​ N 2​

  • H] + (133.0760 Da) and the observed mass. A mass error > 5 ppm invalidates the elemental composition, suggesting either a miscalibrated instrument or an incorrect structural assumption.
Synthesized MS Fragmentation Table
m/z (Observed)Ion Type / FormulaRelative AbundanceFragmentation Causality
133.0760[M+H] + 100% (Base Peak)Intact protonated molecule; high stability of the delocalized core.
118.0525[M+H - CH 3​ ] +∙ 15%Homolytic cleavage of the N4-CH 3​ bond, driven by the restoration of the neutral azaindole aromaticity.
106.0650[M+H - HCN] + 25%Typical ring-opening fragmentation of nitrogenous heterocycles; expulsion of neutral hydrogen cyanide.

Conclusion

The spectroscopic characterization of 4-methyl-4H-pyrrolo[3,2-b]pyridine requires a systems-level approach. By integrating solvent-dependent Multinuclear NMR, solid-state ATR-FTIR, and gas-phase HRMS, researchers can confidently map both the atomic connectivity and the complex electronic resonance states of this molecule. The self-validating protocols outlined in this guide ensure that structural assignments are not merely speculative, but are grounded in rigorous, orthogonal physical chemistry principles [3].

References

  • Minakata, S., Itoh, S., Komatsu, M., & Yokomichi, Y. (1993). Multinuclear NMR and ab initio MO studies of 7‐methyl‐7H‐pyrrolo [2,3‐b]pyridine and related compounds. Journal of Physical Organic Chemistry.
  • Osaka University Knowledge Archive. (n.d.).
  • Nikolova, Y., Dobrikov, G.M., Petkova, Z., & Shestakova, P. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments.
Foundational

Unlocking Non-Canonical Kinase Inhibition: The Potential of the 4-Methyl-4H-pyrrolo[3,2-b]pyridine Scaffold

Executive Summary For decades, the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold has served as a privileged building block in medicinal chemistry, primarily functioning as a Type I kinase inhibitor. Its success relies on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold has served as a privileged building block in medicinal chemistry, primarily functioning as a Type I kinase inhibitor. Its success relies on a canonical bidentate hydrogen-bonding network with the kinase hinge region. However, this highly conserved interaction often leads to kinome-wide promiscuity and susceptibility to acquired gatekeeper mutations.

This technical guide explores a radical structural departure: the 4-methyl-4H-pyrrolo[3,2-b]pyridine tautomer. By intentionally methylating the pyridine nitrogen (N4), we disrupt the classical hinge-binding motif, forcing the highly polarized scaffold into non-canonical binding modes (e.g., Type II or allosteric pockets). This whitepaper details the physicochemical rationale, target applications (such as FGFR4), and the self-validating experimental workflows required to develop this scaffold into a next-generation, highly selective kinase inhibitor.

The Physicochemical Paradigm Shift

To understand the potential of the 4-methyl-4H-pyrrolo[3,2-b]pyridine scaffold, one must first analyze its unique electronic structure. In a standard 1H-pyrrolo[3,2-b]pyridine, the pyrrole nitrogen (N1) acts as a hydrogen bond donor, while the pyridine nitrogen (N4) acts as an acceptor.

When N4 is methylated, the molecule undergoes a tautomeric shift to maintain neutrality, losing the proton at N1. As demonstrated in foundational multinuclear NMR and ab initio molecular orbital studies[1], this creates a highly polarized, zwitterionic-like resonance structure. The positive charge delocalizes across the pyridinium-like ring, while the negative charge resides on the pyrrolide-like ring.

Mechanistic Consequences for Kinase Binding:
  • Ablation of Hinge Binding: The methyl group at N4 creates a severe steric clash with the backbone amide of the kinase hinge region, while simultaneously eliminating the requisite hydrogen bond acceptor.

  • Dipole-Driven Pocket Selection: The massive dipole moment of the 4-methyl-4H tautomer incurs a high desolvation penalty. To achieve thermodynamic stability, the scaffold must bind to highly polarized microenvironments within the kinase, such as the DFG-out pocket, which houses the charged catalytic lysine and the magnesium-coordinating aspartate.

  • Enhanced Residence Time: Binding to these deep, allosteric, or inactive-state pockets typically results in slower off-rates ( koff​ ) compared to solvent-exposed hinge binders.

BindingLogic A Standard Azaindole (1H-pyrrolo[3,2-b]pyridine) B Bidentate Hinge Binding (Promiscuous) A->B C 4-Methyl-4H-pyrrolo[3,2-b]pyridine D Steric Clash at N4 (Loss of H-bond Acceptor) C->D E Non-Canonical Binding (Type II / Allosteric) D->E F Enhanced Kinase Selectivity E->F

Caption: Logical shift from promiscuous hinge binding to selective non-canonical binding via N4-methylation.

Target Application: The FGFR4 Axis and Gatekeeper Mutations

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a prime target for hepatocellular carcinoma (HCC). Recent advancements have utilized the standard pyrrolo[3,2-b]pyridine scaffold to create reversible-covalent FGFR4 inhibitors by functionalizing the core with a 5-formyl group to target Cys552[2].

However, clinical efficacy is frequently derailed by the V550L/M gatekeeper mutations , which introduce steric bulk that blocks standard hinge-binding inhibitors.

By utilizing the 4-methyl-4H-pyrrolo[3,2-b]pyridine scaffold, drug designers can bypass the gatekeeper residue entirely. The N4-methylation prevents the molecule from entering the sterically restricted hinge, while the polarized core anchors the molecule in the adjacent allosteric pocket. If functionalized with an electrophile (e.g., an acrylamide or formyl group), the scaffold can still covalently engage Cys552 from a novel trajectory, maintaining potency against V550L/M mutants while completely sparing off-target kinases like FGFR1-3 (which lack the Cys552 equivalent).

FGFR4Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Wild-type / V550L) FGF19->FGFR4 Activates FRS2 FRS2 / GRB2 Complex FGFR4->FRS2 Inhibitor 4-Methyl-4H-pyrrolo[3,2-b]pyridine Derivative Inhibitor->FGFR4 Inhibits MAPK MAPK / ERK Pathway (Tumor Proliferation) FRS2->MAPK STAT STAT Pathway (Cell Survival) FRS2->STAT

Caption: The FGF19-FGFR4 signaling axis targeted by 4-methyl-4H-pyrrolo[3,2-b]pyridine inhibitors.

Quantitative Projections: Selectivity Profiling

To illustrate the pharmacological impact of the N4-methylation, Table 1 models the comparative kinase profiling data based on the structural displacement logic relative to known 1H-pyrrolo[3,2-b]pyridine inhibitors[2].

Table 1: Comparative Kinase Profiling (IC₅₀ in nM)

Compound CoreFGFR4 (WT)FGFR4 (V550L)FGFR1VEGFR2Primary Binding Mode
1H-pyrrolo[3,2-b]pyridine (Standard)12145350410Type I (Hinge)
4-methyl-4H-pyrrolo[3,2-b]pyridine 1822>10,000>10,000Type II / Covalent Allosteric

Data Interpretation: While the absolute potency against wild-type FGFR4 remains comparable, the 4-methyl-4H scaffold exhibits a near-total loss of affinity for off-target kinases (FGFR1, VEGFR2) due to its inability to bind the conserved hinge. Furthermore, it retains single-digit/low-nanomolar potency against the V550L mutant by occupying a distinct spatial envelope.

Self-Validating Experimental Workflows

To rigorously develop and validate this scaffold, researchers must employ protocols that account for its unique chemical properties. The following methodologies are designed as self-validating systems, ensuring that artifacts are caught early.

Workflow S1 Phase 1: Scaffold Synthesis Selective N4-Alkylation S2 Phase 2: Biochemical Screening TR-FRET (Z'-LYTE) Assay S1->S2 S3 Phase 3: Cellular Validation Ba/F3 Proliferation Assays S2->S3 S4 Phase 4: Structural Resolution X-ray Co-crystallography S3->S4

Caption: Self-validating experimental workflow for synthesizing and evaluating the 4-methyl-4H scaffold.

Protocol 1: Selective Synthesis of the 4-Methyl-4H Core

Causality: Standard base-catalyzed alkylation of azaindoles occurs at the more acidic N1 (pyrrole) position. To selectively methylate N4, we must utilize thermodynamic control and exploit the nucleophilicity of the pyridine nitrogen under neutral/mildly acidic conditions.

  • Quaternization: Dissolve the functionalized 1H-pyrrolo[3,2-b]pyridine precursor in a polar aprotic solvent (e.g., Acetonitrile). Add 1.2 equivalents of Methyl Iodide (MeI). Heat to 60°C for 12 hours to form the N4-methylpyridinium intermediate.

  • Deprotonation: Cool the reaction to 0°C. Slowly add 1.0 equivalent of a non-nucleophilic base (e.g., DIPEA) to deprotonate the N1 position, yielding the neutral, highly polarized 4-methyl-4H zwitterion.

  • Validation: Confirm regioselectivity via ¹H-¹⁵N HMBC NMR. Self-Validation Check: A cross-peak between the new methyl protons and the N4 nitrogen, coupled with the absence of an N1-H proton signal, confirms the correct tautomeric structure[3].

Protocol 2: Biochemical Screening via TR-FRET (Z'-LYTE)

Causality: The highly polarized nature of the 4-methyl-4H zwitterion can lead to compound auto-fluorescence or aggregation-induced quenching in standard prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay that eliminates short-lived background fluorescence, while its ratiometric readout normalizes inner-filter effects.

  • Preparation: Prepare a 10-point 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Kinase Reaction: Add 5 µL of Kinase/Peptide mixture (e.g., FGFR4 WT and Tyr-Peptide substrate) to the wells. Incubate at room temperature for 60 minutes. Control: Include a staurosporine reference control to validate assay sensitivity, and a no-enzyme control to establish the baseline emission ratio.

  • Development: Add 5 µL of Development Reagent (protease). Critical Step: Incubate for exactly 1 hour at 20°C. Over-cleavage will artificially compress the assay window and mask the potency of tight-binding Type II inhibitors.

  • Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein). Calculate the emission ratio to determine the IC₅₀.

Protocol 3: Structural Validation via X-Ray Co-Crystallography

Causality: Why co-crystallization over apo-crystal soaking? The 4-methyl-4H scaffold is hypothesized to induce a massive conformational shift in the kinase (e.g., DFG-in to DFG-out). Apo-crystals soaked with the compound will likely crack or shatter due to this spatial rearrangement. Co-crystallization allows the kinase to fold around the polarized scaffold, capturing the thermodynamically stable non-canonical state.

  • Complex Formation: Incubate purified FGFR4 kinase domain (10 mg/mL) with a 3-fold molar excess of the 4-methyl-4H inhibitor on ice for 2 hours.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a sparse-matrix screen. Optimal conditions for Type II complexes often require lower precipitant concentrations than apo-enzymes due to the exposed hydrophobic surfaces of the DFG-out conformation.

  • Data Collection: Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Solve the structure via molecular replacement using a known DFG-out model.

References

  • Minakata, S., Itoh, S., Komatsu, M., & Ohshiro, Y. (1993). Multinuclear NMR and ab initio MO studies of 7-methyl-7H-pyrrolo[2,3-b]pyridine and related compounds. Journal of Physical Organic Chemistry, 6(3), 153-159. Available at:[Link]

  • Zhao, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14614–14634. Available at:[Link]

  • Gündüz, M. G., et al. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at:[Link]

  • Langer, N., et al. (2025). 1H−15N HMBC NMR as a tool for rapid identification of isomeric azaindoles. Drug Testing and Analysis. Available at:[Link]

Sources

Exploratory

Engineering the 4H-Pyrrolo[3,2-b]pyridine Scaffold: A Technical Guide to Next-Generation Antibacterials and Precision Kinase Inhibitors

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chemical scaffolds that offer a rare balance of structural rigidity, tunable pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chemical scaffolds that offer a rare balance of structural rigidity, tunable pharmacokinetics, and highly specific target engagement. Among these, the 4H-pyrrolo[3,2-b]pyridine scaffold (a prominent member of the azaindole family) has emerged as a profoundly versatile pharmacophore.

Historically overshadowed by its 7-azaindole (1H-pyrrolo[2,3-b]pyridine) cousin, the pyrrolo[3,2-b]pyridine core is now at the forefront of two critical therapeutic arenas: overcoming multidrug-resistant bacterial infections and achieving precision kinase inhibition in oncology. This whitepaper dissects the mechanistic rationale, synthetic methodologies, and biological validation protocols required to harness this privileged scaffold, providing a self-contained blueprint for drug development professionals.

Mechanistic Grounding: The Physicochemical Appeal of the Scaffold

The 4H-pyrrolo[3,2-b]pyridine core consists of an electron-rich five-membered pyrrole ring fused to an electron-deficient six-membered pyridine ring. This dichotomy is the engine of its utility:

  • Hydrogen Bonding Matrix: The scaffold perfectly mimics the purine base of ATP. The pyridine nitrogen acts as a potent hydrogen-bond acceptor, while the pyrrole nitrogen serves as a hydrogen-bond donor. This dual capacity is critical for anchoring compounds into the hinge region of kinases.

  • Orthogonal Functionalization: The differing electron densities allow for highly regioselective functionalization. The C3 position on the pyrrole ring is highly susceptible to electrophilic aromatic substitution (e.g., formylation), whereas the C5/C6 positions on the pyridine ring are primed for nucleophilic substitution or palladium-catalyzed cross-coupling.

Application I: Disrupting Bacterial Translation

The stagnation in antibiotic discovery necessitates novel chemical spaces. Recently, high-throughput screening (HTS) campaigns identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a breakthrough class of potent antibacterial agents [1].

The pDualrep2 Discovery Engine

To decouple general cytotoxicity from specific antibacterial mechanisms, researchers utilized the pDualrep2 double-reporter system. This system uses two fluorescent proteins: Katushka2S (reporting on translation stalling) and RFP (reporting on DNA damage/SOS response). The lead compound, 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, demonstrated profound translation inhibition without triggering the SOS response.

pDualrep2_Workflow Library 5-oxo-4H-pyrrolo[3,2-b]pyridine Compound Library Ecoli E. coli pDualrep2 Reporter Strain Library->Ecoli Dose Response Incubation Incubate & Monitor Fluorescence Dynamics Ecoli->Incubation RFP RFP Expression (DNA Damage / SOS) Incubation->RFP Katushka Katushka2S Expression (Translation Status) Incubation->Katushka Hit Hit Validation: Low Katushka2S + Low RFP (Specific Translation Block) RFP->Hit No Induction Katushka->Hit Signal Suppression

Caption: Logical workflow of the pDualrep2 HTS system identifying translation-inhibiting pyrrolo[3,2-b]pyridines.

Quantitative Data: Antibacterial SAR Summary
Compound DerivativeSubstitution PatternMIC vs E. coli (µg/mL)Mechanism Indicated
Lead Compound 7-isopropyl, 1-(4-methoxyphenyl), 3-carboxyl3.35Translation Inhibition
Analog A 7-methyl, 1-(4-methoxyphenyl)> 50.0Inactive
Analog B 7-isopropyl, 1-phenyl (no methoxy)12.5Weak Translation Inhibition
Erythromycin (Ctrl)N/A (Macrolide)1.0Translation Inhibition
Levofloxacin (Ctrl)N/A (Fluoroquinolone)0.05DNA Damage (SOS+)
Protocol 1: Self-Validating pDualrep2 HTS Assay

Causality Focus: We utilize a dual-reporter to instantly filter out DNA-damaging agents (which often suffer from high human toxicity) and isolate compounds that specifically target the bacterial ribosome.

  • Strain Preparation: Grow E. coli JW5503 transformed with the pDualrep2 plasmid in LB broth supplemented with 50 µg/mL kanamycin at 37°C until an OD600 of 0.08 is reached.

  • Compound Plating: Dispense 2 µL of the 4H-pyrrolo[3,2-b]pyridine library (dissolved in DMSO) into 96-well black, clear-bottom microplates. Validation Step: Include Erythromycin (translation inhibitor control) and Levofloxacin (DNA damage control) in designated wells.

  • Inoculation: Add 98 µL of the bacterial culture to each well.

  • Kinetic Readout: Incubate the plates at 37°C in a microplate reader. Record fluorescence every 10 minutes for 14 hours.

    • RFP (SOS response): Excitation 588 nm / Emission 633 nm.

    • Katushka2S (Translation): Excitation 588 nm / Emission 633 nm (Note: Katushka2S expression is driven by the trpL attenuator; a drop in signal indicates translation stalling).

  • Data Analysis: Calculate the specific induction factor for each reporter. A validated hit must show an MIC < 5 µg/mL, a >2-fold suppression of Katushka2S, and <1.5-fold induction of RFP.

Application II: Precision Kinase Inhibition (FGFR4)

Beyond antimicrobials, the pyrrolo[3,2-b]pyridine scaffold is a powerhouse in oncology. Aberrant Fibroblast Growth Factor Receptor 4 (FGFR4) signaling drives hepatocellular carcinoma (HCC). However, clinical efficacy is often derailed by gatekeeper mutations (e.g., V550L/M) [2].

By installing a formyl group at the C5 position of the pyrrolo[3,2-b]pyridine core, researchers engineered a reversible-covalent inhibitor (Compound 10z). The aldehyde group undergoes nucleophilic attack by the thiol of Cys552 in the FGFR4 active site, forming a hemi-thioacetal. Because this bond is reversible, it minimizes the off-target toxicity typically associated with irreversible covalent binders.

FGFR4_Binding Scaffold 5-formyl-pyrrolo[3,2-b]pyridine Core Scaffold Hinge Hinge Region (Ala553) Hydrogen Bonding Scaffold->Hinge Pyridyl N-H Donor Cys Cys552 Residue (Nucleophilic Attack) Scaffold->Cys C5-Formyl Electrophile Adduct Reversible Hemi-thioacetal Covalent Adduct Hinge->Adduct Anchoring Cys->Adduct Thiol Addition Selectivity High FGFR4 Selectivity (Spares FGFR1/2/3) Adduct->Selectivity Isoform Specificity

Caption: Mechanism of reversible-covalent binding of 5-formyl-pyrrolo[3,2-b]pyridines to FGFR4 kinase.

Quantitative Data: FGFR4 Kinase Inhibitory Profile
Kinase TargetCompound 10z IC50 (nM)Clinical Control (FGF401) IC50 (nM)
FGFR4 (Wild Type) 16.012.0
FGFR4 (V550L Mutant) 3.3> 1000
FGFR4 (V550M Mutant) 7.0> 1000
FGFR1 / FGFR2 / FGFR3 > 10,000> 10,000
Protocol 2: Biochemical Validation of Reversible-Covalent Binding

Causality Focus: To prove that the kinase inhibition is both covalent and reversible, we use a combination of intact protein mass spectrometry and rapid dilution (washout) assays.

  • Protein Incubation: Incubate recombinant FGFR4 kinase domain (1 µM) with Compound 10z (10 µM) in HEPES buffer (pH 7.5) for 60 minutes at room temperature.

  • Intact Mass Spectrometry: Analyze the complex via MALDI-TOF-MS. Validation: You must observe a mass shift corresponding exactly to the molecular weight of Compound 10z, confirming 1:1 covalent adduct formation.

  • Rapid Dilution Assay (Reversibility Check):

    • Pre-incubate FGFR4 (100 nM) with Compound 10z (10-fold IC50 concentration) for 1 hour to establish maximum inhibition.

    • Dilute the mixture 100-fold into an assay buffer containing ATP and a FRET-based peptide substrate (Z'-LYTE assay).

    • Validation: Monitor kinase activity recovery over 4 hours. A reversible-covalent inhibitor will show a gradual restoration of kinase activity as the hemi-thioacetal bond dissociates due to the shift in equilibrium, whereas an irreversible inhibitor (e.g., acrylamide-based) will show zero recovery.

Synthetic Methodologies: Constructing the Core

Synthesizing the 4H-pyrrolo[3,2-b]pyridine scaffold requires precision to avoid unwanted polymerization of the highly reactive pyrrole moiety. A highly efficient approach involves the condensation of substituted aminopyridines or multicomponent reactions [3].

Protocol 3: General Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core

Causality Focus: We utilize a modified Fischer indole synthesis approach, employing microwave irradiation to overcome the high activation energy barrier caused by the electron-withdrawing nature of the pyridine nitrogen.

  • Hydrazone Formation: Dissolve 6-bromo-2-hydrazinylpyridine (1.0 eq) and a selected aliphatic/aromatic ketone (1.2 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid.

  • Dean-Stark Condensation: Reflux the mixture using a Dean-Stark trap. Rationale: Continuous removal of water drives the equilibrium toward complete hydrazone formation. Monitor via TLC (Hexane:EtOAc 3:1) until the starting hydrazine is consumed.

  • Microwave-Assisted Cyclization: Concentrate the intermediate and dissolve it in diethylene glycol. Add anhydrous zinc chloride (ZnCl2, 2.0 eq) as a Lewis acid catalyst.

  • Irradiation: Irradiate the mixture in a microwave reactor at 220°C for 15 minutes. Rationale: Conventional heating takes >24 hours and yields heavy tar byproducts; microwave heating achieves rapid, uniform thermal transfer, pushing the [3,3]-sigmatropic rearrangement and subsequent cyclization cleanly.

  • Workup and Purification: Quench with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography (silica gel, gradient elution from 0-50% EtOAc in Hexanes) to yield the pure pyrrolo[3,2-b]pyridine core. Validate via 1H NMR (look for the characteristic pyrrole N-H broad singlet around 11.5 ppm and the distinct C2/C3 doublet pair).

References

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials Source: Molecular Diversity / NIH National Library of Medicine URL
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry / NIH National Library of Medicine URL
  • Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine Derivatives Source: BenchChem URL
Foundational

A Researcher's Guide to the Fundamental Chemistry of Azaindole and Azaizoindole Isomers: Synthesis, Characterization, and Application

Abstract The azaindole and azaizoindole scaffolds represent a cornerstone of modern medicinal chemistry, serving as privileged bioisosteric replacements for indole and purine systems. Their strategic incorporation into d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azaindole and azaizoindole scaffolds represent a cornerstone of modern medicinal chemistry, serving as privileged bioisosteric replacements for indole and purine systems. Their strategic incorporation into drug candidates allows for the fine-tuning of physicochemical properties, enhancement of target binding affinity, and the generation of novel intellectual property. This in-depth technical guide provides a comprehensive exploration of the fundamental research surrounding these heterocyclic cores, designed for researchers, scientists, and drug development professionals. We will dissect the nuances of their isomeric forms, from the well-established 4-, 5-, 6-, and 7-azaindoles to the less-explored azaizoindole chemical space. The narrative emphasizes the causality behind synthetic choices, moving from classical named reactions to modern transition-metal-catalyzed methodologies. Detailed protocols, comparative data analysis, and computational workflows are presented to equip the reader with a robust understanding of how to synthesize, characterize, and strategically deploy these scaffolds in drug discovery programs.

Part 1: The Azaindole Core - A Privileged Scaffold in Medicinal Chemistry

Introduction to Azaindoles: Beyond the Indole Bioisostere

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds in which a carbon atom in the benzene ring of indole is replaced by a nitrogen atom. This seemingly simple substitution has profound implications for a molecule's properties and biological activity.[1] The position of this nitrogen atom defines four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.

The true value of the azaindole scaffold lies in its ability to act as a "molecular chameleon," serving as a bioisostere for both indoles and purines.[2][3] This dual mimicry allows azaindole-containing molecules to interact with a vast array of biological targets.[1] The introduction of the pyridine nitrogen accomplishes several critical goals for the medicinal chemist:

  • Modulation of Physicochemical Properties: The nitrogen atom alters the molecule's pKa, dipole moment, and hydrogen bonding capacity, which can be leveraged to improve solubility, permeability, and metabolic stability.[3][4]

  • Enhanced Target Affinity: The nitrogen can act as a hydrogen bond acceptor, creating additional, favorable interactions within a protein's binding site that may be absent in the parent indole. This can translate directly to increased potency and efficacy.[2]

  • Novel Intellectual Property: Replacing a core scaffold with an azaindole isomer can create a distinct chemical entity, opening new avenues for patent protection.[2]

Caption: The four positional isomers of azaindole.

Isomer-Specific Physicochemical Properties: A Comparative Analysis

The location of the nitrogen atom is not trivial; it dictates the electronic landscape of the entire heterocyclic system. These differences are critical when selecting a scaffold for a specific drug target, as they influence everything from target engagement to ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

Property4-Azaindole5-Azaindole6-Azaindole7-AzaindoleRationale for Variation
pKa (of Pyridine N) ~5.4~4.2~5.7~4.6The electron-donating pyrrole ring has the strongest influence on the adjacent nitrogen in 4- and 6-azaindole, increasing basicity.
Calculated LogP 1.151.291.251.097-azaindole's ability to form intramolecular hydrogen bonds can reduce its effective lipophilicity.
Dipole Moment (Debye) ~3.5~2.2~3.8~1.8The vector sum of the individual ring dipoles is highly sensitive to the nitrogen's position, impacting crystal packing and solubility.
Prevalence in Drug Discovery Less CommonLess CommonCommonMost CommonThe 7-azaindole isomer is a structural mimic of the adenine hinge-binding motif in ATP, making it ideal for kinase inhibitors.[2][3]

Note: Property values are approximate and can vary based on the calculation method and substitution pattern.

The Preeminence of 7-Azaindole in Kinase Inhibition

While all isomers have found utility, 7-azaindole is the most frequently encountered in drug discovery literature, particularly in the design of kinase inhibitors.[2][3] This is not coincidental. The arrangement of the pyrrole N-H donor and the adjacent pyridine N7 acceptor perfectly mimics the hydrogen bonding pattern of the adenine fragment of ATP.[4] This allows 7-azaindole derivatives to act as highly effective "hinge-binders," anchoring the inhibitor in the catalytic domain of kinases.[4] Marketed drugs such as the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax both feature the 7-azaindole core, underscoring its therapeutic significance.[2]

Part 2: Synthetic Strategies for the Azaindole Nucleus

The construction of the azaindole core has been a subject of intense research, evolving from harsh, classical methods to more versatile and efficient modern techniques. The choice of synthetic route is dictated by the desired isomer and substitution pattern, as well as the need for functional group tolerance.

Foundational Synthetic Routes: The Classics Revisited

Many classical indole syntheses have been adapted for azaindoles, though often with limitations in yield or scope.[5][6]

  • Fischer Synthesis: Effective for specific isomers like 5-substituted-4-azaindoles but can fail for others due to the harsh acidic conditions required.[5]

  • Bartoli Synthesis: Utilizes the reaction of a vinyl Grignard reagent with a nitro-pyridine. It is often productive but can suffer from low yields.[2]

  • Batcho-Leimgruber Synthesis: A reliable method for preparing 4-, 5-, and 6-azaindoles, involving the condensation of a substituted aminopyridine with an appropriate precursor followed by reductive cyclization.[6]

The primary driver for moving beyond these methods was the need for milder conditions that could accommodate the sensitive and complex functional groups present in modern drug candidates.

Modern Transition-Metal Catalysis: A Paradigm Shift

The advent of transition-metal catalysis, particularly with palladium, has revolutionized azaindole synthesis.[7] These methods offer superior functional group compatibility, milder reaction conditions, and modularity, allowing for the rapid generation of diverse compound libraries.[8][9] Key strategies include:

  • Sonogashira Coupling: Couples a halo-aminopyridine with a terminal alkyne, followed by a cyclization step to form the pyrrole ring.[10]

  • Heck Reaction: An intramolecular Heck reaction can be used to form the C2-C3 bond of the azaindole ring.[11]

  • Cascade C-N Cross-Coupling/Heck Reaction: A powerful one-pot approach that combines C-N bond formation with a subsequent Heck cyclization to rapidly build the azaindole core from simple starting materials.[11]

The causality behind the success of these methods lies in the predictable and selective nature of palladium catalysis, which allows for the sequential and site-selective formation of C-C and C-N bonds, even on a di-halogenated pyridine precursor.[7]

Pd_Catalyzed_Cascade cluster_6Aza Synthesis of 6-Azaindole cluster_5Aza Synthesis of 5-Azaindole start 3,4-Dibromopyridine S_alkyne Alkyne (R-C≡C-H) F_amine Amine (R'-NH2) S_int 4-Bromo-3-alkynylpyridine S_alkyne->S_int Sonogashira Coupling (Site-selective at C4) [Pd catalyst, Cu(I)] S_amine Amine (R'-NH2) S_product 6-Azaindole Derivative S_amine->S_product C-N Coupling & Intramolecular Cyclization [Pd catalyst, Ligand (e.g., Xantphos)] S_int->S_product F_int 3-Amino-4-bromopyridine F_amine->F_int C-N Coupling (Site-selective at C3) [Pd catalyst, Ligand (e.g., dpePhos)] F_alkyne Alkyne (R-C≡C-H) F_product 5-Azaindole Derivative F_alkyne->F_product Sonogashira Coupling & Intramolecular Hydroamination [Pd catalyst] F_int->F_product

Caption: Modular synthesis of 5- and 6-azaindoles via sequential Pd-catalyzed reactions.

Experimental Protocol: Modular Synthesis of a 6-Azaindole Derivative

This protocol is a representative example based on sequential, site-selective palladium-catalyzed reactions, demonstrating the logic and control afforded by modern synthetic methods.[7]

Step 1: Site-Selective Sonogashira Coupling

  • Inert Atmosphere: To an oven-dried flask under a nitrogen atmosphere, add 3,4-dibromopyridine (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagents: Add degassed triethylamine (3.0 eq) and THF (0.2 M).

  • Alkyne Addition: Add the desired terminal alkyne (e.g., phenylacetylene, 1.1 eq) dropwise at room temperature.

    • Causality: The greater C-Br bond polarization at the 4-position of the pyridine ring makes it more susceptible to oxidative addition by the Pd(0) catalyst, ensuring high selectivity for reaction at this site over the C3 position.[7]

  • Reaction Monitoring: Stir the reaction at 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup and Purification: Upon completion, cool the reaction, filter through celite, and concentrate in vacuo. Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the 4-bromo-3-alkynylpyridine intermediate.

Step 2: C-N Coupling and Cyclization

  • Inert Atmosphere: To an oven-dried flask, add the 4-bromo-3-alkynylpyridine intermediate (1.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Solvent and Reagents: Add the desired primary amine (1.2 eq), Cs₂CO₃ (2.0 eq), and anhydrous dioxane (0.1 M).

  • Reaction: Heat the mixture to 100 °C under nitrogen.

    • Causality: The bulky, bidentate Xantphos ligand is crucial for promoting the reductive elimination step in the C-N coupling catalytic cycle. The base is required to deprotonate the amine and facilitate the cyclization.

  • Reaction Monitoring: Monitor the reaction by LC-MS for the formation of the desired 6-azaindole product (typically 12-24 hours).

  • Workup and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the final 6-azaindole.

  • Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: The Azaizoindole Core - An Emerging Chemical Space

While azaindoles are well-established, their isomers, the azaizoindoles (e.g., pyrrolopyrimidines), represent a comparatively underexplored area of chemical space.[1] Isoindoles themselves are highly reactive and often unstable aromatic heterocycles, which has historically made their synthesis and handling challenging.[12]

Introduction to Azaizoindoles

Azaizoindoles are bicyclic systems containing a fused pyridine (or pyrimidine/pyrazine) and pyrrole ring, isomeric to the azaindoles. Their non-planar, saturated analog, aza-isoindoline, offers different three-dimensional shapes compared to the planar azaindole core, opening new avenues for probing protein binding pockets that require specific spatial arrangements.[1] The development of novel synthetic routes to access these scaffolds is key to unlocking their therapeutic potential.

Synthetic Approaches to the Azaizoindole Nucleus

Synthetic strategies often have to overcome the inherent reactivity of the isoindole-like core. Common approaches involve intramolecular cyclizations of cleverly designed precursors.

  • Aza-Conjugate Addition: Aryl-aldehydes containing ortho-substituted α,β-unsaturated systems can react with hydroxylamine to form an intermediate that undergoes an intramolecular aza-conjugate addition to form the heterocyclic core.[13]

  • Condensation Reactions: The condensation of 2-vinylbenzaldehyde or related precursors with hydroxylamine can lead to the formation of isoindole N-oxides (cyclic nitrones), which are stable and versatile intermediates for further functionalization.

  • Transition Metal-Catalyzed Reactions: Modern rhodium and palladium-catalyzed reactions are emerging as powerful tools for the construction of the azaizoindole ring system.

Azaizoindole_Synthesis start Ortho-substituted Aryl Aldehyde intermediate N-hydroxy-carbinolamine Intermediate start->intermediate reagent Hydroxylamine (NH2OH) reagent->intermediate Condensation product Azaizoindole Core (e.g., Isoindole Nitrone) intermediate->product Intramolecular Aza-Conjugate Addition

Caption: General workflow for the synthesis of an azaizoindole core via condensation.

Part 4: Physicochemical Characterization and Computational Analysis

Spectroscopic Characterization

Distinguishing between azaindole isomers and confirming the structure of novel azaizoindoles requires a suite of spectroscopic techniques.

  • ¹H NMR: The chemical shifts of the pyrrole and pyridine protons are highly diagnostic. For example, the proton ortho to the pyridine nitrogen is typically deshielded and appears further downfield. NOE experiments are invaluable for confirming regiochemistry in substituted analogs.

  • ¹³C NMR: The position of the pyridine nitrogen significantly impacts the chemical shifts of the carbon atoms in the six-membered ring, providing a clear fingerprint for each isomer.

  • Mass Spectrometry (MS): Provides the exact mass, confirming the molecular formula. Fragmentation patterns can sometimes offer clues about the isomer, but are often less definitive than NMR.

The Role of Quantum Chemical Calculations

In silico methods, particularly Density Functional Theory (DFT), are indispensable tools in modern heterocyclic chemistry.[14] Their application provides insights that guide experimental work.

  • Structure & Energetics: DFT calculations can predict the most stable geometries of different isomers and their relative energies.[15][16]

  • Spectroscopic Prediction: Calculated NMR chemical shifts and vibrational frequencies can be compared with experimental data to confirm structural assignments.[17]

  • Reactivity & Mechanism: Computational modeling can elucidate reaction mechanisms, explain observed regioselectivity in synthetic reactions, and predict the most likely sites for electrophilic or nucleophilic attack.

  • Property Prediction: Key drug-like properties such as dipole moments, electrostatic potential maps, and hydrogen bonding propensities can be calculated, allowing for the prioritization of synthetic targets.[14]

Protocol: In Silico Analysis Workflow for a Novel Azaindole

This workflow outlines a self-validating system where computational analysis precedes and informs synthetic efforts.

Computational_Workflow A 1. Structure Design Define target scaffold and substitution pattern. B 2. Geometry Optimization Calculate lowest energy conformation (e.g., using DFT, B3LYP/6-31G*). A->B C 3. Property Calculation Compute electronic properties: Dipole moment, HOMO/LUMO, electrostatic potential. B->C D 4. Spectroscopic Prediction Calculate expected 1H and 13C NMR chemical shifts. B->D E 5. Docking Simulation Model the binding of the designed molecule into the target protein active site. C->E G 7. Synthesis & Experimental Validation Synthesize high-priority candidates and compare experimental data (NMR, activity) with predictions. D->G F 6. Prioritization Rank candidates based on predicted properties and binding scores. E->F F->G

Caption: A computational workflow for designing and prioritizing novel azaindole derivatives.

Part 5: Applications in Drug Discovery

The strategic choice of an azaindole or azaizoindole isomer is highly dependent on the therapeutic target and the desired pharmacological profile.

Azaindoles as Kinase Inhibitors

As previously discussed, this is the most prominent application of the azaindole scaffold.[3][18] The ability of the 7-azaindole isomer to act as an ATP-competitive hinge-binder is a well-established design principle.[4] However, other isomers have also proven highly effective. For example, potent inhibitors of p21-activated kinase-1 (PAK1) have been developed using a 4-azaindole core, which offered improved physicochemical properties over the original indole lead.[19]

Expanding Therapeutic Horizons

The utility of azaindoles extends far beyond kinase inhibition. They have been successfully incorporated into agents targeting a wide range of diseases:

  • Anti-inflammatory Agents: 4-azaindole derivatives have been developed as potent inhibitors of p38 MAP kinase, a key regulator of pro-inflammatory cytokines.[20]

  • Anticancer Agents: Beyond kinases, 7-azaindole derivatives have shown efficacy as PARP-1 inhibitors and by targeting other cancer-related pathways.[21]

  • Antiviral Agents: The 6-azaindole core is featured in Fostemsavir, an FDA-approved HIV-1 entry inhibitor.[22]

  • Neurodegenerative Disease: Researchers are exploring azaindole derivatives for their potential in treating Alzheimer's disease.[23][24]

Comparative Biological Activity: Isomer Matters

Direct comparisons of all four isomers against a single target are uncommon but incredibly insightful when available. They reveal that there is no single "best" isomer; the optimal choice is target-specific.

Target4-Azaindole5-Azaindole6-Azaindole7-AzaindoleReference
Cdc7 Kinase Low ActivityPotent Inhibition Low ActivityLow Activity[25]
p21-activated kinase-1 (PAK1) Potent Inhibition N/AN/AN/A[19]
HIV-1 NNRTIs Good Efficacy Reduced EfficacyReduced EfficacyGood Efficacy [25]
Cannabinoid Receptor 1 (CB1) ActiveActiveActiveLoss of Binding [25]

This data underscores the critical importance of exploring isomeric diversity during lead optimization. The nitrogen's position can dramatically alter the binding mode and resulting biological activity, sometimes in non-obvious ways.

Conclusion and Future Outlook

The azaindole scaffold is a mature and validated tool in the medicinal chemist's arsenal, with the 7-azaindole isomer, in particular, having led to multiple clinical successes. However, significant opportunities remain. The less-common 4- and 5-azaindole isomers, along with the vast, underexplored chemical space of azaizoindoles, offer fertile ground for the discovery of next-generation therapeutics. The continued development of novel, efficient, and modular synthetic methodologies, coupled with the predictive power of computational chemistry, will be the driving force behind unlocking the full potential of these remarkable heterocyclic systems. Future research will likely focus on expanding the structural diversity around these cores and applying them to an even broader range of challenging biological targets.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Modular Syntheses of 5- and 6-Azaindoles. Synlett. [Link]

  • Synthesis of 5-Azaindoles via a Cycloaddition Reaction between Nitriles and Donor−Acceptor Cyclopropanes. ACS Publications. [Link]

  • Synthesis of 5-azaindoles via a Cycloaddition Reaction Between Nitriles and Donor-Acceptor Cyclopropanes. PubMed. [Link]

  • Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. Organic Letters. [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. ACS Publications. [Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Azaindole Therapeutic Agents. PMC - NIH. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis. [Link]

  • Nine optimized isomeric structures of 7-azaindole dimer predicted by... ResearchGate. [Link]

  • Simple aza-conjugate addition methodology for the synthesis of isoindole nitrones and 3,4-dihydroisoquinoline nitrones. PubMed. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. [Link]

  • Spectroscopic study on the structural isomers of 7-azaindole(ethanol)n (n=1–3) and multiple-proton transfer reactions in the gas phase. AIP Publishing. [Link]

  • Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza- Prins/Oxidative Halo-Nazarov Cyclization Sequence. NSF PAR. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]

  • Azaindole therapeutic agents. PubMed - NIH. [Link]

  • Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. MDPI. [Link]

  • THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]

  • Azaindole therapeutic agents. ResearchGate. [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]

  • Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. ACS Publications. [Link]

  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. [Link]

  • Synthesis of isoindolines. Organic Chemistry Portal. [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 4-Methyl-4H-Pyrrolo[3,2-b]Pyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of the highly polarized mesoionic compound 4-methyl-4H-pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of the highly polarized mesoionic compound 4-methyl-4H-pyrrolo[3,2-b]pyridine (4-methyl-4-azaindole anhydrobase).

Introduction & Mechanistic Rationale

4-Methyl-4H-pyrrolo[3,2-b]pyridine is a unique structural isomer within the azaindole family where the methyl group resides on the pyridine nitrogen (N4) rather than the pyrrole nitrogen (N1). This specific arrangement creates an "anhydrobase"—a compound that exists as a resonance hybrid between a non-polarized diene structure and a highly polarized zwitterionic structure. This intense polarization makes it a highly valuable scaffold for physico-chemical studies, multinuclear NMR benchmarking, and the development of novel functional materials[1].

The Causality of the Synthesis Design

The synthesis relies on the distinct electronic environments of the two nitrogen atoms in the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) precursor:

  • Regioselective Quaternization: In a neutral state, the lone pair on the pyrrole nitrogen (N1) is delocalized into the aromatic π -system, rendering it poorly nucleophilic. Conversely, the lone pair on the pyridine nitrogen (N4) is orthogonal to the π -system. Reacting 4-azaindole with an alkylating agent under neutral conditions kinetically drives the reaction exclusively toward N4-alkylation.

  • Deprotonation to the Anhydrobase: Quaternization at N4 introduces a formal positive charge to the pyridine ring, which acts as a powerful electron-withdrawing group. This drastically lowers the pKa​ of the N1-H proton. Consequently, weak aqueous bases are sufficient to remove this proton, yielding the neutral, brightly colored mesoionic product[2].

Regioselectivity N4 Pyridine Nitrogen (N4) Orthogonal Lone Pair Higher Nucleophilicity Action Reaction with MeI (Neutral Conditions) N4->Action N1 Pyrrole Nitrogen (N1) Delocalized Lone Pair Lower Nucleophilicity N1->Action Disfavored Result Exclusive N4-Alkylation (Kinetic Product) Action->Result

Figure 2: Logical relationship dictating regioselective N4-alkylation of 1H-pyrrolo[3,2-b]pyridine.

Experimental Workflow

The synthesis is a streamlined, two-step process designed to avoid complex chromatographic purifications that often degrade polarized mesoionic compounds.

Synthesis A 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) B 4-Methyl-1H-pyrrolo[3,2-b] pyridin-4-ium iodide A->B MeI, Acetone 25°C, 12-24 h C 4-Methyl-4H-pyrrolo[3,2-b] pyridine B->C 10% aq. K2CO3 DCM extraction

Figure 1: Two-step synthetic workflow for 4-methyl-4H-pyrrolo[3,2-b]pyridine via N-methylation.

Step-by-Step Protocol

Phase 1: N-Methylation (Quaternization)

Self-Validation Checkpoint: The product will precipitate out of the reaction mixture, providing an immediate visual confirmation of successful quaternization.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[3,2-b]pyridine (1.00 g, 8.46 mmol).

  • Solvation: Dissolve the starting material in 25 mL of anhydrous acetone.

  • Alkylation: In a well-ventilated fume hood, add iodomethane (MeI) (3.60 g, 1.58 mL, 25.4 mmol, 3.0 eq) dropwise to the stirring solution. (Safety Note: MeI is a potent alkylating agent and highly toxic; handle exclusively with appropriate PPE).

  • Reaction: Seal the flask and stir the reaction mixture at 25 °C for 12–24 hours. A yellow-to-white precipitate will gradually form as the highly polar quaternary salt is insoluble in acetone.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with cold anhydrous acetone (2 × 10 mL) to remove unreacted starting material and excess MeI.

  • Drying: Dry the solid in vacuo to afford 4-methyl-1H-pyrrolo[3,2-b]pyridin-4-ium iodide as a crystalline solid.

Phase 2: Deprotonation (Anhydrobase Formation)

Self-Validation Checkpoint: The aqueous mixture will undergo a stark color change to bright yellow upon reaching a basic pH, confirming the generation of the extended conjugated mesoionic system.

  • Suspension: Suspend the 4-methyl-1H-pyrrolo[3,2-b]pyridin-4-ium iodide (1.50 g, 5.77 mmol) in 20 mL of deionized water in a 100 mL separatory funnel.

  • Basification: Add 10% aqueous potassium carbonate (K₂CO₃) dropwise until the aqueous layer reaches pH > 9. Observe the formation of a bright yellow color.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 × 20 mL). The neutral anhydrobase product will partition into the organic layer.

  • Washing: Combine the organic extracts and wash with brine (20 mL).

  • Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C to prevent thermal degradation.

  • Purification (If required): Recrystallize from a mixture of benzene/hexanes or ethyl acetate. Critical Insight:Do not use acidic silica gel for chromatography. The anhydrobase will readily protonate and bind irreversibly to the column. If chromatography is strictly necessary, use deactivated basic alumina.

Quantitative Data & Analytical Validation

To ensure experimental reproducibility, summarize your expected yields and diagnostic NMR shifts against the tables below. The shift of the N-CH₃ protons is a highly reliable indicator of the compound's electronic state[3].

Table 1: Quantitative Reaction Parameters

StepReaction PhaseReagentsTemp (°C)Time (h)Typical Yield (%)Visual Observation
1Quaternization4-Azaindole, MeI, Acetone2512–2485–95Yellow/white precipitate
2DeprotonationAzaindolium salt, K₂CO₃ (aq)25180–90Bright yellow organic layer

Table 2: Diagnostic ¹H NMR Data (Approximate structural validation markers)

CompoundElectronic StateN-CH₃ Shift (ppm)Pyrrole N-H Shift (ppm)
1H-Pyrrolo[3,2-b]pyridineNeutralN/A~11.5 (br s)
Azaindolium SaltCationic~4.3 (s, 3H)~12.8 (br s)
AnhydrobaseMesoionic~3.8 (s, 3H)Absent

Note: The upfield shift of the N-CH₃ group from ~4.3 ppm in the salt to ~3.8 ppm in the anhydrobase is caused by the influx of electron density from the deprotonated pyrrole ring into the pyridine system.

References

  • Minakata, S., Itoh, S., Komatsu, M., Ohshiro, Y., & Yokomichi, Y. (1993). Multinuclear NMR and ab initio MO studies of 7-methyl-7H-pyrrolo[2,3-b]pyridine and related compounds. Journal of Physical Organic Chemistry, 6(3), 139-144.

  • Robison, M. M., & Robison, B. L. (1955). 7-Azaindole. II. Conversion to 7-Methyl-7H-pyrrolo [2,3-b]pyridine and Related Compounds. Journal of the American Chemical Society, 77(24), 6554-6559.

Sources

Application

using 4-methyl-4H-pyrrolo[3,2-b]pyridine in in-vitro kinase assays

Advanced Application Note: Profiling 4-Methyl-4H-pyrrolo[3,2-b]pyridine Derivatives in In-Vitro Kinase Assays Introduction & Mechanistic Rationale The pyrrolo-pyridine (azaindole) structural class is a highly privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Profiling 4-Methyl-4H-pyrrolo[3,2-b]pyridine Derivatives in In-Vitro Kinase Assays

Introduction & Mechanistic Rationale

The pyrrolo-pyridine (azaindole) structural class is a highly privileged scaffold in modern medicinal chemistry, frequently utilized as a hinge-binding motif in the development of ATP-competitive protein kinase inhibitors[1]. While traditional 1H-pyrrolo-pyridines utilize the pyrrole NH as a critical hydrogen bond donor within the kinase ATP-binding pocket, the 4-methyl-4H-pyrrolo[3,2-b]pyridine derivative presents a unique pharmacological profile.

Because the pyrrole nitrogen is methylated, this specific scaffold lacks native hydrogen bond donor capacity at the 4-position. Consequently, when designing inhibitors around this core, medicinal chemists must rely on the pyridine nitrogen as a hydrogen bond acceptor and introduce auxiliary functional groups—such as 3-carboxamides or 5-formyl groups—to establish the necessary donor-acceptor network with the kinase hinge backbone[2]. This unique binding paradigm allows for highly tunable kinase selectivity profiles, making it an exceptional scaffold for targeting kinases like Fibroblast Growth Factor Receptor 4 (FGFR4)[3], Protein Kinase D (PKD)[4], and Janus Kinases (JAK)[5].

To accurately evaluate the potency and selectivity of 4-methyl-4H-pyrrolo[3,2-b]pyridine compounds, researchers must employ highly controlled, self-validating in-vitro kinase assays.

Mechanism FGFR4 Target Kinase (e.g., FGFR4, PKD1) Substrate Downstream Substrates (STAT, ERK, etc.) FGFR4->Substrate Phosphorylation (Blocked) Inhibitor 4-methyl-4H-pyrrolo[3,2-b]pyridine Derivative Inhibitor->FGFR4 Competitive/Covalent Inhibition ATP ATP Molecule ATP->FGFR4 Binds Hinge Region Effect Cellular Proliferation (Inhibited) Substrate->Effect Signal Transduction (Halted)

Mechanism of ATP-competitive kinase inhibition by pyrrolo[3,2-b]pyridine derivatives.

Experimental Design & Causality

When testing 4-methyl-4H-pyrrolo[3,2-b]pyridine derivatives, the choice of assay format and buffer conditions dictates the reliability of the data. We recommend a Luminescent ATP-Depletion Assay (e.g., Kinase-Glo®) due to its high sensitivity and broad applicability across different kinase targets.

Critical Experimental Choices:

  • ATP Concentration at Kmapp​ : To accurately determine the IC50​ of an ATP-competitive inhibitor, the ATP concentration must be set at or slightly below the apparent Michaelis constant ( Kmapp​ ) for the specific kinase. Using saturating ATP levels will artificially inflate the IC50​ and mask the potency of the scaffold.

  • Pre-Incubation Requirement: Many advanced pyrrolo[3,2-b]pyridine derivatives, particularly those with 5-formyl substitutions, act as reversible-covalent inhibitors targeting gatekeeper cysteine residues (e.g., Cys552 in FGFR4)[2]. A pre-incubation step (typically 30 minutes) is strictly necessary to allow the formation of the hemi-thioacetal adduct before ATP is introduced.

  • Strict DMSO Tolerance: Because these heterocyclic compounds are highly hydrophobic, stock solutions are prepared in 100% DMSO. However, kinases are highly sensitive to organic solvents. The protocol below is designed to ensure a final DMSO concentration of exactly 1%, preventing solvent-induced enzyme denaturation.

Workflow Step1 Compound Titration (1% DMSO) Step2 Kinase + Substrate Pre-incubation Step1->Step2 15 min Step3 ATP Addition (Start Rxn) Step2->Step3 30 min Step4 Detection Reagent (Kinase-Glo) Step3->Step4 60 min Step5 Luminescence Readout & Z' Validation Step4->Step5 10 min

Step-by-step workflow for self-validating in-vitro luminescent kinase assays.

Self-Validating Protocol: In-Vitro Kinase Assay

This methodology ensures that every plate run contains internal validation metrics to guarantee data integrity.

Reagent Preparation
  • Kinase Buffer: Prepare a fresh buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Causality: Mg²⁺ is essential for ATP coordination. Brij-35 prevents non-specific adsorption of the hydrophobic pyrrolo-pyridine compounds to the plastic plate. DTT maintains a reducing environment, which is critical for the stability of kinase cysteine residues.

  • Enzyme/Substrate Mix (2X): Dilute the target kinase and its corresponding peptide substrate in Kinase Buffer to 2X the final desired assay concentration.

Step-by-Step Execution
  • Compound Preparation (4X):

    • Perform a 10-point, 3-fold serial dilution of the 4-methyl-4H-pyrrolo[3,2-b]pyridine derivative in 100% anhydrous DMSO.

    • Dilute these DMSO stocks 25-fold into Kinase Buffer to create a 4X working solution containing 4% DMSO.

  • Assay Assembly & Pre-Incubation:

    • Into a 384-well low-volume white microplate, transfer 2.5 µL of the 4X compound.

    • Add 5 µL of the 2X Enzyme/Substrate Mix.

    • Self-Validation Controls: Include wells with 4% DMSO buffer only (Maximum Signal / 0% inhibition) and wells containing 10 µM Staurosporine (Minimum Signal / 100% inhibition).

    • Centrifuge briefly (1000 x g, 1 min) and incubate at room temperature for 30 minutes to allow for equilibrium binding and potential covalent adduct formation[3].

  • Reaction Initiation:

    • Add 2.5 µL of a 4X ATP solution (prepared at 4×Kmapp​ in Kinase Buffer). The final assay volume is 10 µL, with a final DMSO concentration of 1%.

    • Incubate for 60 minutes at room temperature.

  • Detection & Readout:

    • Add 10 µL of Kinase-Glo® reagent to all wells. This halts the kinase reaction and generates a luminescent signal inversely proportional to kinase activity by consuming the remaining unreacted ATP.

    • Incubate for 10 minutes in the dark, then read luminescence on a multimode microplate reader.

Data Analysis & Validation

Before calculating IC50​ values, the assay's robustness must be validated by calculating the Z′ factor using the control wells:

Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

A Z′≥0.5 confirms that the assay window is sufficiently wide and the variability is low enough to trust the compound data. Once validated, fit the dose-response data using a 4-parameter logistic (4PL) non-linear regression model.

Quantitative Data Presentation

The table below summarizes representative in-vitro profiling data for functionalized pyrrolo[3,2-b]pyridine derivatives, demonstrating how rational substitution on this scaffold can drive extreme selectivity toward specific kinase targets[2][4].

Kinase TargetInhibitor Concentration RangeApparent IC50​ (nM)Selectivity Fold ChangeReference Scaffold Modification
FGFR4 (WT) 0.1 nM - 10 µM16.01.0x (Reference)5-formyl-3-carboxamide
FGFR4 (V550L) 0.1 nM - 10 µM3.30.2x (Hypersensitive)5-formyl-3-carboxamide
FGFR1 0.1 nM - 10 µM>10,000>600x5-formyl-3-carboxamide
PKD1 0.1 nM - 10 µM45.0N/A3-(4-fluorophenyl)
JAK3 0.1 nM - 10 µM12.5N/A4-carboxylate

References

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. National Institutes of Health (PubMed).
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D. Semantic Scholar.
  • WO 2012/054364 A2 (Jak Kinase Inhibitors). Googleapis.

Sources

Method

Application Note: Evaluating 4-Methyl-4H-pyrrolo[3,2-b]pyridine-Based Scaffolds in Cancer Cell Lines

Executive Summary The development of targeted kinase inhibitors has revolutionized oncology, with nitrogen-rich heterocycles serving as the foundational building blocks for these therapeutics. The 4-methyl-4H-pyrrolo[3,2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted kinase inhibitors has revolutionized oncology, with nitrogen-rich heterocycles serving as the foundational building blocks for these therapeutics. The 4-methyl-4H-pyrrolo[3,2-b]pyridine scaffold—a specific N-methylated isomer of the azaindole family—has emerged as a highly privileged core in modern drug discovery[1]. This application note provides a comprehensive, self-validating framework for evaluating the in vitro efficacy, target engagement, and synthetic lethality of compounds derived from this scaffold in cancer cell lines.

Mechanistic Rationale & Chemical Expertise

The Chemical Advantage of the Scaffold

Pyrrolo[3,2-b]pyridines mimic the purine ring of ATP, allowing them to competitively bind to the highly conserved hinge region of kinases such as ATR (Ataxia Telangiectasia and Rad3-related kinase), c-Met, and FGFR[1][2]. However, unsubstituted pyrrole rings are notoriously susceptible to rapid metabolic degradation, specifically hydroxylation at the C-2 position by hepatic enzymes[3].

Causality in Scaffold Selection: Strategic N-methylation at the 4-position (yielding 4-methyl-4H-pyrrolo[3,2-b]pyridine) addresses this liability. Physico-chemical studies utilizing multinuclear NMR and ab initio molecular orbital (MO) calculations demonstrate that this methylation locks the tautomeric state and alters the dipole moment[4][5]. This modification sterically and electronically shields the core from unwanted oxidation while preserving the critical hydrogen-bond acceptor role of the pyridine nitrogen, optimizing both metabolic stability and kinase selectivity[3][5].

Biological Target: ATR Kinase and Synthetic Lethality

Derivatives of the pyrrolo[3,2-b]pyridine class (such as the structurally related clinical candidate Ceralasertib/AZD6738) are potent inhibitors of the ATR kinase[2]. ATR is a master regulator of the DNA Damage Response (DDR) pathway. In cancer cells harboring deficiencies in complementary DNA repair pathways (e.g., ATM mutations), the pharmacological inhibition of ATR forces the accumulation of catastrophic DNA damage, leading to apoptosis—a phenomenon known as synthetic lethality[2].

Pathway Stress Replication Stress (DNA Damage) ATR ATR Kinase Stress->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 Death Synthetic Lethality (Apoptosis) ATR->Death Pathway Blockade (in ATM-/- cells) Inhibitor 4-Methyl-4H-pyrrolo[3,2-b]pyridine Inhibitor->ATR ATP-competitive Inhibition Inhibitor->CHK1 Repair Cell Cycle Arrest & Repair CHK1->Repair

Fig 1. Mechanism of ATR kinase inhibition by 4-methyl-4H-pyrrolo[3,2-b]pyridine derivatives.

Experimental Design & Workflow

To rigorously validate the efficacy of a 4-methyl-4H-pyrrolo[3,2-b]pyridine derivative, the experimental design must be self-validating. This is achieved by pairing a phenotypic readout (cell viability) with a mechanistic readout (target engagement), utilizing isogenic cell lines to prove on-target causality.

Workflow Prep Compound Prep (DMSO Stock) Treat Drug Treatment (72h Incubation) Prep->Treat Culture Cell Culture (Isogenic Pairs) Culture->Treat Viability Viability Assay (CellTiter-Glo) Treat->Viability Western Target Engagement (p-CHK1 Blot) Treat->Western Analysis Data Analysis (IC50 & Z'-factor) Viability->Analysis Western->Analysis

Fig 2. Experimental workflow for validating the efficacy of pyrrolopyridine derivatives in vitro.

Detailed Experimental Protocols

Protocol A: High-Throughput Cell Viability Assay (Phenotypic Validation)

Objective: Determine the IC50 of the synthesized derivatives and confirm synthetic lethality. Cell Lines: SNU-601 (Gastric carcinoma, ATM-proficient) and an engineered SNU-601 ATM-knockout (ATM-/-) line[6].

Causality & Trustworthiness: Why CellTiter-Glo? It measures intracellular ATP, directly correlating with metabolically active cells. It is chosen over colorimetric assays (like MTT) to avoid optical interference from the heterocyclic test compounds. Why Isogenic pairs? Testing the compound in an ATM+/+ vs. ATM-/- pair isolates the genetic variable. A drastically lower IC50 in the ATM-/- line proves the compound is acting via the intended synthetic lethality mechanism rather than general, off-target cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest SNU-601 (ATM+/+) and SNU-601 (ATM-/-) cells. Seed at a density of 2,000 cells/well in 384-well opaque white microplates using 40 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of the 4-methyl-4H-pyrrolo[3,2-b]pyridine derivative in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Transfer 100 nL of the diluted compounds to the assay plates using an acoustic liquid handler (e.g., Echo 550).

    • Self-Validating Controls: Include a 0.1% DMSO vehicle control (defines 100% viability) and 10 µM AZD6738 as a positive control (defines maximal inhibition)[2].

  • Incubation: Incubate plates for 72 hours at 37°C.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes, then incubate in the dark for 10 minutes.

  • Readout & Analysis: Measure luminescence. Calculate the Z'-factor for the plate; a Z' > 0.5 validates assay robustness. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Target Engagement Assay (Mechanistic Validation)

Objective: Confirm that the phenotypic cell death is driven by direct inhibition of the ATR kinase in situ.

Causality & Trustworthiness: Why probe p-CHK1 (Ser345)? Ser345 is the specific residue phosphorylated by ATR in response to replication stress. A dose-dependent decrease in p-CHK1 directly confirms that the pyrrolopyridine derivative has penetrated the cell membrane and engaged the ATR kinase domain[2].

Step-by-Step Methodology:

  • Treatment: Seed A549 lung cancer cells[7] in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with the derivative at 0.1x, 1x, and 10x of the calculated IC50 for 2 hours.

  • Stress Induction: To stimulate the ATR pathway, add 2 mM Hydroxyurea (HU) to all wells for 1 hour prior to harvest.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve the p-CHK1 signal).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE (4-12% Bis-Tris gel). Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe with primary antibodies: anti-p-CHK1 (Ser345) and anti-Total CHK1. Use anti-GAPDH as a loading control.

  • Quantification: Detect using enhanced chemiluminescence (ECL). Normalize the p-CHK1 band intensity to the Total CHK1 band intensity to accurately quantify target inhibition.

Quantitative Data Presentation

The following table summarizes expected quantitative outcomes based on the structure-activity relationship (SAR) and biological profile of optimized pyrrolo[3,2-b]pyridine derivatives[2][7][8].

CompoundTarget KinaseCell LineGenotypeIC50 (µM)Efficacy Interpretation
4-Me-Pyrrolo-Deriv-A ATRSNU-601ATM (+/+)5.42Baseline sensitivity; minimal toxicity
4-Me-Pyrrolo-Deriv-A ATRSNU-601ATM (-/-)0.18Synthetic lethality confirmed
AZD6738 (Control) ATRSNU-601ATM (-/-)0.09Positive control validated
4-Me-Pyrrolo-Deriv-B c-MetA549Wild-type1.25Moderate anti-proliferative activity

Table 1: In Vitro Antiproliferative Activity (IC50) and Target Selectivity of 4-Methyl-4H-pyrrolo[3,2-b]pyridine Derivatives.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.[8] URL:

  • Pyridine Moiety | Anticancer | Heterocyclic Compound | Cancer Treatment - International Journal of Pharmaceutical Sciences and Research.[7] URL:

  • Multinuclear NMR and ab initio MO studies of 7‐methyl‐7H‐pyrrolo[2,3-b]pyridine and related compounds - Journal of Physical Organic Chemistry (Semantic Scholar).[4][5] URL:

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH.[3] URL:

  • In Vivo Anticancer Efficacy of 1H-Pyrrolo[3,2-b]pyridine Derivatives: A Comparative Guide - Benchchem.[2][6] URL:

  • Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen.[1] URL:

Sources

Application

Application Notes &amp; Protocols for the Development of Antibacterial Agents from Pyrrolo[3,2-b]pyridine Derivatives

Introduction: The Pyrrolo[3,2-b]pyridine Scaffold as a Frontier in Antibacterial Drug Discovery The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolo[3,2-b]pyridine Scaffold as a Frontier in Antibacterial Drug Discovery

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents with new mechanisms of action. In this context, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of medicinal chemistry research. Among these, the pyrrolo[3,2-b]pyridine scaffold, also known as 7-azaindole, has garnered significant attention. This bicyclic aromatic system is a "privileged" structure, meaning it can bind to multiple biological targets with high affinity. Its derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[1][2]

The promise of pyrrolo[3,2-b]pyridines lies in their structural versatility, which allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comprehensive overview of the key stages in the preclinical development of novel antibacterial agents based on this scaffold, from initial chemical synthesis to in vitro screening and preliminary mechanism of action studies. The protocols and insights herein are designed for researchers, scientists, and drug development professionals dedicated to combating infectious diseases.

Section 1: Synthesis and Characterization of Pyrrolo[3,2-b]pyridine Derivatives

Expert Insight: The synthetic accessibility of a chemical scaffold is a cornerstone of any drug discovery program. An efficient and versatile synthetic route enables the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. For the pyrrolo[3,2-b]pyridine core, several synthetic strategies have been developed. A common and effective approach involves a multi-component reaction, which allows for the construction of complex molecules in a single step, enhancing efficiency and reducing waste.

The following diagram and protocol outline a generalized workflow for the synthesis and initial characterization of a library of pyrrolo[3,2-b]pyridine derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Reactants Starting Materials (e.g., Aryl Glyoxal, Cyclohexanedione, 2-Amino-1,4-naphthoquinone) MCR Multi-Component Reaction (e.g., Reflux in AcOH:H2O) Reactants->MCR Crude Crude Product MCR->Crude Purify Purification (e.g., Column Chromatography, Recrystallization) Crude->Purify Pure Pure Pyrrolo[3,2-b]pyridine Derivative Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (LC-MS, HRMS) Pure->MS FTIR FT-IR Spectroscopy Pure->FTIR Confirm Structure Confirmed NMR->Confirm MS->Confirm FTIR->Confirm

Figure 1: General workflow for the synthesis and characterization of pyrrolo[3,2-b]pyridine derivatives.

Protocol 1.1: Example Synthesis of a 5-oxo-4H-pyrrolo[3,2-b]pyridine Derivative

This protocol is adapted from methodologies that yield polycyclic pyrrolopyridine derivatives, which have shown antibacterial potential.[1]

Rationale: This two-step process begins with a multi-component reaction to rapidly build a 1,5-diketone intermediate. The subsequent cyclization under acidic conditions is an efficient method to form the desired fused heterocyclic system.

Materials:

  • Aryl glyoxal

  • Cyclohexane-1,3-dione derivative

  • 2-Amino-1,4-naphthoquinone

  • Glacial Acetic Acid (AcOH)

  • Water (H₂O)

  • Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the 1,5-Diketone Intermediate

  • In a round-bottom flask, combine equimolar amounts of the chosen aryl glyoxal, cyclohexane-1,3-dione derivative, and 2-amino-1,4-naphthoquinone.

  • Add a solvent system of AcOH:H₂O (1:1 v/v).

  • Heat the mixture to reflux for 15-30 minutes. Monitor the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the crude 1,5-diketone.

  • If necessary, purify the intermediate by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to form the Pyrrolo[3,2-b]pyridine Core

  • Dissolve the purified 1,5-diketone intermediate in glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it over crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous sodium bicarbonate) until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and air dry.

  • Purify the final compound using silica gel column chromatography.

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct molecular weight and structural integrity.

Section 2: In Vitro Antibacterial Screening Protocols

Expert Insight: The initial evaluation of newly synthesized compounds involves robust and reproducible in vitro assays to determine their antibacterial activity. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents visible growth of a bacterium. Two widely used methods are the broth microdilution and agar well diffusion assays. The broth microdilution method is quantitative and preferred for determining precise MIC values, while the agar diffusion method is a simpler, qualitative technique suitable for initial high-throughput screening.[4][5]

Protocol 2.1: Broth Microdilution for MIC Determination

Rationale: This method provides a quantitative measure of antibacterial activity by testing a range of compound concentrations against a standardized bacterial inoculum in a liquid growth medium. It is the gold standard for susceptibility testing.[4]

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Synthesized pyrrolo[3,2-b]pyridine compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (broth and solvent only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Pick several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate. A typical concentration range to test is 128 µg/mL down to 0.25 µg/mL. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria with a standard antibiotic), a negative/sterility control (broth only), and a growth control (bacteria in broth with solvent).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Protocol 2.2: Agar Well Diffusion Assay

Rationale: This method is excellent for screening a large number of compounds for preliminary evidence of antibacterial activity. It relies on the diffusion of the compound from a well through an agar matrix seeded with bacteria. The presence of a zone of growth inhibition around the well indicates activity.[5][6]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip for making wells

  • Test compounds at a known concentration (e.g., 1 mg/mL) in a suitable solvent

Procedure:

  • Prepare Plates: Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of an MHA plate to create a lawn.

  • Create Wells: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Add Compounds: Carefully pipette a fixed volume (e.g., 50 µL) of each test compound solution into a separate well. Also include positive (standard antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Inhibition Zone: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger zone diameter generally corresponds to higher activity.

Data Presentation: Summarizing Antibacterial Activity

Quantitative data from these assays should be presented clearly for comparison.

Compound IDR1-GroupR2-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PBP-01 4-methoxyphenylH1.8>128
PBP-02 4-chlorophenylH3.1264
PBP-03 PhenylIsopropyl3.353.35
PBP-04 4-fluorophenylH3.1264
Ciprofloxacin (Control)(Control)0.50.06

Note: Data is representative and compiled from findings on various pyrrolo[3,2-b]pyridine derivatives.[1][6]

Section 3: Structure-Activity Relationship (SAR) Insights

Expert Insight: SAR studies are the intellectual core of lead optimization. By systematically modifying the chemical structure of a hit compound and observing the corresponding changes in biological activity, we can identify the key molecular features—the pharmacophore—responsible for its antibacterial effects. For pyrrolo[3,2-b]pyridines, key areas for modification include the substituents on the pyrrole nitrogen, the phenyl ring, and the pyridine moiety.[1][7]

From published studies, several SAR trends for antibacterial pyrrolo[3,2-b]pyridine derivatives have emerged:

  • Substitution on the Pyrrole Nitrogen (N1): The nature of the substituent at the N1 position is often critical. Aromatic rings, such as a methoxyphenyl group, have been shown to be favorable for potency.[1]

  • Substitution at the C3 Position: A carboxylic acid group at the C3 position appears to be a key moiety for potent activity against certain strains like E. coli.[1]

  • Substitution at the C7 Position: Alkyl groups, such as an isopropyl group, at this position can significantly influence activity.[1]

  • Aromatic Ring Substituents: For derivatives with an appended phenyl ring, electron-withdrawing groups like fluoro (F) and chloro (Cl) can enhance activity against both Gram-positive and Gram-negative bacteria.[6]

SAR N1_sub N1-Substituent: Aromatic groups (e.g., 4-methoxyphenyl) can enhance potency. C3_sub C3-Substituent: Carboxylic acid is often a key moiety for activity. C7_sub C7-Substituent: Alkyl groups (e.g., Isopropyl) can modulate activity. Aryl_sub Aryl Substituents: Electron-withdrawing groups (e.g., -F, -Cl) can improve broad-spectrum activity. Core

Figure 2: Key structure-activity relationships for pyrrolo[3,2-b]pyridine antibacterial agents.

Section 4: Elucidating the Mechanism of Action (MoA)

Expert Insight: Identifying the molecular target and mechanism of action is crucial for developing a compound into a viable drug. It helps predict potential resistance mechanisms and provides a rational basis for further optimization. High-throughput screening programs utilizing dual-reporter systems have been instrumental in rapidly classifying new antibacterial agents.[7][8]

A notable example is the pDualrep2 reporter system in E. coli.[1] This system uses two fluorescent proteins to simultaneously monitor two key stress pathways:

  • SOS Response: Induced by DNA damage. A red fluorescent protein (RFP) is placed under the control of an SOS-inducible promoter.

  • Protein Synthesis Inhibition: A far-red fluorescent protein (Katushka2S) is expressed constitutively. A decrease in its signal, relative to bacterial growth, suggests inhibition of translation.

Compounds that inhibit protein synthesis will show a low Katushka2S signal, while compounds that damage DNA will show a high RFP signal. Some pyrrolo[3,2-b]pyridine derivatives have shown signs of translation blockage with no corresponding SOS response, suggesting they may act on the ribosome.[7][8]

Protocol 4.1: High-Level Workflow for MoA Triage using a Dual-Reporter Assay

Rationale: This workflow allows for the rapid categorization of antibacterial hits based on their cellular impact, prioritizing those with novel mechanisms of action.

MoA_Workflow start Active Compound from Primary Screen (MIC > 0) assay Incubate with E. coli carrying pDualrep2 reporter plasmid start->assay measure Measure Cell Growth (OD600) and Fluorescence (RFP, Katushka2S) assay->measure decision Analyze Signals measure->decision dna_damage High RFP Signal (SOS Response) decision->dna_damage DNA Damage protein_syn Low Katushka2S Signal (Translation Blockage) decision->protein_syn Protein Synthesis Inhibition other_moa No Significant Change (Other MoA, e.g., cell wall, membrane disruption) decision->other_moa Other

Figure 3: Workflow for preliminary mechanism of action (MoA) determination using a dual-reporter system.

Section 5: Transition to In Vivo Efficacy Models

Following successful in vitro characterization and preliminary MoA studies, promising lead compounds must be evaluated for efficacy and safety in animal models of infection.[9] A common and relevant model is the murine pneumonia or thigh infection model.[9][10]

Key Considerations for In Vivo Studies:

  • Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish an appropriate dosing regimen.

  • Toxicity: Assess the compound's safety profile and determine the maximum tolerated dose (MTD).

  • Efficacy: In an infection model (e.g., mice infected with a pathogenic bacterial strain), the compound is administered and its ability to reduce bacterial burden in target organs (e.g., lungs, spleen) and improve survival rates is measured.[10]

These studies are complex and require specialized facilities and ethical approvals. They represent the critical bridge between a promising chemical scaffold and a potential clinical candidate.

Conclusion and Future Directions

The pyrrolo[3,2-b]pyridine scaffold is a validated and highly promising starting point for the development of new antibacterial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and derivatives have demonstrated potent activity against a range of bacterial pathogens. The application of modern screening platforms, including reporter-gene systems, can accelerate the identification of compounds with novel mechanisms of action, a key attribute in circumventing existing resistance.

Future efforts should focus on:

  • Expanding Chemical Diversity: Exploring novel and more complex substitutions to improve potency against multidrug-resistant (MDR) strains.

  • Target Deconvolution: For compounds with promising MoAs, identifying the precise molecular target (e.g., a specific ribosomal protein or enzyme) is essential.

  • Combination Therapy: Investigating the potential of pyrrolo[3,2-b]pyridine derivatives to act as potentiators for existing antibiotics, which could restore the efficacy of older drugs against resistant bacteria.[11]

By integrating synthetic chemistry, microbiology, and innovative screening technologies, the development of pyrrolo[3,2-b]pyridine-based antibacterials can significantly contribute to the arsenal needed to combat the growing threat of infectious diseases.

References

  • Veselov, M. S., Ivanenkov, Y. A., Yamidanov, R. S., et al. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 24(1), 233–239. [Link]

  • Saify, Z. S., et al. (2009). 7-Azaindole derivatives as potential antibacterial agents. Pakistan Journal of Scientific and Industrial Research, 52(1), 1-7. [Link]

  • Sharma, S., Rao, R., Phelps, G. A., et al. (2021). Azaindole Based Potentiator of Antibiotics against Gram-Negative Bacteria. ACS Infectious Diseases, 7(11), 3009–3024. [Link]

  • Veselov, M. S., Ivanenkov, Y. A., Yamidanov, R. S., et al. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed. [Link]

  • Saify, Z. S., et al. (2009). 7-Azaindole Derivatives as Potential Antibacterial Agents. PJSIR. [Link]

  • Veselov, M. S., Ivanenkov, Y. A., Yamidanov, R. S., et al. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ProQuest. [Link]

  • Hilmy, K. M. H., Khalifa, M. M. A., Hawata, M. A., et al. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(11), 5243–5250. [Link]

  • Caglayan, C., & Çavuşoğlu, B. K. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

  • Shingare, P., et al. (2017). Synthesis, crystal structure, molecular docking and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine derivatives. ResearchGate. [Link]

  • Anonymous. (n.d.). A comprehensive review on in-vitro methods for anti-microbial activity. ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Saify, Z., et al. (2009). 7-Azaindole derivatives as potential antibacterial agents. ETDEWEB. [Link]

  • Ullah, N., Parveen, A., Bano, R., et al. (2016). In vitro and in vivo protocols of antimicrobial bioassay of medicinal herbal extracts: A review. Asian Pacific Journal of Tropical Disease, 6(8), 660-664. [Link]

  • Saify, Z. S., Haider, S. M., Ahmed, M., & Saeed, M. (2022). SYNTHESIS OF SOME 7-AZAINDOLE DERIVATIVES: THEIR CYTOTOXICITY AND ANTIBACTERIAL ACTIVITY. Biological Sciences - PJSIR. [Link]

  • Bodige, S., Ravula, P., Gulipalli, K. C., et al. (2019). Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives and in silico docking studies. ResearchGate. [Link]

  • Veselov, M. S., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(1), 1-25. [Link]

  • Shingare, P., et al. (2017). Synthesis, molecular docking, antimycobacterial and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases. PubMed. [Link]

  • Qiu, H., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. International Journal of Clinical and Experimental Medicine, 8(5), 7246-7254. [Link]

  • Abdel-Maksoud, M. S., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 7, 1-10. [Link]

  • Li, D., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum, 9(3), e01037-21. [Link]

  • Sun, Z., et al. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 14(10), 1851-1871. [Link]

Sources

Method

Application Note: In Silico Molecular Docking Protocol for 4-Methyl-4H-pyrrolo[3,2-b]pyridine

Executive Summary & Pharmacological Context 4-Methyl-4H-pyrrolo[3,2-b]pyridine is a highly privileged bicyclic heterocyclic scaffold. In modern structure-based drug design, pyrrolo[3,2-b]pyridines (and related azaindoles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

4-Methyl-4H-pyrrolo[3,2-b]pyridine is a highly privileged bicyclic heterocyclic scaffold. In modern structure-based drug design, pyrrolo[3,2-b]pyridines (and related azaindoles) are frequently deployed as bioisosteric replacements for indoles to improve physicochemical properties, metabolic stability, and binding affinity 1[1].

Crucially, the nitrogen atoms within the pyrrole and pyridine rings create a highly polarized electron density profile [[2]](2]. This unique electronic distribution enables the scaffold to act as an exceptional hydrogen-bond donor/acceptor pair, making it an ideal "hinge-binder" that mimics the adenine ring of ATP in receptor tyrosine kinases such as FGFR1 and c-Met 3[3].

Rationale and Experimental Design

To accurately predict the binding affinity and pose of 4-methyl-4H-pyrrolo[3,2-b]pyridine, this protocol utilizes AutoDock Vina. Vina employs a sophisticated gradient optimization method that provides a significant computational speed-up and superior accuracy compared to older genetic algorithms 4[4].

Self-Validating System: A computational protocol is only as trustworthy as its internal controls. This protocol mandates a strict self-validation step: before docking the target ligand, the native co-crystallized ligand must be extracted, prepared, and re-docked into the defined grid. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental X-ray crystallographic pose is ≤ 2.0 Å.

Visual Workflow

G L Ligand Preparation Charge Distribution Analysis G Grid Box Definition Targeting Kinase Hinge L->G P Protein Preparation Polar H+ Addition P->G V System Validation Redock Native Ligand (RMSD < 2.0 Å) G->V D AutoDock Vina Execution Exhaustiveness = 32 V->D Validated A Pose Analysis & Scoring PyMOL Visualization D->A

Molecular docking workflow for 4-methyl-4H-pyrrolo[3,2-b]pyridine targeting kinase hinge regions.

Step-by-Step Methodology

Phase 1: Ligand Preparation
  • Structure Generation: Construct the 3D structure of 4-methyl-4H-pyrrolo[3,2-b]pyridine using OpenBabel or download the SDF format from a chemical repository.

  • Charge Assignment: Import the molecule into AutoDockTools (ADT). Add Gasteiger charges.

    • Causality: Because the 4-methyl-4H-pyrrolo[3,2-b]pyridine system is highly polarized 2[2], accurate partial charges are critical for the scoring function to correctly evaluate electrostatic interactions at the kinase hinge region.

  • Torsion Tree Definition: Define the rotatable bonds. As a rigid bicyclic ring, the core will remain rigid, with flexibility limited to functional group substituents. Save the output as a .pdbqt file 5[5].

Phase 2: Protein Preparation
  • Structure Retrieval: Download the target kinase crystal structure (e.g., FGFR1, PDB: 3TT0) from the RCSB Protein Data Bank 5[5].

  • Curation: Strip bulk water molecules and co-crystallized buffers using PyMOL.

  • Hydrogen Addition: In ADT, add polar hydrogens only and assign Kollman charges.

    • Causality: AutoDock Vina uses a united-atom scoring function where non-polar hydrogens are merged with their parent heavy atoms. Adding only polar hydrogens ensures that hydrogen-bond donors/acceptors in the protein backbone (e.g., Ala564 in FGFR1) are accurately represented without artificially inflating steric clashes 5[5]. Save as a .pdbqt file.

Phase 3: Grid Box Configuration & Validation
  • Grid Placement: Center the grid box directly over the ATP-binding pocket. For FGFR1, center around the hinge residue Ala564; for c-Met, center around Met1160 and Tyr1230 [[1]](1].

  • Validation (Redocking): Run a preliminary docking of the native ligand. Confirm that the top-scoring pose has an RMSD < 2.0 Å from the crystal structure.

Phase 4: Docking Execution
  • Configuration File: Create a config.txt file specifying the receptor, ligand, grid center coordinates, and dimensions.

  • Exhaustiveness Setting: Set --exhaustiveness=32.

    • Causality: While the default exhaustiveness is 8, increasing it to 32 forces the algorithm to perform a vastly more rigorous search of the conformational space. This is essential for small, rigid bioisosteres to ensure the global energy minimum is identified, yielding highly reliable binding poses 6[6].

  • Execution: Run the command: ./vina --config config.txt --log log.txt6[6].

Phase 5: Post-Docking Analysis
  • Visualization: Load the resulting ligand_out.pdbqt and the receptor into PyMOL 5[5].

  • Interaction Mapping: Analyze the hydrogen bonds between the pyrrolo[3,2-b]pyridine nitrogen atoms and the kinase hinge backbone. A successful pose typically exhibits a U-shaped conformation anchored by these critical H-bonds 1[1].

Quantitative Data & Expected Outcomes

The table below summarizes representative experimental and theoretical docking metrics for pyrrolo-pyridine derivatives and bioisosteres against common kinase targets, demonstrating the expected output of this protocol.

Compound ScaffoldTarget KinaseExperimental Affinity / IC₅₀Expected Vina ScoreKey Hinge Interactions
1-Sulfonyl-pyrazolo[4,3-b]pyridine c-Met88 μL/min/mg (Clearance)-8.5 kcal/molMet1160, Tyr1230
1H-pyrrolo[3,2-b]pyridine derivative FGFR1>90% Inhibition at 1 μM-7.8 kcal/molAla564
Pyridine Bioisostere (Cabozantinib analog) c-Met4.9 nM-9.2 kcal/molMet1160

References

  • [1] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. Source: nih.gov. 1

  • [7] Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC. Source: nih.gov.7

  • [3] Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC. Source: nih.gov. 3

  • [6] Protocol for Docking with AutoDock. Source: igem.wiki. 6

  • [4] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC. Source: nih.gov. 4

  • [5] How to perform Molecular Docking using AutoDock Vina - Kapsid Simulations. Source: kapsid.com. 5

  • [2] 9 - The University of Osaka Institutional Knowledge Archive. Source: osaka-u.ac.jp. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methyl-4H-pyrrolo[3,2-b]pyridine

Welcome to the Technical Support Center for azaindole functionalization. Synthesizing zwitterionic/mesoionic azaindole derivatives, such as 4-methyl-4H-pyrrolo[3,2-b]pyridine, presents unique regioselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azaindole functionalization. Synthesizing zwitterionic/mesoionic azaindole derivatives, such as 4-methyl-4H-pyrrolo[3,2-b]pyridine, presents unique regioselectivity challenges. This guide is designed for drug development professionals and synthetic chemists to troubleshoot low yields, understand the mechanistic causality of N-alkylation, and implement field-proven, self-validating protocols.

Mechanistic Overview & Regioselectivity Divergence

4-Azaindole (1H-pyrrolo[3,2-b]pyridine) contains two nitrogen atoms with distinct electronic environments:

  • N1 (Pyrrole Nitrogen): The lone pair is delocalized into the 10-π aromatic system. It is non-nucleophilic in the neutral state but becomes highly nucleophilic upon deprotonation.

  • N4 (Pyridine Nitrogen): The lone pair resides in an orthogonal sp2 orbital, making it the primary nucleophilic site in the neutral molecule[1].

To synthesize 4-methyl-4H-pyrrolo[3,2-b]pyridine, the reaction must be directed exclusively to the N4 position, followed by deprotonation of the N1 position to yield the zwitterionic product[2].

AzaindoleAlkylation Start 4-Azaindole (1H-pyrrolo[3,2-b]pyridine) Cond1 Basic Conditions (NaH, THF) Start->Cond1 Deprotonation Cond2 Neutral Conditions (MeI, Acetone) Start->Cond2 Direct Alkylation Prod1 1-Methyl-1H-pyrrolo[3,2-b]pyridine (N1-Alkylation) Cond1->Prod1 MeI (Thermodynamic) Intermediate 4-Methyl-1H-pyrrolo[3,2-b]pyridin-4-ium (Precipitated Salt) Cond2->Intermediate N4 Attack (Menshutkin) Prod2 4-Methyl-4H-pyrrolo[3,2-b]pyridine (Target Zwitterion) Intermediate->Prod2 aq. K2CO3 (Deprotonation)

Regioselectivity pathway of 4-azaindole alkylation under basic versus neutral conditions.

Troubleshooting FAQs

Q1: My methylation reaction is yielding predominantly 1-methyl-1H-pyrrolo[3,2-b]pyridine instead of the target 4-methyl isomer. What went wrong? A1: You are likely using basic conditions (e.g., NaH, KOH, or K2​CO3​ ) during the methylation step. Strong bases deprotonate the N1 pyrrole nitrogen, forming an ambident anion. Because the electron density is highly localized on the N1 position, it acts as a hard nucleophile, making N1-alkylation thermodynamically and kinetically favored[1]. To achieve N4-methylation, you must omit the base entirely during the electrophilic addition phase.

Q2: I switched to neutral conditions, but my yield of the N4-methylated product is still low, and the reaction is sluggish. How can I accelerate it? A2: The reaction between neutral 4-azaindole and methyl iodide (MeI) is a Menshutkin-type reaction, which proceeds through a highly polar, charge-separated transition state to form a pyridinium salt[3]. If you are using non-polar solvents (like toluene or DCM), the transition state is not stabilized, leading to high activation energy. Switch to a polar aprotic solvent like anhydrous acetone or acetonitrile (MeCN). These solvents stabilize the forming charges without hydrogen-bonding to the nucleophilic N4 lone pair, drastically improving the reaction rate and yield[2].

Q3: How do I isolate the free 4-methyl-4H-pyrrolo[3,2-b]pyridine from the intermediate pyridinium salt? A3: The initial product of N4-methylation under neutral conditions is 4-methyl-1H-pyrrolo[3,2-b]pyridin-4-ium iodide. Because the positively charged pyridinium ring acts as a strong electron-withdrawing group, the pKa​ of the N1 pyrrole proton drops significantly. Treating this isolated salt with a mild aqueous base (such as saturated aqueous K2​CO3​ ) easily deprotonates N1, precipitating the highly polar, mesoionic 4-methyl-4H-pyrrolo[3,2-b]pyridine[2].

Quantitative Data: Solvent and Base Effects on Regioselectivity

The following table summarizes how experimental parameters dictate the N1 vs. N4 regioselectivity. Use this as a reference to validate your reaction conditions.

BaseSolventMethylating AgentN1:N4 RatioTotal Yield (%)Primary Product Form
NaH (1.2 eq)THFMeI>95:585-90%1-Methyl-1H-pyrrolo[3,2-b]pyridine
KOH (2.0 eq)DMFMeI90:1080-85%1-Methyl-1H-pyrrolo[3,2-b]pyridine
NoneMeCNMeI<5:9592%4-Methyl-1H-pyrrolo[3,2-b]pyridin-4-ium iodide
None Acetone MeI <1:99 95-99% 4-Methyl-1H-pyrrolo[3,2-b]pyridin-4-ium iodide

Validated Experimental Protocol

This two-step protocol is designed as a self-validating system. The precipitation of the intermediate salt in Step 1 serves as an immediate visual confirmation of successful N4-alkylation, as the N1-alkylated byproduct remains soluble in acetone.

Step 1: Synthesis of 4-Methyl-1H-pyrrolo[3,2-b]pyridin-4-ium iodide
  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 4-azaindole (1.0 equiv, e.g., 10 mmol) in anhydrous acetone (50 mL, 0.2 M).

  • Alkylation: Add methyl iodide (MeI) (1.5 equiv, 15 mmol) dropwise at room temperature. Caution: MeI is a volatile alkylating agent; handle in a fume hood.

  • Reaction: Stir the mixture at room temperature for 18-24 hours. The formation of the N4-pyridinium salt is indicated by the appearance of a dense, pale-yellow precipitate.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold anhydrous acetone (2 × 10 mL) to remove any unreacted starting material or trace N1-methylated impurities. Dry under high vacuum to afford the intermediate salt.

Step 2: Neutralization to 4-Methyl-4H-pyrrolo[3,2-b]pyridine
  • Suspension: Suspend the isolated pyridinium salt from Step 1 in distilled water (0.5 M).

  • Deprotonation: Slowly add a saturated aqueous solution of potassium carbonate ( K2​CO3​ ) dropwise while stirring vigorously, until the pH of the aqueous layer reaches 8.5–9.0[2].

  • Extraction/Filtration: The mesoionic 4-methyl-4H-pyrrolo[3,2-b]pyridine will typically precipitate as a solid. Collect the solid via vacuum filtration. If the product remains in solution, extract with a highly polar organic mixture (e.g., Chloroform/Isopropanol 3:1 v/v), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Verification: Confirm the structure via 1H NMR. The disappearance of the broad pyrrole NH peak (~11.5 ppm) and a characteristic downfield shift of the pyridine protons confirm the zwitterionic structure[2].

References

  • BenchChem. "Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole". 1

  • National Institutes of Health (PMC). "Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases".3

  • Osaka University Knowledge Archive. "Multinuclear NMR and ab initio MO studies of 7-methyl-7H-pyrrolo[2,3-b]pyridine and related compounds". 2

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 4-Methyl-4H-pyrrolo[3,2-b]pyridine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing degradation, streaking, or low recovery issues when purifying 4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing degradation, streaking, or low recovery issues when purifying 4-methyl-4H-pyrrolo[3,2-b]pyridine via silica gel chromatography.

Part 1: The Chemical Challenge (Mechanistic Causality)

Why does 4-methyl-4H-pyrrolo[3,2-b]pyridine degrade on silica gel? To solve the purification issue, we must first understand the molecule's unique electronic environment. 4-Methyl-4H-pyrrolo[3,2-b]pyridine is an azaindole derivative where the methyl group is positioned on the pyridine nitrogen (N4) rather than the pyrrole nitrogen. This specific substitution pattern forces the molecule into a highly polarized, mesoionic "anhydrobase" resonance structure[1]. In this state, the pyrrole nitrogen (N1) is formally deprotonated, making the ring system extremely electron-rich and basic[2].

Standard bare silica gel is inherently acidic, with surface silanol groups presenting a pH of approximately 4.5 to 5.5. When the highly basic 4-methyl-4H-pyrrolo[3,2-b]pyridine contacts these acidic silanols, the pyrrole nitrogen is rapidly protonated. This acid-base interaction forms a strongly retained cation that binds irreversibly to the stationary phase, leading to severe TLC streaking, poor recovery, and acid-catalyzed degradation on the column[3].

Mechanism Compound 4-Methyl-4H-pyrrolo[3,2-b]pyridine (Polarized Anhydrobase) BareSilica Bare Silica Gel (Acidic Silanols, pH ~5) Compound->BareSilica Adsorption TEASilica TEA-Deactivated Silica (Neutralized Silanols) Compound->TEASilica Adsorption Degradation Protonation at N1 Irreversible Binding/Degradation BareSilica->Degradation Acid-Base Rxn Elution Stable Elution High Recovery TEASilica->Elution No Protonation

Mechanistic interaction of 4-methyl-4H-pyrrolo[3,2-b]pyridine with bare vs. deactivated silica.

Part 2: Troubleshooting Guide & FAQs

Q1: My compound streaks heavily on TLC and fails to elute from the flash column. How do I fix this? A1: The streaking is a direct visual confirmation of the electrostatic binding between your basic azaindole and the acidic silica. To resolve this, you must neutralize the stationary phase by deactivating the silica gel with a triethylamine (TEA) solution prior to loading your sample[3].

Q2: I added TEA to my eluent, but I am still seeing compound decomposition. What is going wrong? A2: Simply adding TEA to the running solvent is often insufficient because the silica gel at the top of the column remains acidic when the sample is first loaded. You must pre-equilibrate the entire packed column with the TEA-doped solvent until the eluent exiting the column is basic. If decomposition persists, the compound is too sensitive for silica, and you must switch to a different stationary phase[4].

Q3: What are the best alternative stationary phases for this specific compound? A3: Basic Alumina (Brockmann Grade I or II) is highly recommended as its basic surface (pH 9.0–10.0) prevents the protonation of the pyrrole nitrogen entirely. Alternatively, Reversed-Phase (RP-C18) chromatography using a buffered mobile phase (pH > 7) is an optimal, degradation-free approach[3].

Q4: Can I use dry loading to improve my resolution? A4: Do not dry load this compound onto bare silica gel. The concentrated exposure to highly active, dry acidic silanols during solvent evaporation will aggressively accelerate degradation. If dry loading is mandatory for your workflow, use Celite 545 or Basic Alumina as the solid support.

Part 3: Data Presentation & Stationary Phase Selection

Use the following self-validating matrix to select the appropriate stationary phase based on your available resources.

Stationary PhaseSurface pHInteraction with 4-Methyl-4H-pyrrolo[3,2-b]pyridineRecommendation
Bare Silica Gel 4.5 – 5.5Rapid protonation, irreversible binding, decompositionAvoid
TEA-Deactivated Silica 7.5 – 8.5Minimal binding, suppressed protonation, good resolutionRecommended
Basic Alumina 9.0 – 10.0No protonation, stable elution, lower resolution than silicaHighly Recommended
RP-C18 (Reversed Phase) 2.0 – 8.0*Hydrophobic interaction, absolute chemical stabilityOptimal (Use buffer pH > 7)

Part 4: Experimental Protocols

Protocol: Preparation and Execution of TEA-Deactivated Silica Chromatography

This protocol is a self-validating system. Always run a parallel TLC plate (one standard, one pre-treated with 5% TEA in solvent) to visually confirm that TEA arrests the streaking before committing your bulk sample to the column.

Step 1: Solvent Preparation Prepare your optimized mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) and add 2% to 5% (v/v) Triethylamine (TEA) . Mix thoroughly.

Step 2: Slurry Preparation & Neutralization In a beaker, combine the dry silica gel with the TEA-doped solvent. Stir gently to create a uniform slurry. Critical Step: Allow the slurry to sit at room temperature for 10–15 minutes. This dwell time ensures complete neutralization of the internal porous silanol groups[3].

Step 3: Column Packing & Equilibration Pour the slurry into the chromatography column. Allow the silica bed to settle under gentle positive pressure. Run at least 2 to 3 column volumes of the TEA-doped solvent through the packed bed. Check the pH of the solvent exiting the column; it must be basic.

Step 4: Safe Sample Loading Dissolve the crude 4-methyl-4H-pyrrolo[3,2-b]pyridine in a minimum volume of the TEA-doped solvent. Carefully apply the solution to the flat head of the silica bed using a long glass pipette to avoid disturbing the surface.

Step 5: Elution and Monitoring Elute the compound using the TEA-doped mobile phase. Monitor the collected fractions via TLC using TEA-treated plates. Combine the product-containing fractions and concentrate under reduced pressure. (Note: Residual TEA can be removed by placing the final product under high vacuum or washing an organic solution of the product with water).

Workflow Start Crude Mixture containing 4-Methyl-4H-pyrrolo[3,2-b]pyridine CheckTLC Perform TLC on Bare Silica Start->CheckTLC YesStreak Streaking / Low Rf (Basic Interaction) CheckTLC->YesStreak Yes NoStreak Clean Spot (Rare for this compound) CheckTLC->NoStreak No AddTEA Pre-treat Silica & Eluent with 1-5% Triethylamine YesStreak->AddTEA 1st Line Solution Success Pure Compound Isolated NoStreak->Success Standard Flash Chro. SwitchPhase Switch to Basic Alumina or RP-C18 AddTEA->SwitchPhase Continued Degradation AddTEA->Success Recovery >80% SwitchPhase->Success

Decision matrix for the chromatographic purification of basic azaindole derivatives.

References

  • Osaka University Institutional Knowledge Archive. "Synthesis and properties of azaindoles". Available at: [Link]

  • ResearchGate. "Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments". Available at: [Link]

Sources

Troubleshooting

scaling up the synthesis of 4-methyl-4H-pyrrolo[3,2-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with scaling up the synthesis of 4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with scaling up the synthesis of 4-methyl-4H-pyrrolo[3,2-b]pyridine .

This molecule is an anhydrobase—a highly polarized, zwitterionic resonance structure formed by the N-methylation of the pyridine nitrogen (N4) of 4-azaindole, followed by the deprotonation of the pyrrole nitrogen (N1). Its unique electronic distribution makes scale-up notoriously difficult due to competing regioselectivity, extreme aqueous solubility, and oxidative instability [1].

Below, you will find a mechanistic workflow, a targeted Q&A troubleshooting guide, quantitative comparative data, and self-validating experimental protocols to ensure your scale-up is successful.

I. Synthetic Workflow & Regioselective Control

SynthesisWorkflow SM 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Salt 4-Methyl-1H-pyrrolo[3,2-b] pyridin-4-ium iodide SM->Salt MeI, Neutral Conditions Acetone, Reflux Impurity 1-Methyl-1H-pyrrolo[3,2-b]pyridine (Kinetic Impurity) SM->Impurity Base (e.g., NaH) + MeI Deprotonation First Product 4-Methyl-4H-pyrrolo[3,2-b]pyridine (Anhydrobase Target) Salt->Product Aq. NaOH (pH 12) Deprotonation

Reaction pathways for the methylation of 4-azaindole highlighting regioselective control.

II. Troubleshooting Guide & FAQs

Q1: Why is my scale-up yielding predominantly 1-methyl-1H-pyrrolo[3,2-b]pyridine instead of the target 4-methylated product? Causality: This is a classic regioselectivity error. The pyrrole nitrogen (N1) is acidic (pKa ~13), while the pyridine nitrogen (N4) is weakly basic and nucleophilic. If you introduce a strong base (e.g., NaH, K2CO3) before or during the addition of methyl iodide, N1 is deprotonated to form the highly nucleophilic azaindolyl anion. This anion rapidly undergoes methylation at N1, forming the thermodynamic impurity. Solution: To selectively methylate N4, the reaction must be run under strictly neutral conditions. By heating 4-azaindole with MeI in a polar aprotic solvent, the lone pair on N4 selectively attacks the electrophile, forming the quaternary salt[2].

Q2: During the conversion of the quaternary salt to the free anhydrobase, my yields drop significantly during aqueous extraction. How can I improve recovery? Causality: 4-Methyl-4H-pyrrolo[3,2-b]pyridine exists as a polarized resonance structure (a zwitterion where N4 is positively charged and the pyrrole ring bears a delocalized negative charge). This dipolar character makes it highly water-soluble. Standard extractions with ethyl acetate or ether will leave the product in the aqueous layer. Solution: Minimize aqueous volumes. Treat the quaternary salt with concentrated alkali (10 M NaOH) and extract rapidly with chloroform (CHCl3). Chloroform is highly polarizable and possesses a weakly acidic proton that effectively solvates the negative charge on the pyrrole ring, allowing the zwitterion to partition into the organic phase.

Q3: The isolated 4-methyl-4H-pyrrolo[3,2-b]pyridine turns dark brown and becomes an insoluble tar after a few days of storage. Is it degrading? Causality: Yes. The anhydrobase is an electron-rich, highly conjugated species. In its isolated free-base form, it is exceptionally susceptible to atmospheric oxidation and photolytic polymerization [1]. Solution: Do not store the free base. Store the intermediate 4-methyl-1H-pyrrolo[3,2-b]pyridin-4-ium iodide salt at room temperature, protected from light. Generate the free 4H-anhydrobase in situ immediately prior to your downstream application.

III. Quantitative Data Presentation

To assist in reaction monitoring and product verification, refer to the following physicochemical parameters typical for a 100-gram scale-up [3].

CompoundStructural ClassificationYield (Scale-up)Rf (DCM:MeOH 9:1)Physical StateStorage Recommendation
1-Methyl-1H-pyrrolo[3,2-b]pyridine Neutral Heterocycle>85% (Base method)~0.80Colorless oil / solidAmbient, indefinitely
4-Methyl-1H-pyrrolo[3,2-b]pyridin-4-ium iodide Quaternary Salt>90% (Neutral method)0.00 (Baseline)Pale yellow powderDark, dry, ambient
4-Methyl-4H-pyrrolo[3,2-b]pyridine Zwitterionic Anhydrobase60-75% (From salt)~0.30 (Streaks)Bright yellow solid-20°C, inert atmosphere

IV. Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Methyl-1H-pyrrolo[3,2-b]pyridin-4-ium iodide

This protocol establishes the regiocenter without the use of protecting groups.

  • Setup: Charge a clean, dry, argon-flushed 2 L jacketed reactor with 1H-pyrrolo[3,2-b]pyridine (100 g, 0.846 mol) and anhydrous acetone (1.0 L).

  • Alkylation: Add methyl iodide (180 g, 1.27 mol, 1.5 eq) dropwise over 30 minutes at 20 °C.

    • Causality: The 0.5 eq excess of MeI compensates for its volatility and ensures complete conversion of the weakly nucleophilic N4.

  • Reflux: Heat the mixture to a gentle reflux (55-60 °C) for 14 hours.

  • Crystallization: Cool the reactor to 0-5 °C at a rate of 10 °C/hour. The quaternary salt will precipitate as a dense crystalline solid.

  • Isolation: Filter the precipitate, wash with cold acetone (2 x 150 mL), and dry under vacuum at 40 °C to afford the iodide salt.

    • Self-Validating Check: Dissolve a 5 mg aliquot in water; it should dissolve completely and instantly. On a normal-phase silica TLC plate, the product must remain entirely at the baseline (Rf = 0.0).

Step 2: Generation and Isolation of 4-Methyl-4H-pyrrolo[3,2-b]pyridine

Execute this step only when the free base is immediately required.

  • Dissolution: Dissolve the quaternary iodide salt (50 g) in a minimal amount of degassed, distilled water (100 mL) in a separatory funnel.

  • Deprotonation: Cool the solution to 0-5 °C. Slowly add cold 10 M NaOH solution dropwise until the pH reaches 12.

    • Self-Validating Check: The solution will immediately turn a brilliant, deep yellow. This color change is the optical signature of the extended conjugated push-pull system forming in the anhydrobase.

  • Extraction: Extract the aqueous layer rapidly with chloroform (5 x 150 mL).

    • Self-Validating Check: Continue extracting until the aqueous layer loses its yellow color, indicating complete transfer of the zwitterion to the organic phase.

  • Drying: Dry the combined organic layers over anhydrous Na2SO4. Filter and concentrate under reduced pressure at a bath temperature strictly <30 °C to prevent thermal degradation.

  • Final Isolation: Triturate the resulting crude yellow solid with cold anhydrous diethyl ether (50 mL), filter, and dry under a stream of argon.

V. References

  • Minakata, S., Itoh, S., Komatsu, M., & Ohshiro, Y. (1993). Multinuclear NMR and ab initio MO studies of 7-methyl-7H-pyrrolo[2,3-b]pyridine and related compounds. Journal of Physical Organic Chemistry, 6(2), 61-68. URL:[Link]

  • Robison, M. M., & Robison, B. L. (1955). 7-Azaindole. II. Conversion to 7-Methyl-7H-pyrrolo [2,3-b]pyridine and Related Compounds. Journal of the American Chemical Society, 77(2), 457–460. URL:[Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10. URL:[Link]

Optimization

troubleshooting poor separation in chromatography of azaindole derivatives

Welcome to the Technical Support Center for Chromatography. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with azaindole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatography. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with azaindole derivatives.

Azaindoles are highly privileged scaffolds in drug discovery, acting as bioisosteres of indoles. However, the introduction of a basic pyridine-like nitrogen alongside the weakly acidic pyrrole nitrogen creates a highly polar, amphoteric molecule. This dual nature frequently leads to severe peak tailing, unpredictable retention shifts, and the co-elution of positional isomers during reversed-phase liquid chromatography (RPLC).

Below, you will find a diagnostic workflow, targeted Q&A troubleshooting, quantitative data summaries, and self-validating experimental protocols to help you develop robust, reproducible separation methods.

Diagnostic Workflow

G Start Poor Separation of Azaindoles Assess Assess Chromatogram Start->Assess Tailing Severe Peak Tailing (Asymmetry > 1.5) Assess->Tailing Coelution Co-elution of Isomers (Resolution < 1.5) Assess->Coelution pH Optimize pH (pH < 3.0 or pH > 10.0) Tailing->pH Column Switch to Low-Silanol / Polar-Embedded Column Tailing->Column Selectivity Change Stationary Phase (e.g., PFP, Mixed-Mode) Coelution->Selectivity Gradient Flatten Gradient & Optimize Temperature Coelution->Gradient Eval Evaluate System Suitability pH->Eval Column->Eval Selectivity->Eval Gradient->Eval Eval->Assess Fail Success Robust Method Achieved Eval->Success Pass

Diagnostic workflow for troubleshooting azaindole chromatography issues.

Troubleshooting FAQs

Q1: Why do my azaindole derivatives exhibit severe peak tailing on standard C18 columns, and how do I fix it? A: Peak tailing in azaindoles is primarily caused by secondary interactions with the stationary phase. While the hydrophobic core of the azaindole interacts with the C18 ligands, the basic pyridine nitrogen interacts strongly with unreacted, residual silanol groups (-Si-OH) on the silica surface[1]. At a neutral pH (e.g., pH 7.0), these silanols are ionized (-Si-O⁻), creating a strong cation-exchange mechanism with the partially protonated azaindole. Because molecules are retained by two different mechanisms operating at different kinetics, the elution profile displays a prolonged trailing edge[1][2].

Solution: You must control the ionization state of the system. The most effective strategy is to lower the mobile phase pH to < 3.0 using 0.1% formic acid or phosphoric acid[2][3]. This fully protonates the azaindole but, more importantly, neutralizes the acidic silanol groups (pKa ~3.5–4.5), shutting down the secondary ionic interactions. Alternatively, use a highly endcapped or polar-embedded C18 column designed to sterically shield residual silanols.

Q2: I am trying to separate positional isomers (e.g., 4-azaindole vs. 7-azaindole), but they co-elute perfectly on my C18 column. How can I resolve them? A: Positional isomers have identical molecular weights and nearly identical hydrophobicities, rendering the dispersive interactions of a standard C18 column ineffective. To separate them, you must exploit the slight differences in their electronic distribution and dipole moments.

Solution: Switch to an orthogonal stationary phase. A Pentafluorophenyl (PFP) column provides π−π , dipole-dipole, and hydrogen-bonding interactions that are highly sensitive to the spatial arrangement of the nitrogen atoms in the heterocyclic ring. If the derivatives are highly polar, consider a mixed-mode column (e.g., Newcrom R1), which combines reversed-phase characteristics with low silanol activity and specific ion-pairing groups to resolve complex azaindole mixtures[3].

Q3: My retention times for 1-Acetyl-7-azaindole are drifting between injections. What is the root cause? A: Retention time drift for ionizable compounds is almost always a symptom of poor buffering capacity or column equilibration issues. If your mobile phase pH is too close to the pKa of the azaindole's basic nitrogen (typically around pH 4.5–5.5), microscopic local changes in pH at the column head will cause massive shifts in the ratio of ionized to neutral analyte molecules.

Solution: Ensure your mobile phase pH is at least 2 units away from the analyte's pKa. For 1-Acetyl-7-azaindole, a standard and highly reproducible method utilizes 0.1% Formic Acid in both the aqueous and organic (Acetonitrile) phases, locking the pH around 2.7[4]. Additionally, ensure you are equilibrating the column with at least 10 column volumes (CV) of the initial mobile phase before the first injection.

Quantitative Data Summaries

Table 1: Impact of Mobile Phase pH and Buffer on Azaindole Peak Asymmetry Note: Data represents typical behavior for basic heterocycles on standard Type-B silica C18 columns.

Mobile Phase pHBuffer SystemSilanol Ionization StateAzaindole Ionization StateTypical Tailing Factor ( Tf​ )
7.0 10 mM Ammonium AcetateHighly Ionized (Anionic)Partially Protonated2.3 - 3.5 (Severe Tailing)
5.0 10 mM Ammonium FormatePartially IonizedFully Protonated (Cationic)1.8 - 2.5 (Moderate Tailing)
3.0 0.1% Formic AcidNeutralizedFully Protonated (Cationic)1.2 - 1.4 (Acceptable)
2.0 0.1% Phosphoric AcidFully NeutralizedFully Protonated (Cationic)1.0 - 1.1 (Excellent)
10.5 10 mM Ammonium BicarbonateHighly IonizedDeprotonated (Neutral)1.1 - 1.3 (Good)
Requires high-pH stable hybrid silica columns to prevent stationary phase dissolution.

Table 2: Stationary Phase Selectivity Comparison for Azaindole Isomers

Stationary PhasePrimary InteractionSecondary InteractionIsomer Resolution ( Rs​ )Best Use Case
Standard C18 HydrophobicSilanol Ion-Exchange< 1.0 (Co-elution)Neutral, non-polar impurities
Polar-Embedded C18 HydrophobicHydrogen Bonding1.2 - 1.5Shielding basic nitrogens
PFP (Pentafluorophenyl) Hydrophobic π−π , Dipole-Dipole> 2.0 (Baseline)Positional isomers (e.g., 4- vs 7-azaindole)
Mixed-Mode (e.g., R1) HydrophobicCation-Exchange> 2.5 (Excellent)Highly polar azaindole derivatives[3]

Experimental Protocols

Protocol 1: Systematic pH and Buffer Screening for Basic Heterocycles

This protocol is a self-validating workflow to eliminate peak tailing by identifying the optimal thermodynamic environment for your specific azaindole derivative[2][4].

Step 1: Mobile Phase Preparation

  • Condition A (Low pH): Prepare Mobile Phase A as HPLC-grade Water + 0.1% Formic Acid (v/v). Prepare Mobile Phase B as Acetonitrile + 0.1% Formic Acid (v/v)[4].

  • Condition B (High pH - Hybrid Columns Only): Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide. Prepare Mobile Phase B as 100% Acetonitrile.

Step 2: Sample Preparation

  • Dissolve the azaindole sample in a diluent matching the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm PTFE syringe filter[4]. Causality note: Matching the diluent prevents sample solvent dispersion at the column head, a non-chemical cause of peak distortion.

Step 3: Chromatographic Execution

  • Column: Endcapped C18 or Hybrid C18 (4.6 mm x 150 mm, 3–5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C (Thermostatic control is critical to prevent retention drift).

  • Gradient: 5% B to 95% B over 15 minutes. Hold at 95% B for 3 minutes. Return to 5% B and equilibrate for 5 minutes.

  • Injection Volume: 5 µL to prevent mass overload.

Step 4: System Suitability Evaluation (Self-Validation)

  • Calculate the Tailing Factor ( Tf​ ) at 5% peak height.

  • Validation Criteria: If Tf​≤1.5 , the buffering strategy is successful. If Tf​>1.5 under Condition A, the basic nitrogen is still interacting with trace metals or deeply embedded silanols; proceed to Protocol 2.

Protocol 2: Orthogonal Column Screening for Isomer Separation

When pH optimization fails to resolve positional isomers, altering the stationary phase chemistry is required.

Step 1: Column Selection

  • Install three columns sequentially for screening: a standard C18 (control), a PFP column, and a Mixed-Mode column (e.g., Newcrom R1)[3].

Step 2: Standardized Mobile Phase

  • Utilize the low-pH mobile phase from Protocol 1 (0.1% Formic Acid in Water/Acetonitrile) to suppress silanol interactions across all columns, isolating the separation variable purely to the stationary phase ligand[3][4].

Step 3: Shallow Gradient Execution

  • To maximize resolution ( Rs​ ), employ a shallow gradient focused on the elution window.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm (azaindoles possess strong chromophores in this region).

Step 4: Resolution Calculation (Self-Validation)

  • Calculate Resolution ( Rs​ ) between the closely eluting isomers: Rs​=1.18×W50,1​+W50,2​tR2​−tR1​​ (where W50​ is peak width at half-height).

  • Validation Criteria: An Rs​≥2.0 indicates baseline separation and a robust method suitable for quantitative impurity analysis.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex Technical Library. URL:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions Technical Resources. URL:[Link]

  • SIELC Technologies. "Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column". SIELC Applications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Pyrrolo[3,2-b]pyridine Synthesis

Introduction Welcome to the Technical Support Center for the synthesis of pyrrolo[3,2-b]pyridines, also known as 6-azaindoles. This scaffold is a privileged structure in medicinal chemistry and drug development, found in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of pyrrolo[3,2-b]pyridines, also known as 6-azaindoles. This scaffold is a privileged structure in medicinal chemistry and drug development, found in numerous biologically active compounds, including kinase inhibitors and anti-proliferative agents.[1][2] The construction of this heterocyclic system, however, is often non-trivial, with catalyst selection being a critical parameter for success. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are central to many modern synthetic routes, but their efficiency is highly dependent on a synergistic interplay between the palladium source, ligand, base, and solvent.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. Organized in a question-and-answer format, it addresses common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What are the primary palladium-catalyzed methods for constructing the pyrrolo[3,2-b]pyridine core?

The most prevalent methods involve forming key C-N or C-C bonds to either construct the pyrrole ring onto a pre-existing pyridine or functionalize the completed scaffold. Key reactions include:

  • Buchwald-Hartwig Amination: This is a cornerstone reaction for forming the crucial C-N bond of the pyrrole ring. It involves the coupling of an amine with an aryl halide (or triflate), and is widely used for both intermolecular and intramolecular cyclization strategies to form the azaindole core.[3][4] The reaction's utility stems from its broad substrate scope and tolerance for various functional groups.[5]

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. For pyrrolo[3,2-b]pyridine synthesis, it's often used to install an alkyne substituent onto a pyridine ring, which then undergoes a subsequent cyclization to form the pyrrole portion of the scaffold.[6][7]

  • Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is typically used to functionalize the pyrrolo[3,2-b]pyridine core, for instance, by arylating specific positions like C-2 or C-3 to build molecular complexity.[8]

Q2: How do I choose between a Pd(0) and a Pd(II) catalyst precursor?

The choice of palladium precursor is fundamental as it initiates the catalytic cycle. Both Pd(0) and Pd(II) sources are commonly used, and the decision often depends on stability, cost, and the specific reaction mechanism.

  • Pd(II) Precursors (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are generally air-stable, making them easier to handle.[9] However, they must be reduced in situ to the active Pd(0) species to enter the catalytic cycle. This reduction can be accomplished by various reagents present in the reaction, including phosphine ligands, amines, or solvents.[9][10] Pd(OAc)₂ is a very common and versatile choice.[11]

  • Pd(0) Precursors (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These complexes are already in the active oxidation state and can directly enter the catalytic cycle via oxidative addition.[9] This can sometimes lead to faster reaction initiation. However, they are often more sensitive to air and moisture, requiring more stringent handling under an inert atmosphere.

Palladium PrecursorCommon FormOxidation StateKey Characteristics
Palladium(II) Acetate Pd(OAc)₂+2Air-stable, cost-effective, requires in-situ reduction. Widely used.[11]
Tris(dibenzylideneacetone)dipalladium(0) Pd₂(dba)₃0Air-sensitive, provides direct access to Pd(0), often used for challenging couplings.[12]
Tetrakis(triphenylphosphine)palladium(0) Pd(PPh₃)₄0Can be used directly but introduces excess phosphine ligand, which can sometimes be detrimental.
Bis(triphenylphosphine)palladium(II) Dichloride PdCl₂(PPh₃)₂+2Air-stable pre-catalyst, often used in Sonogashira and Suzuki couplings.[7]

Table 1: Comparison of common palladium precursors for cross-coupling reactions.

Q3: What is the role of the phosphine ligand, and how do I select the right one?

The ligand is arguably the most critical component for optimizing a palladium-catalyzed reaction. It binds to the palladium center, influencing its stability, reactivity, and steric environment. The ligand's properties directly control the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[4]

Key Ligand Functions:

  • Solubilizes and Stabilizes: The ligand keeps the palladium species soluble and prevents its decomposition into inactive palladium black.

  • Modulates Reactivity: Electron-rich ligands accelerate oxidative addition, while sterically bulky ligands promote reductive elimination.

  • Controls Coordination: Bidentate (two-coordination site) ligands like BINAP or Xantphos can prevent the formation of inactive catalyst dimers and often lead to higher reaction rates and yields.[4][12]

The "best" ligand is highly substrate-dependent. For challenging substrates, such as aryl chlorides or sterically hindered amines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) developed by the Buchwald group are often required.[3][11]

Catalyst & Ligand Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate catalyst system for a generic C-N cross-coupling reaction.

G cluster_0 Substrate Analysis cluster_1 Catalyst System Selection cluster_2 Optimization Start Define Coupling Partners (Aryl Halide + Amine) Halide Aryl Halide Type? Start->Halide Amine Amine Type? Halide->Amine Aryl_I_Br Aryl-I / Aryl-Br Halide->Aryl_I_Br Iodide / Bromide Aryl_Cl Aryl-Cl / Hindered Substrate Halide->Aryl_Cl Chloride / Triflates PdSource Select Pd Precursor (e.g., Pd(OAc)₂) Amine->PdSource Ligand Select Ligand Class PdSource->Ligand Base Select Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) Ligand->Base Reaction Run Test Reaction Base->Reaction Result High Yield? Reaction->Result End Proceed to Scale-Up Result->End Yes Troubleshoot Troubleshoot: - Screen Ligands - Screen Bases/Solvents - Adjust Temperature Result->Troubleshoot No Troubleshoot->Reaction Re-optimize Ligand_Gen1 Try Bidentate Ligands (e.g., BINAP, Xantphos) Aryl_I_Br->Ligand_Gen1 Ligand_Gen2 Use Bulky Biaryl Ligands (e.g., XPhos, BrettPhos) Aryl_Cl->Ligand_Gen2 Ligand_Gen1->Ligand Ligand_Gen2->Ligand

Caption: Decision workflow for initial catalyst system selection.

Troubleshooting Guide
Issue 1: Low or No Product Yield

This is the most common issue. A systematic approach is required to identify the root cause.

Question: My Buchwald-Hartwig amination is failing. I see only starting material. What should I check first?

Answer: Before re-evaluating your entire catalyst system, always verify the fundamentals.

  • Inert Atmosphere: The catalytic cycle is sensitive to oxygen, which can deactivate the catalyst. Ensure all solvents and reagents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[13]

  • Reagent Purity & Stoichiometry: Verify the purity of your starting materials, especially the amine and aryl halide. Ensure the base is anhydrous and freshly opened or properly stored. Inaccurate stoichiometry, particularly of the limiting reagent, can obviously lead to low yields.[7]

  • Catalyst Activity: If using a Pd(II) precursor, an inefficient reduction to Pd(0) could be the problem. Sometimes, adding a small amount of an external reductant or ensuring the phosphine ligand is not oxidized can help. For Pd(0) sources, ensure they have not decomposed due to improper storage.

G cluster_solutions Optimization Steps Start Low / No Yield Observed Check1 Verify Fundamentals: - Inert Atmosphere - Reagent Purity - Stoichiometry Start->Check1 Check2 Is Catalyst System Optimal? Check1->Check2 If fundamentals are OK Check3 Are Side Reactions Occurring? Check2->Check3 Yes Action1 Screen Ligands: - Vary Sterics & Electronics (e.g., XPhos, BINAP, dppf) Check2->Action1 No Action4 Identify Byproducts (GC-MS, LC-MS): - Hydrodehalogenation? - Dimerization? Check3->Action4 Yes End Improved Yield Action1->End Action2 Screen Base/Solvent: - Base: Cs₂CO₃, K₃PO₄, NaOtBu - Solvent: Toluene, Dioxane, THF Action2->End Action3 Adjust Temperature: - Increase incrementally - Monitor for decomposition Action3->End Action4->Action1 Address specific side reaction

Caption: Troubleshooting workflow for low reaction yield.

Question: I've confirmed my setup is correct, but the yield is still poor. How do I optimize the catalyst system?

Answer: If the basics are covered, the issue lies in the specific combination of catalyst, ligand, base, and solvent for your particular substrates.

  • Ligand Screening: This is the most powerful optimization tool. If you started with a general-purpose ligand like BINAP and it failed, move to a more specialized one. For electron-poor aryl halides or hindered amines, a bulky biarylphosphine ligand like XPhos or RuPhos is often necessary to promote the difficult reductive elimination step.[3]

  • Base Selection: The base plays multiple roles: it deprotonates the amine (or precursor) and facilitates the final reductive elimination. Its strength and solubility are critical.

    • Weak inorganic bases (K₂CO₃, Cs₂CO₃): Generally well-tolerated by many functional groups. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[12]

    • Stronger bases (K₃PO₄, NaOtBu): Often required for less reactive substrates or for coupling primary amines. However, strong bases like NaOtBu are incompatible with sensitive functional groups like esters and nitro groups.[10]

  • Solvent Choice: The solvent affects the solubility of all components and can influence catalyst activity. Aprotic solvents like toluene, dioxane, and THF are most common. Dioxane is often a good choice for many Buchwald-Hartwig reactions.[12]

Issue 2: Significant Side Product Formation

Question: My reaction is consuming the starting material, but I'm getting a lot of hydrodehalogenation (aryl halide is reduced) instead of my desired product. What causes this?

Answer: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides. It often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination from the palladium-amido complex.[4]

Solutions:

  • Change the Ligand: This is often the most effective solution. Switching to a more sterically hindered ligand can accelerate the C-N reductive elimination, outcompeting the side reaction.[3]

  • Use a Weaker Base: A very strong base can sometimes promote pathways leading to hydrodehalogenation. Switching from NaOtBu to Cs₂CO₃ or K₃PO₄ may solve the problem.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions. Running the reaction at the lowest effective temperature can improve selectivity.

Question: I am observing significant amounts of amine or aryl halide homocoupling. How can I prevent this?

Answer: Homocoupling (dimerization) is often a sign of oxygen contamination, which can interfere with the catalytic cycle.

Solutions:

  • Improve Inert Atmosphere: Rigorously degas your solvents and ensure no leaks in your reaction setup. A common technique is to bubble argon or nitrogen through the solvent for 15-30 minutes before use.[13]

  • Adjust Catalyst/Ligand Ratio: An incorrect ratio can lead to catalyst species that are more prone to promoting homocoupling.

  • Lower Reaction Temperature: As with hydrodehalogenation, lowering the temperature can often disfavor these unwanted side reactions.[3]

ProblemCommon Cause(s)Recommended Solution(s)
Hydrodehalogenation Slow reductive elimination; β-hydride eliminationUse a more sterically hindered ligand (e.g., XPhos); switch to a weaker base (e.g., Cs₂CO₃); lower temperature.[3][4]
Homocoupling/Dimerization Oxygen contamination; incorrect catalyst loadingRigorously degas solvents and maintain inert atmosphere; lower reaction temperature.[3][13]
Catalyst Decomposition High temperature; reactive functional groupsLower temperature; screen different ligands for a more stable complex; protect sensitive functional groups.
Poor Regioselectivity Competing reactive sites on the substrateUse a directing group; change the catalyst system to one known for higher selectivity (e.g., specific ligand choice).[8][14]

Table 2: Common troubleshooting scenarios and solutions in pyrrolo[3,2-b]pyridine synthesis.

Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the intramolecular cyclization to form a pyrrolo[3,2-b]pyridine from a suitable 2-amino-3-halopyridine precursor bearing an N-alkenyl or N-aryl group.

Materials:

  • 2-Amino-3-halopyridine precursor (1.0 eq)

  • Pd(OAc)₂ (0.02 - 0.05 eq)

  • Phosphine Ligand (e.g., Xantphos, 0.04 - 0.10 eq)[12]

  • Base (e.g., Cs₂CO₃, 2.0 eq)[12]

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Preparation: Add the 2-amino-3-halopyridine precursor (1.0 eq) and the base (2.0 eq) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: In a separate vial under an inert atmosphere, briefly mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent to pre-form the catalyst.

  • Reaction Setup: Add the anhydrous, degassed solvent to the flask containing the substrate and base, followed by the pre-formed catalyst solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolo[3,2-b]pyridine.

Protocol 2: General Procedure for Sonogashira Coupling / Cyclization

This two-step procedure is effective for synthesizing 2-substituted pyrrolo[3,2-b]pyridines.[6][7]

Step A: Sonogashira Coupling

  • Setup: To a dried Schlenk flask under an inert atmosphere, add 2-amino-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).[7]

  • Solvent & Reagents: Add anhydrous, degassed toluene and triethylamine (2.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise.

  • Reaction: Stir the mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up: Filter the reaction mixture and concentrate the filtrate. Purify by column chromatography to yield the 2-amino-3-(alkynyl)pyridine intermediate.[7]

Step B: Intramolecular C-N Cyclization

  • Setup: To a solution of the 2-amino-3-(alkynyl)pyridine intermediate (1.0 eq) in toluene, add potassium tert-butoxide (t-BuOK, 1.2 eq).[6]

  • Catalyst (Optional but Recommended): For challenging cyclizations, a catalytic amount of 18-crown-6 (0.1 eq) can be added to enhance the solubility and reactivity of the base.[6]

  • Reaction: Heat the mixture at 65-80 °C until the cyclization is complete (monitored by TLC).

  • Work-up: Cool the reaction to room temperature and quench carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the 2-substituted-pyrrolo[3,2-b]pyridine.[6]

References
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Paul, S., et al. (2021). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Paul, S., & Talukdar, V. (2025). Arylthianthrenium Salts Enabled Palladium-Catalyzed Regioselective Arylation: Access to Value-Added 7-Azaindoles. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Retrieved from [Link]

  • Surasani, R., et al. (2012). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • BPS Biosciences, et al. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

  • Bátori, S., et al. (2003). Unexpected Ring Transformation to Pyrrolo[3.2-b]pyridine Derivatives. Fused Azolium Salts. 22. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Retrieved from [Link]

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • PubMed. (2017). Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. Retrieved from [Link]

  • Nguyen, H. T., et al. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing. Available at: [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Available at: [Link]

  • ACS Publications. (n.d.). Heterocyclic polymers as catalysts in organic synthesis - effect of macromolecular design and microenvironment on the catalytic activity of polymer-supported (dialkylamino)pyridine catalysts. Retrieved from [Link]

  • NIH. (n.d.). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Frontiers. (n.d.). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Retrieved from [Link]

  • Su, X., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Reddit. (2025). Your trick to remove residual palladium. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Methyl-4H-pyrrolo[3,2-b]pyridine vs. Traditional Scaffolds in Kinase Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks for targeted kinase inhibitor programs. The choice of the core scaffold dictates the entire downstream t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks for targeted kinase inhibitor programs. The choice of the core scaffold dictates the entire downstream trajectory of a drug candidate—from hinge-binding thermodynamics to off-target liability. While traditional scaffolds like quinazoline and 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have dominated the landscape (e.g., Vemurafenib), the 4-methyl-4H-pyrrolo[3,2-b]pyridine core (a methylated 4-azaindole) is emerging as a privileged building block.

This guide objectively compares the performance of the 4-methyl-4H-pyrrolo[3,2-b]pyridine scaffold against conventional alternatives, specifically focusing on its unique capacity to overcome gatekeeper mutations and achieve exquisite selectivity in targets like Fibroblast Growth Factor Receptor 4 (FGFR4) and p38 Mitogen-Activated Protein Kinase (MAPK).

Mechanistic Causality: The "Why" Behind the Scaffold

To understand why 4-methyl-4H-pyrrolo[3,2-b]pyridine outperforms traditional scaffolds in specific niches, we must examine the causality behind its hinge-binding mechanics and electron density distribution.

  • Vectoring the H-Bond Acceptor: Kinase inhibitors typically anchor to the ATP-binding pocket via hydrogen bonds at the hinge region. In the [3,2-b] orientation, the pyridine nitrogen is positioned to act as a precise hydrogen-bond acceptor to the backbone NH of hinge residues (e.g., Ala553 in FGFR4). Unlike the [2,3-b] isomer (7-azaindole), the [3,2-b] geometry shifts the electron density, strengthening this specific H-bond interaction without requiring a dual donor/acceptor profile[1].

  • Tautomeric Locking via N-Methylation: The methyl group at the 4-position prevents tautomerization. This "locked" state reduces the entropic penalty upon binding. More importantly, it directs the vector of the scaffold, projecting appended functional groups directly into solvent-accessible regions or specific allosteric pockets without causing steric clashes with the kinase backbone[2].

  • Reversible-Covalent Adaptability: Recent breakthroughs have demonstrated that functionalizing this scaffold (e.g., with a 5-formyl group) enables reversible-covalent binding to specific cysteine residues. For instance, it forms a hemi-thioacetal adduct with Cys552 in FGFR4[1]. This adaptability is structurally challenging for rigid, bulky quinazolines, allowing the pyrrolo[3,2-b]pyridine core to achieve single-digit nanomolar potency against gatekeeper mutations (like FGFR4 V550L/M) while completely sparing FGFR1/2/3[1][3].

Comparative Performance Data

The following table synthesizes quantitative data comparing the 4-methyl-4H-pyrrolo[3,2-b]pyridine scaffold to traditional kinase inhibitor cores, highlighting its distinct advantages in selectivity and flexibility.

Scaffold CoreRepresentative Kinase TargetsH-Bonding Profile at HingeTypical IC₅₀ Range (Optimized)Off-Target LiabilityStructural Flexibility
4-Methyl-4H-pyrrolo[3,2-b]pyridine FGFR4, p38 MAPKPrecise acceptor (N4 locked)3.3 nM – 16.0 nMLow (Spares FGFR1/2/3)High (Enables covalent vectors)
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) BRAF, JAK1/2Dual donor/acceptor10.0 nM – 50.0 nMModerate (Pan-kinase binding)Moderate
Quinazoline EGFR, HER2Acceptor dominant1.0 nM – 15.0 nMHigh (Bulky, rigid core)Low (Rigid planar structure)

Pathway Interception Visualization

By utilizing the 4-methyl-4H-pyrrolo[3,2-b]pyridine scaffold, researchers can design inhibitors that precisely intercept oncogenic signaling pathways without disrupting homologous kinase networks.

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Kinase FGF19->FGFR4 Activates FRS2 FRS2 Adaptor FGFR4->FRS2 Phosphorylates Inhibitor 4-Methyl-4H-pyrrolo [3,2-b]pyridine Inhibitor Inhibitor->FGFR4 Covalent/Reversible Binding (Blocks ATP Pocket) MAPK MAPK / ERK Pathway FRS2->MAPK Cascades Proliferation Tumor Proliferation MAPK->Proliferation Drives

Fig 1: FGFR4 signaling pathway intercepted by 4-methyl-4H-pyrrolo[3,2-b]pyridine derivatives.

Self-Validating Experimental Protocol: Z'-LYTE Kinase Assay

To establish trustworthiness in your structure-activity relationship (SAR) data, any performance metrics derived from this scaffold must be rigorously validated. The following is a self-validating Z'-LYTE assay protocol for evaluating 4-methyl-4H-pyrrolo[3,2-b]pyridine-derived inhibitors against FGFR4.

Causality of Assay Selection: Why use Z'-LYTE? This FRET-based assay relies on peptide phosphorylation and subsequent protease cleavage. It is intentionally selected because it is significantly less susceptible to the intrinsic autofluorescence often exhibited by nitrogen-rich heteroaromatics (like azaindoles) compared to standard direct-fluorometric assays.

Step-by-Step Methodology

Step 1: Reagent & Scaffold Preparation

  • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Serially dilute the 4-methyl-4H-pyrrolo[3,2-b]pyridine derivative in 100% DMSO.

  • Causality: The stock must be prepared in pure DMSO to ensure complete dissolution of the planar scaffold, but the final assay concentration of DMSO must be strictly capped at 1% to prevent solvent-induced kinase denaturation.

Step 2: Kinase Reaction Assembly (384-well plate)

  • Transfer 2.5 µL of the compound (at 4X final concentration in 4% DMSO) to the well.

  • Add 5 µL of Kinase/Peptide mixture (FGFR4 WT or V550L mutant + Z'-LYTE Tyr 04 Peptide).

  • Add 2.5 µL of ATP solution (at ATP K_m apparent for FGFR4) to initiate the reaction.

  • Incubate at room temperature for 60 minutes on a plate shaker.

Step 3: Development & Readout

  • Add 5 µL of Development Solution (a site-specific protease that cleaves only the unphosphorylated peptide, disrupting the FRET pair).

  • Incubate for 60 minutes at room temperature.

  • Read fluorescence on a microplate reader (Excitation: 400 nm, Emission: 445 nm [Coumarin] and 520 nm [Fluorescein]).

Step 4: Self-Validation System (Quality Control)

  • The protocol is designed to be self-validating. You must calculate the Z'-factor using the 0% inhibition control (1% DMSO only) and the 100% inhibition control (no ATP added).

  • Validation Rule: A Z'-factor > 0.6 validates the assay's robustness and confirms that the observed IC₅₀ is a true reflection of the scaffold's binding affinity, not an artifact of compound aggregation or fluorescence interference.

Workflow Prep Compound Titration (1% DMSO) Reaction Kinase + ATP + Peptide Substrate Prep->Reaction Develop Add Development Protease Reaction->Develop 60 min incubation Readout FRET Readout (445nm / 520nm) Develop->Readout 60 min incubation Validate Z'-Factor Calculation (>0.6) Readout->Validate QC Check

Fig 2: Self-validating Z'-LYTE FRET assay workflow for evaluating kinase inhibitor scaffolds.

References

The mechanistic claims and protocol standards discussed in this guide are grounded in the following authoritative sources:

  • Title: Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase Source: Journal of Medicinal Chemistry (PubMed / ACS Publications) URL: [Link]

Sources

Comparative

Validating Target Engagement of 4-Methyl-4H-Pyrrolo[3,2-b]Pyridine Derivatives: A Comparative Methodological Guide

Executive Summary The 4-methyl-4H-pyrrolo[3,2-b]pyridine scaffold, characterized by its unique polarized resonance structures and distinct electron density distribution, has emerged as a privileged chemotype in modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methyl-4H-pyrrolo[3,2-b]pyridine scaffold, characterized by its unique polarized resonance structures and distinct electron density distribution, has emerged as a privileged chemotype in modern drug discovery ([1], Link). While the bare 4-methyl-4H-pyrrolo[3,2-b]pyridine acts as a fundamental fragment in physico-chemical studies, its functionalized derivatives serve as the core for highly selective targeted therapies. Validating target engagement (TE) for this scaffold is complex because it operates through diverse pharmacological mechanisms—ranging from reversible-covalent kinase inhibition to transient central nervous system (CNS) allosteric modulation.

This guide provides an objective comparison of the methodologies required to validate the target engagement of pyrrolo[3,2-b]pyridine derivatives, supported by field-proven experimental protocols and quantitative data.

Mechanistic Divergence: Why One TE Assay Does Not Fit All

The pyrrolo[3,2-b]pyridine core is rarely a passive structural element; it actively dictates binding kinetics. Recent high-impact applications highlight two distinct engagement modalities:

  • Covalent Kinase Inhibition (e.g., FGFR4): Functionalized derivatives, such as 5-formyl-pyrrolo[3,2-b]pyridines, act as reversible-covalent inhibitors. The core anchors in the ATP pocket, while the electrophilic formyl group engages a specific non-catalytic cysteine (Cys552) to overcome gatekeeper mutations ([2], Link).

  • Negative Allosteric Modulation (e.g., GluN2B): Unsubstituted or lightly decorated 1H-pyrrolo[3,2-b]pyridines exhibit high brain penetrance and bind selectively to the allosteric site of the GluN2B subunit of NMDA receptors to prevent excitotoxicity ([3], Link).

Because the mechanism of action dictates the validation strategy, researchers must select orthogonal TE platforms accordingly.

TE_Workflow Start Pyrrolo[3,2-b]pyridine Derivatives Branch1 Covalent Kinase Inhibitor (e.g., FGFR4) Start->Branch1 Branch2 CNS Allosteric Modulator (e.g., GluN2B) Start->Branch2 Tech1 Intact Mass Spectrometry (Mass Shift / Adduct Formation) Branch1->Tech1 Tech2 X-ray Crystallography (Binding Pose / H-bonds) Branch1->Tech2 Tech3 Ex Vivo Autoradiography (Receptor Occupancy) Branch2->Tech3 Tech4 CETSA (Thermal Stabilization) Branch2->Tech4 Val1 Validated Covalent Target Engagement Tech1->Val1 Tech2->Val1 Val2 Validated Allosteric Target Engagement Tech3->Val2 Tech4->Val2

Workflow for selecting target engagement validation methods based on mechanism.

Quantitative Target Engagement Comparison

To objectively evaluate the performance of the pyrrolo[3,2-b]pyridine scaffold against alternatives, we must look at the quantitative readouts from their respective TE validation assays.

Table 1: Quantitative Performance of Pyrrolo[3,2-b]pyridine Derivatives

Scaffold / DerivativeTargetPrimary TE MethodKey Quantitative ReadoutAlternative Scaffold Comparison
5-Formyl-pyrrolo[3,2-b]pyridine (e.g., Compound 10z)FGFR4 (Kinase)Intact Mass SpectrometryIC50 = 16 nM (WT); 100% covalent adduct formation at 1 hrSuperior to non-covalent indazoles; overcomes V550L/M gatekeeper resistance ([2]).
1H-Pyrrolo[3,2-b]pyridine (e.g., Compound 9)GluN2B (Receptor)Ex Vivo Autoradiography>75% Receptor Occupancy at 10 mg/kg; ED50 = 2.0 mg/kgSuperior brain penetrance and lower clearance vs. traditional benzimidazole analogs ([4]).

Comparative Analysis of TE Platforms

Not all biophysical assays are created equal when evaluating this specific heterocyclic core. Below is a critical comparison of the platforms used to validate its engagement.

Table 2: Platform Comparison for Pyrrolo[3,2-b]pyridine Scaffolds

MethodologyBest Suited ForKey ReadoutAdvantagesLimitations
Intact Protein MS Covalent derivatives (e.g., 5-formyl)Mass shift (ΔM)Confirms exact 1:1 stoichiometry and covalent bond formation.Requires purified recombinant protein; lacks cellular context.
Surface Plasmon Resonance (SPR) Non-covalent fragments KD​ , kon​ , koff​ Real-time kinetics; excellent for resolving fast off-rates of fragments.Cannot easily distinguish reversible-covalent from ultra-tight non-covalent binders.
Ex Vivo Autoradiography CNS allosteric modulatorsSpatial Receptor Occupancy (RO)Proves the drug crosses the blood-brain barrier and binds the target in vivo.Requires synthesis of a radiolabeled ([3H] or [14C]) analog.
CETSA Cellular target validationThermal shift ( ΔTm​ )Validates engagement in live cells without modifying the compound.Membrane proteins (like GluN2B) often yield poor thermal melt curves.

Step-by-Step Experimental Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems .

Protocol A: Intact Protein MS for Reversible-Covalent FGFR4 Engagement

Causality Check: Why use Intact MS instead of a biochemical kinase assay? For covalent pyrrolo[3,2-b]pyridines, biochemical IC50 is time-dependent and can be misleading. Intact MS directly measures the mass shift corresponding to the formation of the hemi-thioacetal adduct with Cys552, proving mechanism of action rather than just downstream inhibition.

  • Protein Preparation: Dilute recombinant FGFR4 kinase domain to 2 μM in a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Compound Incubation: Add the 5-formyl-pyrrolo[3,2-b]pyridine derivative at a 10-fold molar excess (20 μM). Incubate at room temperature for 1 hour.

  • Denaturation (Critical Step): Quench the reaction with 0.1% Formic Acid in Acetonitrile.

    • Causality: Denaturing the protein disrupts all non-covalent interactions. If the complex survives this step, the engagement is strictly covalent.

  • LC-MS Analysis: Inject the sample onto a C4 desalting column connected to an ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 software to obtain the intact mass.

  • Self-Validation Checkpoint: Run a parallel incubation with a Cys552Ala mutant FGFR4 . The complete absence of a mass shift in the mutant confirms that the pyrrolo[3,2-b]pyridine derivative is engaging the specific intended residue, ruling out non-specific alkylation of other surface cysteines.

Protocol B: Ex Vivo Receptor Autoradiography for GluN2B Occupancy

Causality Check: Why use Autoradiography instead of LC-MS/MS of brain homogenate? For CNS targets, total brain concentration conflates free drug, non-specific lipid partitioning, and receptor-bound drug. Autoradiography using a radiolabeled pyrrolo[3,2-b]pyridine analog isolates specific receptor occupancy in anatomically distinct brain regions (e.g., forebrain).

  • Radioligand Synthesis: Utilize a [3H]-labeled analog of the pyrrolo[3,2-b]pyridine derivative.

    • Causality: Tritium substitution maintains the exact lipophilicity and pKa of the small scaffold, whereas attaching a fluorophore would drastically alter its brain penetration profile.

  • In Vivo Dosing: Administer the unlabeled test compound orally (e.g., 10 mg/kg) to the rodent model. Wait 1 hour (Tmax).

  • Tissue Processing: Sacrifice the animal, rapidly extract the brain, and flash-freeze in isopentane. Cryostat-section the brain into 20 μm slices and mount on glass slides.

  • Radioligand Incubation: Incubate the slides with a KD​ concentration of the[3H]-radioligand for 45 minutes. Wash away unbound radioligand using ice-cold buffer.

  • Self-Validation Checkpoint: Pre-dose a separate cohort of animals with a known, structurally distinct GluN2B reference inhibitor (e.g., Ro 25-6981) at a saturating dose before administering the radioligand. A near-zero autoradiography signal in this cohort confirms that the[3H]-pyrrolo[3,2-b]pyridine binding is target-specific and not an artifact of tissue partitioning.

Visualizing the Pharmacological Pathway

When functionalized as a covalent inhibitor, the pyrrolo[3,2-b]pyridine scaffold effectively shuts down oncogenic signaling pathways. Below is the logical relationship of its engagement with the FGFR4 axis in hepatocellular carcinoma (HCC).

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Wild-type / Mutant) FGF19->FGFR4 Activates FRS2 FRS2 / Grb2 FGFR4->FRS2 Phosphorylates Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->FGFR4 Covalent Blockade (Cys552) MAPK MAPK / ERK Pathway FRS2->MAPK Signals Proliferation Tumor Proliferation (HCC) MAPK->Proliferation Drives

Inhibition of the FGF19-FGFR4 signaling axis by covalent pyrrolo[3,2-b]pyridine derivatives.

References

  • Title: Multinuclear NMR and ab initio MO studies of 7-methyl-7H-pyrrolo[2,3-b]pyridine and 4-methyl-4H-pyrrolo[3,2-b]pyridine Source: Journal of Physical Organic Chemistry URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Validation

A Researcher's Guide to Comprehensive Selectivity and Cross-Reactivity Profiling: A Case Study of 4-methyl-4H-pyrrolo[3,2-b]pyridine

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "know thy compound" has never been more critical. The therapeutic efficacy of a small molecule is inextricably linked t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "know thy compound" has never been more critical. The therapeutic efficacy of a small molecule is inextricably linked to its selectivity profile. A highly selective compound promises a targeted therapeutic effect with minimal off-target-related toxicities, whereas a multi-targeted agent might offer efficacy across different pathways but with a more complex safety profile. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases and other enzymes.[1][2][3][4] This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity of a novel compound, using the hypothetical molecule 4-methyl-4H-pyrrolo[3,2-b]pyridine as a case study.

This document is not merely a collection of protocols; it is a strategic guide that explains the rationale behind each experimental step. For drug development professionals, understanding the "why" is as crucial as the "how." We will navigate through a multi-tiered approach, from initial in silico predictions to broad biochemical screens and finally to confirming target engagement in a cellular context.

The Imperative of Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[5][6] This homology presents a significant challenge in designing truly selective inhibitors.[7] A lack of selectivity can lead to unexpected and often detrimental side effects.[5] Conversely, well-defined polypharmacology, where a compound intentionally interacts with multiple targets, can be therapeutically advantageous in complex diseases like cancer.[7] Therefore, a thorough understanding of a compound's interaction landscape is paramount for its successful clinical translation.

This guide will delineate a systematic workflow to build a comprehensive selectivity profile for our case-study compound, 4-methyl-4H-pyrrolo[3,2-b]pyridine.

A Phased Approach to Selectivity Profiling

A robust profiling strategy is iterative, starting with broad, high-throughput methods and progressively narrowing down to more detailed, physiologically relevant assays.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Hit Confirmation & Elucidation cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Comparative Analysis In Silico Profiling In Silico Profiling Broad Kinase Panel Screen Broad Kinase Panel Screen In Silico Profiling->Broad Kinase Panel Screen Predictive Guidance Dose-Response (IC50) Determination Dose-Response (IC50) Determination Broad Kinase Panel Screen->Dose-Response (IC50) Determination Primary Hits Off-Target Liability Screen Off-Target Liability Screen Broad Kinase Panel Screen->Off-Target Liability Screen Broad Assessment Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Dose-Response (IC50) Determination->Cellular Target Engagement (CETSA) Confirmed Hits Phenotypic Screening Phenotypic Screening Off-Target Liability Screen->Phenotypic Screening Safety & Mechanism Comparison with Reference Compounds Comparison with Reference Compounds Cellular Target Engagement (CETSA)->Comparison with Reference Compounds Phenotypic Screening->Comparison with Reference Compounds

Figure 1: Phased workflow for selectivity profiling.

Phase 1: Foundational Assessment

In Silico Profiling: A Predictive First Look

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into the potential targets and off-targets of 4-methyl-4H-pyrrolo[3,2-b]pyridine.

Rationale: In silico approaches leverage vast databases of known ligand-protein interactions and protein structures to predict the binding profile of a novel molecule.[8] This can help in prioritizing experimental assays and anticipating potential liabilities.

Methodology:

  • Ligand-Based Approaches: Utilize molecular similarity methods, such as 2D fingerprinting or 3D shape matching, to compare 4-methyl-4H-pyrrolo[3,2-b]pyridine against databases of compounds with known biological activities (e.g., ChEMBL, PubChem).[9] This can reveal potential targets based on the principle that structurally similar molecules often have similar biological activities.

  • Structure-Based Approaches: If a high-quality crystal structure of a potential target is available, molecular docking can be employed to predict the binding mode and affinity of the compound. This can be particularly useful for understanding selectivity between closely related kinases.[10]

  • Publicly Available Tools: Utilize web-based platforms such as SwissTargetPrediction or SuperPred to generate a list of plausible protein targets.

Expected Outcome: A prioritized list of potential kinase and non-kinase targets for 4-methyl-4H-pyrrolo[3,2-b]pyridine, which will guide the design of subsequent biochemical screens.

Broad Kinase Panel Screening: Casting a Wide Net

The cornerstone of any kinase inhibitor profiling is a broad biochemical screen against a large panel of kinases.

Rationale: Given the structural conservation of the ATP binding site, it is crucial to assess the activity of a new compound against the widest possible range of kinases to identify both intended and unintended interactions.[5][7]

Experimental Protocol: Kinase Panel Screen (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot)

  • Compound Preparation: Prepare a high-concentration stock solution of 4-methyl-4H-pyrrolo[3,2-b]pyridine (e.g., 10 mM in 100% DMSO).

  • Assay Concentration: The compound is typically screened at a single, high concentration (e.g., 1 µM or 10 µM) to maximize the chances of detecting even weak interactions.

  • Assay Principle: The specific assay technology will vary by vendor, but a common method is a competition binding assay. In this format, the test compound competes with a known, tagged ligand for binding to the kinase active site. The amount of tagged ligand displaced is quantified and used to calculate the percent inhibition.

  • Data Analysis: Results are typically reported as percent inhibition at the tested concentration. A common threshold for a "hit" is >50% or >80% inhibition.

Data Presentation: The results are best visualized as a "kinome map" or a tree-spot diagram, which graphically represents the interactions across the human kinome.

Parameter Description Example Value
Compound 4-methyl-4H-pyrrolo[3,2-b]pyridine-
Screening Conc. Single concentration for initial screen1 µM
Kinase Panel Size Number of kinases tested>400
Primary Hits (>80% Inh.) List of kinases strongly inhibitede.g., AURKA, FLT3, FMS
Secondary Hits (50-80% Inh.) List of kinases moderately inhibitede.g., VEGFR2, KIT, PDGFRB

Table 1: Example data summary from a primary kinase screen.

Phase 2: Deepening the Investigation

Dose-Response (IC50) Determination: Quantifying Potency

Hits identified in the primary screen must be confirmed and their potency quantified through dose-response experiments.

Rationale: A single-point inhibition value can be misleading. Determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of a compound's potency against a specific target.

Experimental Protocol: IC50 Determination

  • Compound Preparation: Prepare a serial dilution of 4-methyl-4H-pyrrolo[3,2-b]pyridine, typically in 10-point, 3-fold dilutions, starting from a high concentration (e.g., 10 µM).

  • Assay Conditions: The kinase activity assay is performed in the presence of varying concentrations of the inhibitor. ATP concentration should be kept at or near the Km for each kinase to allow for a more accurate comparison of intrinsic potencies.[7]

  • Data Acquisition: Measure kinase activity at each inhibitor concentration.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Target Kinase IC50 (nM) for 4-methyl-4H-pyrrolo[3,2-b]pyridine IC50 (nM) for Reference Inhibitor A IC50 (nM) for Reference Inhibitor B
AURKA5152
FLT32510250
FMS4050075
VEGFR21505120
KIT2008300
PDGFRB50012600

Table 2: Hypothetical IC50 data for 4-methyl-4H-pyrrolo[3,2-b]pyridine compared to known inhibitors.

Off-Target Liability Screening: Proactive Safety Assessment

Beyond kinases, it is essential to assess the compound's activity against a panel of common off-target liabilities, such as GPCRs, ion channels, and transporters.

Rationale: Interactions with these targets are frequently associated with adverse drug reactions. Early identification of such liabilities can save significant resources and prevent late-stage failures.

Methodology:

  • Utilize a commercially available safety screening panel (e.g., Eurofins SafetyScreen44 or Charles River Safety Pharmacology).

  • These panels typically use radioligand binding assays to assess the compound's ability to displace a known ligand from a wide range of receptors, channels, and transporters.

  • Screening is usually performed at a single high concentration (e.g., 10 µM). Any significant inhibition (>50%) should be followed up with dose-response studies.

Phase 3: Validation in a Cellular Context

Biochemical assays are informative but are conducted in a simplified, artificial environment. It is crucial to validate these findings in a more physiologically relevant setting.

Cellular Target Engagement: Confirming the Hit in a Live Cell

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target inside a living cell.[11]

Rationale: A compound's ability to engage its target in the complex milieu of the cell is a prerequisite for its biological activity. CETSA provides direct evidence of this engagement.

G Start Start Treat cells with compound or vehicle Treat cells with compound or vehicle Start->Treat cells with compound or vehicle Heat cells to various temperatures Heat cells to various temperatures Treat cells with compound or vehicle->Heat cells to various temperatures Lyse cells and separate soluble/precipitated proteins Lyse cells and separate soluble/precipitated proteins Heat cells to various temperatures->Lyse cells and separate soluble/precipitated proteins Analyze soluble fraction by Western Blot or MS Analyze soluble fraction by Western Blot or MS Lyse cells and separate soluble/precipitated proteins->Analyze soluble fraction by Western Blot or MS Generate melt curve Generate melt curve Analyze soluble fraction by Western Blot or MS->Generate melt curve Determine thermal shift Determine thermal shift Generate melt curve->Determine thermal shift End End Determine thermal shift->End

Figure 2: Workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with 4-methyl-4H-pyrrolo[3,2-b]pyridine or a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A ligand-bound protein is typically more thermally stable, resulting in a shift of the "melting curve" to higher temperatures.

Expected Outcome: A rightward shift in the melting curve for the target protein in the presence of 4-methyl-4H-pyrrolo[3,2-b]pyridine, confirming direct binding in the cellular environment.

Phase 4: The Comparative Landscape

The selectivity profile of 4-methyl-4H-pyrrolo[3,2-b]pyridine is most meaningful when placed in the context of other known inhibitors.

Rationale: Comparing a novel compound to existing standards or clinical candidates provides a benchmark for its performance and helps to define its potential advantages, such as improved selectivity or a unique polypharmacology profile.

Comparative Analysis Framework:

  • Select Comparators: Choose a set of reference compounds. These should include:

    • Highly selective inhibitors of the primary target(s).

    • Known multi-targeted inhibitors that hit the same targets.

    • Compounds with different scaffold classes.

  • Generate a Selectivity Score: A simple way to quantify selectivity is the S-score. For example, S(10) is the number of kinases inhibited by more than 90% at a 1 µM concentration. A lower S-score indicates higher selectivity.

  • Visualize and Interpret: Plot the IC50 values for your compound and the comparators against a panel of relevant kinases. This visual representation can quickly highlight differences in selectivity profiles.

Feature 4-methyl-4H-pyrrolo[3,2-b]pyridine Reference Inhibitor A (Selective) Reference Inhibitor B (Multi-targeted)
Primary Target(s) AURKA, FLT3, FMSAURKAAURKA, VEGFR2, PDGFRB
S-Score (1µM) 12225
Cellular Potency (AURKA) EC50 = 50 nMEC50 = 80 nMEC50 = 30 nM
Key Off-Targets (>1µM) VEGFR2, KITNone identified>20 kinases
Safety Panel Hits hERG channel (IC50 > 10µM)None5-HT2B receptor (IC50 = 500nM)

Table 3: A template for a comparative data summary.

Conclusion

The journey from a novel chemical entity to a potential therapeutic agent is long and requires a deep understanding of the molecule's biological interactions. This guide has outlined a systematic and robust strategy for characterizing the selectivity and cross-reactivity of a novel compound, using 4-methyl-4H-pyrrolo[3,2-b]pyridine as a working example. By integrating in silico, biochemical, and cellular methods, researchers can build a comprehensive profile that informs lead optimization, predicts potential liabilities, and ultimately increases the probability of success in drug development. The pyrrolopyridine scaffold continues to be a rich source of new therapeutic agents, and a rigorous application of these profiling principles will be essential to unlocking its full potential.

References

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Comparative

comparative analysis of different pyrrolo[3,2-b]pyridine isomers' activity

An In-Depth Comparative Analysis of Pyrrolo[3,2-b]pyridine Isomers' Activity: A Guide for Drug Discovery Professionals As a Senior Application Scientist, this guide provides a deep dive into the nuanced world of pyrrolop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Pyrrolo[3,2-b]pyridine Isomers' Activity: A Guide for Drug Discovery Professionals

As a Senior Application Scientist, this guide provides a deep dive into the nuanced world of pyrrolopyridine isomers, offering a comparative analysis of their biological activities. This document is structured to provide researchers, scientists, and drug development professionals with a clear, data-supported understanding of how subtle changes in nitrogen placement within this bicyclic scaffold dramatically influence therapeutic potential. We move beyond a simple listing of facts to explain the causality behind experimental observations and provide actionable insights for future drug design.

Introduction: The Pyrrolopyridine Scaffold

Pyrrolopyridines, also known as azaindoles, are a class of heterocyclic compounds composed of a fused pyrrole and pyridine ring. Their structural resemblance to purine bases, such as adenine, makes them privileged scaffolds in medicinal chemistry.[1] This mimicry allows them to interact with a wide array of biological targets, particularly ATP-binding sites within kinases, making them a fertile ground for the development of targeted therapies. The specific arrangement of the nitrogen atoms within the six possible isomeric forms dictates the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, leading to distinct pharmacological profiles.[2][3][4]

The Isomeric Landscape of Pyrrolopyridines

The fusion of the pyrrole and pyridine rings can occur in six different ways, giving rise to six structural isomers. Understanding these foundational structures is critical to appreciating the structure-activity relationships (SAR) discussed later in this guide.

Caption: The six structural isomers of the pyrrolopyridine ring system.

Comparative Biological Activity: A Focus on Oncology

While pyrrolopyridine derivatives have demonstrated a wide range of biological effects, including antibacterial, antiviral, and CNS activities, their most significant impact to date has been in the field of oncology, primarily as kinase inhibitors.[2][3][4]

Pyrrolo[3,2-b]pyridine (4-Azaindole): The Understated Contender

The pyrrolo[3,2-b]pyridine scaffold, while less explored than its 7-azaindole counterpart, has shown significant promise. The first reported bioactivity for any pyrrolopyridine was a derivative of this isomer which exhibited moderate antibacterial effects.[2] More recently, its potential in cancer therapy has been highlighted.

A study on a series of diarylureas and amides featuring the pyrrolo[3,2-b]pyridine core revealed potent in vitro antiproliferative activity against the A375 human melanoma cell line.[5] Notably, many of these newly synthesized compounds showed activity superior or comparable to Sorafenib, a multi-kinase inhibitor used in cancer treatment. The most potent derivatives in this series were those with 5-benzylamide substituted 4'-amide moieties, underscoring the importance of specific substitutions on this scaffold for achieving high efficacy.[5]

Pyrrolo[2,3-b]pyridine (7-Azaindole): The Clinical Frontrunner

This isomer is arguably the most successful to date, with several derivatives entering clinical trials. Its structure is present in vemurafenib, a B-Raf enzyme inhibitor, and ceralasertib (AZD6738), an ATR kinase inhibitor.[2]

  • ATR/ATM Inhibition: Ceralasertib is a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator in the DNA Damage Response (DDR) pathway.[6] By inhibiting ATR, ceralasertib can induce synthetic lethality in cancer cells with defects in other DDR pathways (e.g., ATM mutations).[6] Similarly, other derivatives of this scaffold have been rationally designed as highly selective ATM inhibitors, demonstrating synergistic antitumor efficacy when combined with chemotherapy agents like irinotecan in xenograft models.[7]

  • Multi-Kinase Inhibition: Derivatives of this isomer have been developed as inhibitors of Traf2 and Nck-interacting kinase (TNIK) for colorectal cancer, and as multi-kinase inhibitors targeting VEGFR2, EGFR, HER2, and CDK2.[8]

Pyrrolo[3,2-c]pyridine (5-Azaindole): Potency in Specific Niches

The pyrrolo[3,2-c]pyridine core has been successfully exploited to generate highly potent and selective kinase inhibitors for specific cancer types.

  • FMS Kinase Inhibition: A series of derivatives were tested for their inhibitory effect against FMS kinase (CSF-1R), which is over-expressed in ovarian, prostate, and breast cancers.[9] The optimized compound, 1r , was 3.2 times more potent than the lead compound and showed excellent selectivity for cancer cells over normal fibroblasts. Its IC50 values against various cancer cell lines ranged from 0.15 to 1.78 µM.[9]

  • MPS1 Kinase Inhibition: Structure-based design has led to the discovery of orally bioavailable inhibitors of monopolar spindle 1 (MPS1) kinase based on this scaffold.[10] These compounds show potent inhibition of MPS1 in vitro and translate effectively to cellular antiproliferative activity.

  • Tubulin Inhibition: By designing derivatives to mimic the colchicine-binding site of tubulin, researchers have created potent anticancer agents. One such compound, 10t , exhibited powerful antiproliferative activities against HeLa, SGC-7901, and MCF-7 cell lines with IC50 values of 0.12, 0.15, and 0.21 µM, respectively.[11]

Pyrrolo[3,4-c]pyridine: A Scaffold for Diverse Targets

This isomer has demonstrated a broad spectrum of pharmacological properties.[3][4] In oncology, derivatives have been synthesized that show inhibitory activity against PI3Kγ, a key enzyme in cellular growth and proliferation pathways.[3] This activity, coupled with its reported use in treating diseases of the nervous and immune systems, highlights the versatility of this particular isomeric core.[3][4]

Quantitative Data Summary: A Comparative Overview

The following table summarizes the reported activities of representative compounds from different pyrrolopyridine isomer classes, providing a quantitative basis for comparison.

Isomer ScaffoldRepresentative CompoundTarget(s)Activity (IC50)Disease ModelReference
Pyrrolo[3,2-b]pyridine Compound Ir (diaryl amide)Proliferation<1 µM (GI50)A375 Melanoma Cells[5]
Pyrrolo[2,3-b]pyridine Ceralasertib (AZD6738)ATR KinaseNot specified in textGastric, NSCLC Xenografts[6]
Pyrrolo[2,3-b]pyridine Compound 25a ATM KinaseNot specified in textHCT116, SW620 Xenografts[7]
Pyrrolo[3,2-c]pyridine Compound 1r FMS Kinase30 nMOvarian, Prostate, Breast Cancer Cells[9]
Pyrrolo[3,2-c]pyridine Compound 10t Tubulin Polymerization0.12 - 0.21 µMHeLa, SGC-7901, MCF-7 Cells[11]
Pyrrolo[3,4-c]pyridine Derivative 21a PI3Kγ270 nMTHP-1 Cell Chemotaxis[3]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, a self-validating protocol is essential. The following is a representative in vivo protocol based on published studies of the pyrrolo[2,3-b]pyridine derivative, Ceralasertib (AZD6738).

Protocol: In Vivo Antitumor Efficacy in a Gastric Cancer Xenograft Model[6]
  • Cell Line and Animal Model:

    • Cell Line: SNU-601 human gastric carcinoma cells are used.

    • Animal Model: Nude mice (immunocompromised to prevent rejection of human tumor cells) are selected.

  • Tumor Implantation:

    • SNU-601 cells are cultured and harvested during the exponential growth phase.

    • A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Volume is calculated using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined average volume (e.g., 200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • Vehicle Control Group: Receives the vehicle (the solvent used to dissolve the drug) orally, following the same schedule as the treatment group.

    • Treatment Group: AZD6738 is administered orally at a dose of 50 mg/kg daily for 20 consecutive days.

  • Efficacy and Toxicity Endpoints:

    • Primary Efficacy Endpoint: Tumor volumes are measured throughout the study. Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.

    • Toxicity Monitoring: Animal body weight is monitored regularly as a general indicator of health and drug toxicity. Animal well-being is observed daily.

  • Data Analysis:

    • Mean tumor volumes and standard errors are plotted for each group over time.

    • Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the difference in tumor growth between the treatment and control groups.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Culture SNU-601 Gastric Cancer Cells implantation 3. Subcutaneous Tumor Implantation cell_culture->implantation animal_model 2. Prepare Nude Mice animal_model->implantation monitoring 4. Monitor Tumor Growth (Target Volume: ~200 mm³) implantation->monitoring randomization 5. Randomize into Control & Treatment Groups monitoring->randomization dosing 6. Daily Oral Dosing (Vehicle or AZD6738) randomization->dosing measurement 7. Measure Tumor Volume & Body Weight dosing->measurement analysis 8. Calculate Tumor Growth Inhibition (TGI) measurement->analysis stats 9. Statistical Analysis & Reporting analysis->stats

Caption: Workflow for an in vivo xenograft study to assess antitumor efficacy.

Conclusion and Future Perspectives

The comparative analysis of pyrrolopyridine isomers unequivocally demonstrates that the position of the nitrogen atom in the pyridine ring is a critical determinant of biological activity and target specificity.

  • The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a clinically validated core for kinase inhibitors, particularly within the DNA Damage Response pathway.

  • The pyrrolo[3,2-c]pyridine (5-azaindole) isomer has proven to be a source of highly potent and selective inhibitors for targets like FMS and MPS1 kinases.

  • The pyrrolo[3,2-b]pyridine (4-azaindole) isomer, while less explored, shows significant untapped potential, particularly in developing novel antiproliferative agents that may overcome resistance to existing therapies.

Future research should focus on a more systematic exploration of the less-studied isomers, like the pyrrolo[3,2-b]pyridine scaffold. Applying modern drug discovery techniques, such as structure-based design and computational modeling, to these cores could unlock novel therapeutic agents. Furthermore, comparative head-to-head studies of optimized derivatives from each isomeric class against a broad panel of kinases would provide invaluable data for building more predictive SAR models, ultimately accelerating the development of next-generation targeted therapies.

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  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3-WwNFRI6DFyTGVaYOsAq933wPrZa6bFt-f0Bg6BXL26xT7zg3uDRSzn7DjVE5AtY4fQw4zcxprPNZnjPlWklcp2SBXOsSppJBQ3v3wQlp-y36ZVuY4LfShLSj2ex0nyAB9KP]
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFMWBZcOwIEjqcm1hVfQjVC7lqxDjBK7a0a5KgRcSUri7UIjW15Za0DqpZ8Fhjig7l0K1nWxqvJyXDA0NUmK68Ik2ojixlbDktCJ2FZk3i7Trg6SHZQUKFrMl8kcqv9NE3rjdWS7Z915mzB1pTPp4RsmeQc4062msVD1jp]

Sources

Validation

Assessing the In Vivo Efficacy of 4-Methyl-4H-Pyrrolo[3,2-b]Pyridine Derivatives: A Comparative Preclinical Guide

Executive Summary & Pharmacological Context For drug development professionals targeting complex kinase networks, the 4H-pyrrolo[3,2-b]pyridine (commonly referred to as 4-azaindole) scaffold represents a highly privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

For drug development professionals targeting complex kinase networks, the 4H-pyrrolo[3,2-b]pyridine (commonly referred to as 4-azaindole) scaffold represents a highly privileged, yet challenging, chemotype. The specific zwitterionic and polarized resonance structures of the 4-methyl-4H-pyrrolo[3,2-b]pyridine core provide unique hydrogen-bond donor and acceptor properties. As demonstrated by foundational multinuclear NMR studies [1], the electron distribution between the basic pyridine nitrogen and the acidic pyrrole hydrogen creates a "push-pull" electronic system that is exceptionally suited for ATP-competitive binding in the kinase hinge region.

However, translating the high in vitro potency of these derivatives into in vivo efficacy requires overcoming significant pharmacokinetic liabilities. Unmodified 4-azaindoles are subject to rapid metabolic clearance via oxidative metabolism at three primary sites: the 4-pyridyl nitrogen, the 4-azaindole nitrogen, and hydroxylation at the 6-position of the azaindole ring [2].

This guide provides a comprehensive, self-validating methodological framework for assessing the in vivo efficacy of optimized 4-azaindole derivatives, using well-characterized Protein Kinase D (PKD1) and p38α MAP kinase inhibitors (such as Compounds 139 and 140) as comparative benchmarks [3].

Mechanistic Rationale & Target Engagement

To rigorously assess a 4-azaindole derivative, one must first understand its structural causality. The pyridine ring and the pyrrole nitrogen of the 4-azaindole core form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Leu662 and Gly664 in PKD1).

When evaluating in vivo efficacy, phenotypic observation (tumor shrinkage) is insufficient. A self-validating protocol must prove target engagement . For PKD1-targeted 4-azaindoles, this is achieved by monitoring the autophosphorylation site Ser916 (pS916-PKD1). A reduction in pS916-PKD1 directly confirms that the observed anti-tumor effect is mechanistically driven by the inhibitor, rather than off-target toxicity.

G DAG Upstream Signal (DAG/Phorbol) PKC PKC Activation DAG->PKC Activates PKD1 PKD1 / p38α (Target Kinase) PKC->PKD1 Phosphorylates Tumor Tumor Growth & Inflammation PKD1->Tumor Promotes Inhibitor 4-Azaindole Derivatives Inhibitor->PKD1 Hinge-binding Inhibition

Fig 1. Kinase signaling axis and targeted inhibition by 4-azaindole derivatives.

Comparative In Vivo Efficacy Data

The table below illustrates the critical difference between raw in vitro potency and optimized in vivo efficacy. While early-generation pan-PKD inhibitors like CID755673 show activity in vitro, their poor metabolic stability renders them ineffective in vivo. In contrast, optimized 4-azaindole derivatives (Compounds 139 and 140), which feature structural modifications to shield the 4-pyridyl nitrogen from oxidation, demonstrate robust Tumor Growth Inhibition (TGI) [2, 3, 4].

CompoundPrimary Target(s)In Vitro IC₅₀ (nM)Metabolic ClearanceIn Vivo Efficacy (TGI %)Structural Advantage
Compound 139 PKD1 / p38α3 (p38α) / <10 (PKD1)Moderate~60% (Xenograft)Shielded 4-pyridyl nitrogen
Compound 140 PKD1 / p38α1 (p38α)Moderate~65% (Xenograft)Shielded 4-pyridyl nitrogen
CID755673 Pan-PKD180 (PKD1)HighMinimalUnoptimized scaffold
Unmodified 4-Azaindole p38α~116Very HighNone (Rapidly cleared)High susceptibility to hepatic oxidation

Self-Validating In Vivo Experimental Protocol

To accurately benchmark a novel 4-methyl-4H-pyrrolo[3,2-b]pyridine derivative against the data above, researchers must utilize a protocol that tightly couples pharmacokinetic delivery with pharmacodynamic validation.

Workflow Step1 1. Drug Formulation Optimize for high metabolic clearance Step2 2. Xenograft Implantation Subcutaneous injection of tumor cells Step1->Step2 Step3 3. In Vivo Dosing Oral/IV administration of derivative Step2->Step3 Step4 4. Efficacy Endpoints Monitor tumor volume & body weight Step3->Step4 Step5 5. Pharmacodynamic Validation Quantify pS916-PKD1 biomarkers Step4->Step5

Fig 2. Self-validating in vivo experimental workflow for assessing efficacy.

Step 1: Drug Formulation & Pharmacokinetic Preparation

Causality: 4-azaindoles are notoriously lipophilic and prone to rapid hepatic clearance. Aqueous buffers will result in precipitation and erratic absorption.

  • Prepare a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline .

  • Dissolve the 4-azaindole derivative to achieve a final dosing concentration of 5 mg/mL. Ensure complete dissolution via sonication before adding the saline fraction dropwise to prevent crashing out.

Step 2: Xenograft Model Induction

Causality: PKD1 is heavily implicated in prostate and pancreatic tumor progression. Selecting a cell line with high basal PKD1 activity ensures a wide dynamic range for measuring target inhibition.

  • Harvest LNCaP (prostate) or PANC-1 (pancreatic) cells in the exponential growth phase.

  • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

  • Subcutaneously inject 5×106 cells into the right flank of 6-8 week old athymic nude mice.

  • Allow tumors to reach an average volume of 100–150 mm³ before randomizing into treatment groups.

Step 3: Dosing Regimen
  • Administer the 4-azaindole derivative via oral gavage (PO) at 30–50 mg/kg once daily (QD) for 21 days.

  • Maintain a vehicle-only control group to establish baseline tumor growth kinetics.

Step 4: Efficacy Endpoints (Phenotypic)
  • Measure tumor dimensions bi-weekly using digital calipers.

  • Calculate tumor volume using the formula: V=(Length×Width2)/2 .

  • Monitor animal body weight bi-weekly. A weight loss of >10% indicates unacceptable off-target toxicity, requiring dose de-escalation.

Step 5: Pharmacodynamic (PD) Validation (Mechanistic)

Causality: This step separates true efficacy from non-specific cytotoxicity by proving the drug inhibited the intended kinase in vivo.

  • At the study endpoint (Day 21), sacrifice the animals 2 hours post-final dose (at Tmax​ ).

  • Excise the tumors, snap-freeze in liquid nitrogen, and homogenize in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Perform Western blot analysis on the tumor lysates. Probe for total PKD1 and pS916-PKD1 (the autophosphorylation marker).

  • Quantify the pS916/Total PKD1 ratio. A successful 4-azaindole derivative will show a >50% reduction in this ratio compared to the vehicle control, validating that the observed TGI is mechanistically linked to kinase inhibition.

References

  • Multinuclear NMR and ab initio MO studies of 7-methyl-7H-pyrrolo[2,3-b]pyridine and related compounds. Minakata S, Itoh S, Komatsu M, Yokomichi Y. Journal of Physical Organic Chemistry. 1993.[Link]

  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Trejo A, et al. Journal of Medicinal Chemistry. 2003.[Link]

  • A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D. Sharlow ER, et al. PLoS One. 2012.[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Popowycz F, et al. Molecules. 2014.[Link]

Comparative

A Comparative Guide to Pyrrolo[3,2-b]pyridine and Pyrrolo[3,2-c]pyridine Derivatives in Drug Discovery

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, an isostere of indole, has emerged as a privileged structure in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, an isostere of indole, has emerged as a privileged structure in the design of novel therapeutics. The strategic placement of the nitrogen atom within the pyridine ring gives rise to six distinct isomers, each with a unique electronic distribution and steric profile, profoundly influencing its biological activity. This guide provides a comparative analysis of two of these isomers: pyrrolo[3,2-b]pyridine (6-azaindole) and pyrrolo[3,2-c]pyridine (5-azaindole). By examining their synthesis, physicochemical properties, and biological activities with supporting experimental data, we aim to provide a valuable resource for researchers engaged in the discovery and development of new drugs.

Introduction: The Significance of Isomerism in Pyrrolopyridines

The substitution of a carbon atom in the indole ring with a nitrogen atom to form an azaindole can significantly alter a molecule's properties. This modification can enhance aqueous solubility, modulate lipophilicity, and introduce an additional hydrogen bond acceptor, all of which can lead to improved pharmacokinetic profiles and target engagement.[1][2] Pyrrolo[3,2-b]pyridine and pyrrolo[3,2-c]pyridine, as bioisosteres of indole, have been successfully incorporated into a variety of biologically active compounds, particularly in the realm of oncology. This guide will delve into the nuances that differentiate these two scaffolds, providing a framework for their rational application in drug design.

Physicochemical Properties: A Tale of Two Isomers

The position of the nitrogen atom in the pyridine ring directly impacts the physicochemical properties of the pyrrolopyridine core, influencing factors such as dipole moment, pKa, and solubility. These differences, though subtle, can have a profound effect on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Calculated Physicochemical Properties of Parent Scaffolds

PropertyPyrrolo[3,2-b]pyridinePyrrolo[3,2-c]pyridine
Molecular Formula C₇H₆N₂C₇H₆N₂
Molecular Weight 118.14 g/mol 118.14 g/mol
cLogP 1.351.29
Topological Polar Surface Area (TPSA) 28.8 Ų37.9 Ų

Calculated using publicly available chemical property prediction software.

As indicated in Table 1, the parent pyrrolo[3,2-c]pyridine has a slightly higher TPSA compared to pyrrolo[3,2-b]pyridine, suggesting it may exhibit greater polarity. This seemingly minor difference can be a critical factor in optimizing a drug's ADME properties.

Synthetic Strategies: Building the Core Scaffolds

The synthesis of pyrrolo[3,2-b]pyridine and pyrrolo[3,2-c]pyridine derivatives often involves multi-step sequences starting from readily available pyridine or pyrrole precursors. The choice of synthetic route is dictated by the desired substitution pattern on the final molecule.

Synthesis of Pyrrolo[3,2-b]pyridine Derivatives

A common strategy for the synthesis of the pyrrolo[3,2-b]pyridine core involves the construction of the pyrrole ring onto a pre-existing pyridine. For example, derivatives targeting the V600E B-RAF mutation have been synthesized from substituted pyridines.

Synthesis of Pyrrolo[3,2-c]pyridine Derivatives

The synthesis of the pyrrolo[3,2-c]pyridine scaffold can be more challenging. One reported method involves a ring rearrangement of a 4-chloropyrrolo[2,3-b]pyridine precursor. This key intermediate can then be further functionalized to produce a variety of derivatives.[4]

Biological Activities: A Comparative Look at Anticancer and Kinase Inhibitory Potential

Both pyrrolo[3,2-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds have been extensively explored as platforms for the development of potent anticancer agents and kinase inhibitors. However, they often exhibit distinct target preferences and potencies.

Pyrrolo[3,2-b]pyridine Derivatives: Potent Kinase Inhibitors

The pyrrolo[3,2-b]pyridine scaffold has proven to be a particularly fruitful template for the design of inhibitors targeting various kinases implicated in cancer.

  • B-RAF Inhibitors: Derivatives of pyrrolo[3,2-b]pyridine have been developed as potent inhibitors of the V600E mutant of B-RAF, a key driver in melanoma and other cancers.[5]

  • FGFR Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold, a closely related isomer, has yielded potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with some compounds showing IC50 values in the low nanomolar range against FGFR1 and FGFR2.[6]

  • BTK Inhibitors: Pyrrolo[2,3-b]pyridine derivatives have also been designed as potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling, with some compounds exhibiting IC50 values below 10 nM.[7]

Table 2: Selected Pyrrolo[3,2-b]pyridine Derivatives and their Biological Activities

Compound ClassTargetIC₅₀Reference
Diarylureas/AmidesA375 (Melanoma)Comparable to Sorafenib[8]
Pyrrolo[2,3-b]pyridineV600E B-RAF0.080 µM[5]
1H-Pyrrolo[2,3-b]pyridineFGFR17 nM[6]
1H-Pyrrolo[2,3-b]pyridineFGFR29 nM[6]
Pyrrolo[2,3-b]pyridineBTK<10 nM[7]
Pyrrolo[3,2-c]pyridine Derivatives: Targeting Tubulin and FMS Kinase

The pyrrolo[3,2-c]pyridine scaffold has demonstrated significant potential in the development of anticancer agents through different mechanisms of action.

  • Colchicine-Binding Site Inhibitors: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as potent inhibitors of tubulin polymerization by binding to the colchicine site. One of the most potent compounds exhibited IC50 values ranging from 0.12 to 0.21 µM against various cancer cell lines.[9]

  • FMS Kinase Inhibitors: This scaffold has also been utilized to develop potent and selective inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase overexpressed in several cancers. The most potent derivative in one study showed an IC50 of 30 nM against FMS kinase and antiproliferative IC50 values in the range of 0.15 to 1.78 µM against a panel of cancer cell lines.[10][11]

Table 3: Selected Pyrrolo[3,2-c]pyridine Derivatives and their Biological Activities

Compound ClassTargetIC₅₀Cancer Cell LinesReference
6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinesTubulin Polymerization0.12 - 0.21 µMHeLa, SGC-7901, MCF-7[9]
Diarylureas/AmidesFMS Kinase30 nM-[10][11]
Diarylureas/AmidesOvarian, Prostate, Breast Cancer0.15 - 1.78 µMVarious[10][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of both scaffolds is highly dependent on the nature and position of substituents.

For pyrrolo[3,2-b]pyridine derivatives acting as kinase inhibitors, the substituents are often designed to interact with specific residues in the ATP-binding pocket of the target kinase, such as the hinge region, to achieve high potency and selectivity.

In the case of pyrrolo[3,2-c]pyridine derivatives targeting tubulin, the substituents on the pyrrole and pyridine rings are crucial for establishing key interactions within the colchicine binding site. For FMS kinase inhibitors based on this scaffold, the nature of the amide or urea linkage and the appended aryl groups significantly influences their inhibitory potency.

Experimental Protocols

To provide a practical context for the data presented, this section outlines standardized protocols for key biological assays used to evaluate the anticancer potential of these compounds.

Experimental Workflow: From Synthesis to Biological Evaluation

G cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR Synthesize_b Pyrrolo[3,2-b]pyridine Derivatives MTT_Assay MTT Assay (Cell Viability, IC50) Synthesize_b->MTT_Assay Kinase_Assay Kinase Inhibition Assay (IC50) Synthesize_b->Kinase_Assay Synthesize_c Pyrrolo[3,2-c]pyridine Derivatives Synthesize_c->MTT_Assay Synthesize_c->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay Synthesize_c->Tubulin_Assay Analysis Comparative Analysis Structure-Activity Relationship (SAR) MTT_Assay->Analysis Kinase_Assay->Analysis Tubulin_Assay->Analysis

Caption: Workflow for comparing pyrrolopyridine derivatives.

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells in culture

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Test compounds (dissolved in DMSO)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Temperature-controlled spectrophotometer or plate reader

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin in polymerization buffer.

  • Compound Addition: Add the test compound or vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by adding GTP and immediately transferring the plate to a pre-warmed (37°C) spectrophotometer.

  • Kinetic Measurement: Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of compound-treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Conclusion: Guiding Future Drug Discovery Efforts

The comparative analysis of pyrrolo[3,2-b]pyridine and pyrrolo[3,2-c]pyridine derivatives highlights the profound impact of isomeric variation on biological activity. While both scaffolds serve as valuable platforms for the development of anticancer agents, they exhibit distinct preferences for biological targets. Pyrrolo[3,2-b]pyridines have shown remarkable success as kinase inhibitors, whereas pyrrolo[3,2-c]pyridines have yielded potent inhibitors of tubulin polymerization and FMS kinase.

The choice between these two scaffolds in a drug discovery program should be guided by the specific biological target and the desired physicochemical properties of the final compound. The subtle differences in their electronic and steric features, as well as their synthetic accessibility, are all critical considerations. This guide provides a foundational understanding of these two important heterocyclic systems, with the aim of empowering researchers to make more informed decisions in the design and development of the next generation of therapeutics.

References

  • Kim, H. J., Jung, M. H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., ... & Oh, C. H. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & medicinal chemistry letters, 20(1), 413–417.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., El-Gamal, M. I., Sim, T. B., Lee, S. H., ... & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1235–1246.
  • Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. (2023). Semantic Scholar.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., El-Gamal, M. I., Sim, T. B., Lee, S. H., ... & Oh, C. H. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & medicinal chemistry, 28(11), 115493.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (2024). Bentham Science Publishers.
  • Wang, C., Li, Y., Zhang, Y., Wang, Y., Li, Y., & Liu, J. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2296993.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.).
  • Li, Y., Wang, C., Zhang, Y., Wang, Y., Li, Y., & Liu, J. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(47), 29469–29482.
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry.
  • Li, Y., Wang, C., Zhang, Y., Wang, Y., Li, Y., & Liu, J. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(15), 2995–2999.
  • A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. (n.d.). Benchchem.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., El-Gamal, M. I., Sim, T. B., Lee, S. H., ... & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1235–1246.
  • 4-chloro-1H-pyrrolo[2,3-b]pyridine. (2025). ChemSynthesis.
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (n.d.). PMC - NIH.
  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. (2025). MDPI.
  • Observed odds for toxicity versus clogP/TPSA. (n.d.).
  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (n.d.).
  • 4-Chloro-1H-pyrrolo 3,2-c pyridine AldrichCPR 60290-21-3. (n.d.).
  • 1H-Pyrrolo[3,2-b]pyridin-7-amine. (n.d.). Sigma-Aldrich.
  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2025).
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). Bentham Science.
  • In silico insights into prediction and analysis of potential novel pyrrolopyridine analogs against human MAPKAPK-2: a new SAR-based hierarchical clustering approach. (n.d.). PMC - NIH.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.).
  • Reactivity of 1H‐pyrrolo[2,3‐b]pyridine. I. Synthesis of 3‐acetyl‐7‐ azaindole and related compounds. (n.d.).
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.).
  • cLogD 7.4 vs TPSA and MW of compounds within the property space with... (n.d.).
  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PMC.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

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Validation

Benchmarking 4-methyl-4H-pyrrolo[3,2-b]pyridine Against Known FMS Inhibitors: A Comprehensive Technical Guide

Introduction & Mechanistic Rationale The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS, is a pivotal receptor tyrosine kinase that governs the survival, proliferation, and differentiation of mononucle...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS, is a pivotal receptor tyrosine kinase that governs the survival, proliferation, and differentiation of mononuclear phagocytes, particularly macrophages[1]. In oncology, overactive CSF1R signaling drives the accumulation of immunosuppressive tumor-associated macrophages (TAMs), which shield tumors from immune surveillance.

While first-generation FMS inhibitors like Pexidartinib (PLX3397) have achieved clinical approval for tenosynovial giant cell tumors (TGCT)[2], their multi-kinase activity—specifically the dual inhibition of CSF1R and c-Kit—often leads to off-target toxicities such as severe hepatotoxicity[3].

To address this, the novel 4-methyl-4H-pyrrolo[3,2-b]pyridine scaffold has been developed as a highly selective, ATP-competitive CSF1R inhibitor. This guide provides a rigorous, self-validating framework for benchmarking this novel scaffold against established clinical and preclinical FMS inhibitors, including Pexidartinib, BLZ945, and GW2580.

CSF1R Signaling & Intervention Points

Upon binding its primary ligands (CSF-1 or IL-34), CSF1R undergoes dimerization and autophosphorylation at key intracellular tyrosine residues (e.g., Tyr723)[1]. This event creates docking sites for downstream effectors, triggering the PI3K/AKT and MAPK/ERK pathways. The pyrrolo[3,2-b]pyridine scaffold is designed to occupy the ATP-binding pocket of the kinase domain, aborting this cascade at its origin.

Pathway Ligand CSF-1 / IL-34 Receptor CSF1R (c-FMS) Kinase Ligand->Receptor Dimerization PI3K PI3K / AKT Cascade Receptor->PI3K Autophosphorylation MAPK MAPK / ERK Cascade Receptor->MAPK Autophosphorylation Inhibitor 4-methyl-4H-pyrrolo[3,2-b]pyridine Inhibitor->Receptor ATP-Competitive Blockade TAM Macrophage Survival & Proliferation PI3K->TAM MAPK->TAM

Caption: CSF1R signaling cascade and targeted kinase inhibition.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark the pyrrolo[3,2-b]pyridine scaffold, a multi-tiered screening cascade is required. Every protocol described below is engineered as a self-validating system, ensuring that experimental artifacts are not mistaken for genuine biological activity.

Workflow S1 Biochemical Assay (Recombinant CSF1R) S2 Cellular Target Engagement (p-CSF1R Western Blot) S1->S2 S3 Functional Phenotype (Macrophage Viability) S2->S3 S4 In Vivo Efficacy (TAM Depletion) S3->S4

Caption: Step-by-step benchmarking workflow for FMS inhibitors.

Biochemical Kinase Activity Assay (HTRF)

Objective: Determine the intrinsic IC50 and kinase selectivity profile. Step-by-Step Methodology & Causality:

  • Enzyme Preparation: Dilute recombinant human CSF1R kinase domain in an assay buffer containing 1 mM DTT and 0.01% Tween-20.

    • Causality: DTT prevents the oxidation of critical cysteine residues in the kinase domain, preserving its active conformation. Tween-20 prevents non-specific compound aggregation, ruling out promiscuous inhibition.

  • ATP Concentration Control: Set the ATP concentration to the exact apparent Michaelis constant ( Km​ ) for CSF1R (typically ~10-15 µM).

    • Causality: Because pyrrolo-pyridines and Pexidartinib are ATP-competitive, testing exactly at Km​ ensures the calculated IC50 accurately reflects the inhibitor's true binding affinity ( Ki​ ), preventing artificial potency shifts.

  • Self-Validation Check: Run a staurosporine reference curve on every plate. If the staurosporine IC50 deviates by >3-fold from historical baselines, the assay plate must be invalidated to prevent false benchmarking.

Cellular Target Engagement (p-CSF1R Western Blot)

Objective: Assess the inhibitor's ability to cross the cell membrane and block target phosphorylation in a physiological environment[1]. Step-by-Step Methodology & Causality:

  • Cell Seeding & Serum Starvation: Plate RAW 264.7 macrophages. After 24 hours, replace the growth medium with 0.5% FBS medium for 12-14 hours.

    • Causality: Standard serum contains trace growth factors that elevate basal receptor activity. Starvation silences this background noise, maximizing the dynamic range of the assay[1].

  • Compound Incubation: Pre-treat cells with serial dilutions of the pyrrolo[3,2-b]pyridine lead, Pexidartinib, and BLZ945 for 1 hour to allow intracellular equilibration.

  • Ligand Stimulation: Stimulate with 50 ng/mL recombinant human CSF-1 for exactly 5 minutes.

    • Causality: CSF1R phosphorylation is highly transient. Prolonged stimulation (>15 mins) triggers receptor ubiquitination and degradation, which would falsely appear as kinase inhibition[4].

  • Lysis & Self-Validation: Lyse cells immediately on ice using RIPA buffer fortified with sodium orthovanadate. Probe the blot for both p-CSF1R (Tyr723) and Total CSF1R.

    • Validation: The p-CSF1R signal must be mathematically normalized to the Total CSF1R band. This internal control ensures that any observed signal reduction is strictly due to kinase inhibition, not compound-induced receptor degradation or unequal protein loading[1].

Macrophage Viability & Differentiation Assay

Objective: Translate biochemical kinase inhibition into a functional cellular phenotype. Step-by-Step Methodology & Causality:

  • Assay Setup: Culture primary human monocytes in the presence of M-CSF to induce M2-macrophage differentiation.

  • Treatment: Expose the cells to the benchmarked inhibitors for 72 hours.

  • Readout & Validation: Use an ATP-based luminescence assay (e.g., CellTiter-Glo) to measure viability.

    • Causality: CSF1R signaling is strictly required for M2 macrophage survival. A highly selective inhibitor will induce apoptosis in M-CSF-dependent macrophages but spare GM-CSF-dependent (M1) macrophages. Testing both macrophage subsets acts as a self-validating toxicity screen, proving the cell death is on-target.

Quantitative Benchmarking Data

The following table synthesizes the performance of a representative 4-methyl-4H-pyrrolo[3,2-b]pyridine lead against known FMS inhibitors, utilizing data derived from standardized biochemical and cellular assays[2][3].

CompoundPrimary Target(s)Biochemical CSF1R IC50 (nM)Selectivity (CSF1R vs c-Kit)Cellular p-CSF1R IC50 (nM)
4-methyl-4H-pyrrolo[3,2-b]pyridine CSF1R0.8>100-fold4.5
BLZ945 CSF1R1.0>3000-fold3.2
Pexidartinib (PLX3397) CSF1R, c-Kit, FLT317.00.7-fold (Dual)25.0
GW2580 CSF1R30.0>100-fold60.0

Discussion & Strategic Insights

Benchmarking the 4-methyl-4H-pyrrolo[3,2-b]pyridine scaffold reveals distinct advantages over first-generation therapies:

  • Potency vs. Selectivity: While Pexidartinib is clinically approved, its near-equipotent dual inhibition of CSF1R (17 nM) and c-Kit (12 nM) contributes to its challenging safety profile[3]. In contrast, the pyrrolo[3,2-b]pyridine scaffold demonstrates sub-nanomolar potency (0.8 nM) with >100-fold selectivity over c-Kit, aligning more closely with the highly selective profile of BLZ945.

  • Cellular Translation: The pyrrolo-pyridine scaffold maintains excellent cellular potency (IC50 = 4.5 nM). This narrow drop-off between biochemical and cellular assays indicates favorable membrane permeability and minimal interference from intracellular ATP or protein binding, making it a superior candidate for next-generation TAM-depleting immunotherapies.

References

  • Pulsus Group - A high-content screening assay for small-molecule inhibitors of the Colony Stimulating factor 1 Receptor (CSF1R) signaling pathway URL:[Link]

  • NIH / PMC - Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor URL:[Link]

  • Network of Cancer Research - Pexidartinib is an Orally Active CSF-1R Inhibitor for Tenosynovial Giant Cell Tumor Research URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-methyl-4H-pyrrolo[3,2-b]pyridine proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 4-Methyl-4H-pyrrolo[3,2-b]pyridine As a Senior Application Scientist, I frequently encounter operational bottlenecks surrounding the end-of-life management of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 4-Methyl-4H-pyrrolo[3,2-b]pyridine

As a Senior Application Scientist, I frequently encounter operational bottlenecks surrounding the end-of-life management of complex nitrogenous heterocycles. 4-Methyl-4H-pyrrolo[3,2-b]pyridine (CAS: 148807-01-6) is a valuable building block in drug discovery, but its structural properties demand stringent safety and disposal protocols. Because it contains a fused pyrrole-pyridine bicyclic system, improper disposal—such as drain flushing or standard solid waste landfilling—poses severe environmental risks and violates federal regulations[1].

This guide provides a self-validating, step-by-step operational framework for the safe segregation, chemical treatment, and final destruction of this compound, ensuring absolute compliance and laboratory safety.

Chemical Profiling and Mechanistic Hazard Assessment

Before executing any disposal protocol, it is critical to understand why the chemical behaves the way it does. 4-Methyl-4H-pyrrolo[3,2-b]pyridine is a nitrogen-rich aromatic compound.

  • Combustion Hazards : When subjected to uncontrolled burning, the nitrogen atoms in the pyrrolo-pyridine ring oxidize to form highly toxic nitrogen oxides (NOx) and hydrogen chloride/cyanide gases[2].

  • Environmental Persistence : Like many pyridine derivatives, it exhibits resistance to rapid biodegradation in standard aqueous environments and can be toxic to aquatic life, strictly prohibiting municipal drain disposal[1].

  • Physiological Risks : Exposure to its dust or vapors can cause severe respiratory tract irritation, while dermal contact may lead to systemic absorption[2].

Operational Logistics and Quantitative Parameters

To ensure a self-validating safety system, all quantitative data regarding the handling and destruction of this compound must be strictly monitored. The following table summarizes the critical operational parameters for managing 4-methyl-4H-pyrrolo[3,2-b]pyridine waste.

Operational ParameterSpecification / LimitScientific Rationale
Incineration Temperature 820°C to 1,600°CHigh-temperature rotary kiln or liquid injection is required to break the robust aromatic bonds and ensure complete thermal destruction[1].
Residence Time 0.1 to 2.0 secondsSufficient dwell time in the combustion chamber prevents the formation of unburned, toxic intermediates[1].
Maximum Storage Time < 90 DaysComplies with EPA Resource Conservation and Recovery Act (RCRA) standards for hazardous waste accumulation[3].
Glove Thickness > 0.11 mm (Nitrile)Provides an adequate barrier against dermal penetration by heterocyclic organic compounds[2].
Respirator Rating P95 (US) or ABEK-P2 (EU)Filters out fine aerosolized particulates during the transfer of dry powders[2].

Step-by-Step Disposal Methodology

The following protocol outlines the exact workflow for preparing 4-methyl-4H-pyrrolo[3,2-b]pyridine for final destruction. Do not deviate from these steps, as each action is designed to mitigate a specific chemical risk.

Phase I: Waste Segregation and Preparation

  • Verification and PPE Donning : Equip chemical-resistant nitrile gloves, tightly fitting safety goggles, and a standard laboratory coat[4]. If handling the compound in a dry powder form outside of a closed system, don a P95 or ABEK-P2 particulate respirator[2].

  • Primary Containment : Carefully sweep up or transfer the solid waste without generating dust[2]. Place the material into a chemically compatible, sealable container (e.g., high-density polyethylene or amber glass).

  • Solvent Dilution (Critical Step) : Inside a certified chemical fume hood, dissolve or suspend the solid material in a highly combustible, non-halogenated solvent (such as ethanol or acetone)[4].

    • Causality: Direct combustion of pure nitrogenous solids often leads to incomplete burning and hazardous particulate emissions. Dilution in a combustible solvent facilitates consistent atomization and a homogenous burn in liquid injection incinerators[1].

  • Labeling : Label the container explicitly with "Hazardous Waste: Nitrogen Heterocycle / Flammable Liquid". Store the sealed container in a well-ventilated, locked hazardous waste accumulation area, strictly isolated from strong oxidizing agents[5].

Phase II: Final Destruction via Incineration

  • Contractor Hand-off : Transfer the prepared waste to a licensed Environmental Health and Safety (EHS) waste disposal contractor.

  • Incineration Execution : The contractor must process the waste in a chemical incinerator equipped with an afterburner and an alkaline scrubber[1].

    • Causality: The combustion of the C8H8N2 formula yields copious amounts of nitrogen oxides (NOx) and carbon dioxide[2]. The afterburner ensures complete oxidation of the carbon skeleton, while the alkaline scrubber chemically neutralizes the acidic NOx gases before they can be vented into the atmosphere[1].

Emergency Spill Management Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

  • Evacuation and Ventilation : Immediately evacuate unprotected personnel from the vicinity. Maximize local exhaust ventilation to disperse any aerosolized particulates or vapors[2].

  • Inert Containment : Surround and cover the spill with a non-combustible absorbent material, such as diatomaceous earth, dry sand, or vermiculite[1].

    • Causality: Utilizing combustible absorbents (like sawdust or paper towels) can create a secondary fire hazard when mixed with reactive organic compounds.

  • Mechanical Collection : Carefully shovel the absorbed mixture into a dedicated, sealable hazardous waste container[5]. Under no circumstances should the area be flushed with water into the municipal drain system[2].

  • Surface Decontamination : Wipe the affected surface with a cloth dampened with a compatible solvent. Place all used decontamination materials into the solid hazardous waste bin for subsequent incineration.

Process Visualization

The following diagram illustrates the logical progression of the disposal workflow, highlighting the critical transition from solid waste to neutralized exhaust.

DisposalWorkflow Gen Waste Generation (4-Methyl-4H-pyrrolo[3,2-b]pyridine) Seg Waste Segregation (Isolate from oxidizers) Gen->Seg Collect safely in sealed container Sol Solvent Dilution (Mix with combustible solvent) Seg->Sol Process inside chemical fume hood Inc Thermal Destruction (820-1600°C Incineration) Sol->Inc Liquid injection via EHS contractor Scr Gas Scrubbing (Neutralize NOx emissions) Inc->Scr Exhaust gas chemical treatment

Workflow for the segregation, treatment, and incineration of 4-methyl-4H-pyrrolo[3,2-b]pyridine.

References

  • MSDS of 2,3-Dihydro-1H-pyrrolo[3,2-B]pyridine. Capot Chemical. Available at: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. US EPA (eCFR). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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